(+)-beta-Caryophyllene
Description
Structure
3D Structure
Properties
IUPAC Name |
4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNUFJAVOOONJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=C)C2CC(C2CC1)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | BETA-CARYOPHYLLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859143 | |
| Record name | 4,11,11-Trimethyl-8-methylenebicyclo[7.2.0]undec-4-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beta-caryophyllene is a pale yellow oily liquid with an odor midway between odor of cloves and turpentine. (NTP, 1992), Liquid, Liquid with a terpene odor between cloves and turpentine; [Merck Index] Pale yellow oily liquid; [CAMEO] Clear colorless liquid with a sweet woody odor;, Colourless to slightly yellow oily liquid; woody-spicy, dry, clove-like aroma | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | BETA-CARYOPHYLLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Caryophyllene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12777 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | beta-Caryophyllene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
264 to 266 °F at 14 mmHg (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | BETA-CARYOPHYLLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
214 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | BETA-CARYOPHYLLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water; soluble in oils, ether, Soluble (in ethanol) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | BETA-CARYOPHYLLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | beta-Caryophyllene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9075 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.899-0.908 | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | BETA-CARYOPHYLLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | beta-Caryophyllene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
87-44-5, 13877-93-5 | |
| Record name | BETA-CARYOPHYLLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,11,11-Trimethyl-8-methylenebicyclo[7.2.0]undec-4-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caryophyllene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
(+)-beta-Caryophyllene natural sources and biosynthesis
An In-Depth Technical Guide to (+)-β-Caryophyllene: Natural Sources and Biosynthesis
Executive Summary
(+)-β-Caryophyllene (BCP) is a natural bicyclic sesquiterpene ubiquitous in the plant kingdom and is a primary contributor to the aroma of many essential oils.[1][2] Beyond its organoleptic properties, BCP has garnered significant attention from the scientific community for its unique pharmacological profile, most notably as a selective, full agonist of the cannabinoid receptor type 2 (CB2).[3][4] This interaction, which occurs without the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation, positions BCP as a promising therapeutic agent for a myriad of conditions rooted in inflammation.[4][5][6] This guide provides a comprehensive overview of BCP's natural distribution, delves into the intricate molecular pathways of its biosynthesis, and outlines robust methodologies for its extraction and characterization, tailored for researchers and drug development professionals.
Introduction: The Profile of a Prominent Phytocannabinoid
(E)-β-caryophyllene, hereafter referred to as BCP, is a 15-carbon isoprenoid compound characterized by a unique cyclobutane ring, a feature rare among natural terpenes.[7] It is commonly found in nature as a mixture with its isomers, α-humulene and isocaryophyllene.[8] The United States FDA has approved BCP as a food additive, classifying it as "generally recognized as safe" (GRAS).[9]
Its significance in drug development stems from its function as a dietary phytocannabinoid. BCP selectively binds to and activates the CB2 receptor, a key component of the endocannabinoid system primarily expressed in peripheral tissues and immune cells.[5][10] This targeted activation modulates inflammatory signaling pathways, inhibiting mediators like TNF-α, IL-6, and NF-κB, which underpins its potent anti-inflammatory, analgesic, and neuroprotective properties.[4][5] This unique mechanism of action makes BCP a molecule of high interest for developing novel therapeutics for chronic pain, metabolic disorders, and neurodegenerative diseases.[3][7][9]
Natural Abundance and Key Botanical Sources
BCP is one of the most widespread sesquiterpenes, found in the essential oils of hundreds of plant species across numerous families.[11][12] Its concentration can vary significantly based on the plant species, geographical origin, cultivation conditions, and the specific part of the plant used for extraction (e.g., leaves, flowers, stems).[13] A systematic analysis of published literature reveals that nearly 300 plant species contain BCP in their essential oils at concentrations greater than 10%.[13]
The following table summarizes prominent botanical sources known for their high BCP content, making them primary candidates for natural extraction.
| Botanical Source | Scientific Name | Plant Part | BCP Content (% of Essential Oil) | Reference(s) |
| Clove | Syzygium aromaticum | Buds | 1.7 – 19.5% | [8] |
| Black Pepper | Piper nigrum | Fruit | 7.29% | [8] |
| Cannabis | Cannabis sativa | Flowers | 3.8 – 37.5% | [8] |
| Copaiba | Copaifera spp. | Oleoresin | Up to 87.3% | [14] |
| Hops | Humulus lupulus | Cones | 5.1 – 14.5% | [8] |
| Rosemary | Rosmarinus officinalis | Leaves | 0.1 – 8.3% | [8] |
| Oregano | Origanum vulgare | Leaves | 4.9 – 15.7% | [8] |
| Basil | Ocimum spp. | Leaves | 4.0 – 19.8% | [8] |
| Cinnamon | Cinnamomum verum | Bark | 6.9 – 11.1% | [8] |
The Biosynthetic Pathway of (+)-β-Caryophyllene
Like all sesquiterpenes, the biosynthesis of BCP originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[15] In the cytoplasm of plant cells, these precursors are primarily synthesized via the mevalonate (MVA) pathway, which begins with acetyl-CoA.
The key stages of the pathway are as follows:
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Formation of Mevalonate: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to HMG-CoA. The enzyme HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate. This is a critical rate-limiting step in the pathway.
-
Synthesis of IPP and DMAPP: Mevalonate is sequentially phosphorylated and then decarboxylated to yield IPP. The enzyme isopentenyl diphosphate isomerase (IDI) then catalyzes the isomerization of IPP to DMAPP.[16]
-
Formation of Farnesyl Pyrophosphate (FPP): The C15 precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP), is formed by the head-to-tail condensation of two IPP molecules with one DMAPP molecule. This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS).[17]
-
Cyclization to (+)-β-Caryophyllene: This is the final and defining step. The linear FPP molecule is cyclized by a specific sesquiterpene synthase. The enzyme (+)-β-caryophyllene synthase (CPS or TPS) catalyzes this complex intramolecular reaction, resulting in the characteristic bicyclic structure of BCP and releasing diphosphate.[18][19][20] This enzymatic cyclization is highly specific and is a critical control point determining the final sesquiterpene product.
Methodologies for Extraction, Isolation, and Analysis
A robust and validated methodology is crucial for obtaining high-purity BCP for research and development. The process involves extraction from the plant matrix, followed by purification and analytical characterization.
Extraction from Botanical Material
Method: Steam Distillation
-
Principle: This method is the industry standard for extracting essential oils from aromatic plants. It leverages the volatility of compounds like BCP. Pressurized steam is passed through the plant material, causing the microscopic pockets containing the essential oil to rupture and release the volatile aromatic compounds. These vaporized compounds are carried by the steam into a condenser, where they cool and return to a liquid state, separating from the water based on their immiscibility and density.
-
Causality: Steam distillation is preferred because it is a relatively gentle process that can be scaled for industrial production. It effectively extracts volatile and heat-stable compounds like sesquiterpenes without requiring harsh organic solvents, making it suitable for applications in the food and pharmaceutical industries.
Isolation and Purification
Method: High-Speed Counter-Current Chromatography (HSCCC)
-
Principle: While fractional distillation under reduced pressure can enrich BCP content, HSCCC offers superior resolution for achieving high purity.[21] HSCCC is a liquid-liquid partition chromatography technique that uses a centrifugal force field to hold a stationary liquid phase while a mobile liquid phase is pumped through it. This avoids the use of solid adsorbents, preventing the irreversible adsorption and decomposition of target compounds.
-
Experimental Rationale: For isolating BCP from a complex essential oil matrix, a biphasic solvent system such as n-hexane-dichloromethane-acetonitrile is selected.[22] The choice of solvent system is critical and is based on the partition coefficient (K) of BCP. An ideal K value ensures efficient separation and recovery. The separation is monitored using a detector, such as an Evaporative Light Scattering Detector (ELSD), and fractions containing the pure compound are collected. This technique has been shown to yield BCP with over 97% purity from crude essential oil in a single run.[22]
Analytical Workflow: Quantification and Characterization
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile compounds like BCP.[23][24] It provides both qualitative identification and quantitative measurement.
-
Sample Preparation:
-
Accurately weigh the essential oil or purified fraction.
-
Dilute the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a concentration within the calibrated range of the instrument (typically in the µg/mL to ng/mL range).
-
Add an internal standard (e.g., n-alkane) if precise quantification is required to correct for injection volume variations.
-
-
GC Separation:
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, which is heated (e.g., 250°C) to rapidly vaporize the sample.
-
Column: A non-polar capillary column (e.g., Elite-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used. The choice is based on the principle of separating compounds by their boiling points and polarity. BCP, being a relatively non-polar sesquiterpene, interacts well with this stationary phase.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is applied to the oven to separate the mixture components. A typical program might be: initial temperature of 60°C, ramp up to 240°C at a rate of 3°C/min, and hold for 10 minutes. This allows for the sequential elution of compounds from lower to higher boiling points.
-
-
MS Detection and Analysis:
-
Ionization: As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are bombarded with electrons (Electron Ionization - EI, typically at 70 eV). This fragments the molecules into characteristic, reproducible patterns.[24]
-
Mass Analysis: The fragment ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Acquisition: The instrument can be run in two modes:
-
Full Scan Mode: The mass analyzer scans a wide range of m/z values (e.g., 45-500) to generate a mass spectrum for each eluting peak. This is used for qualitative identification by comparing the obtained spectrum to a reference library (e.g., NIST).[24]
-
Selected Ion Monitoring (SIM) Mode: For high-sensitivity quantification, the mass analyzer is set to monitor only a few characteristic ions for BCP (e.g., m/z 93, 133).[24] This significantly improves the signal-to-noise ratio.
-
-
Identification & Quantification: BCP is identified by matching its retention time and mass spectrum with an authentic reference standard. Quantification is achieved by integrating the peak area and comparing it to a calibration curve constructed from standards of known concentrations.
-
Conclusion
(+)-β-Caryophyllene stands out as a natural product of immense scientific and therapeutic interest. Its widespread availability from a multitude of plant sources, combined with a well-understood biosynthetic pathway, provides a solid foundation for its exploration and utilization. For researchers in drug discovery and development, a mastery of the extraction, purification, and analytical techniques detailed in this guide is paramount. The ability to reliably isolate and quantify high-purity BCP is the critical first step in unlocking its full therapeutic potential, from preclinical mechanistic studies to the formulation of novel, CB2-targeted therapies for inflammatory conditions.
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PMC. (n.d.). Therapeutic Potential of β-Caryophyllene: A Dietary Cannabinoid in Diabetes and Associated Complications. PubMed Central. [Link]
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Foreverest Resources Ltd. (n.d.). The benefits of the β-Caryophyllene(BCP). [Link]
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PMC. (2022). Highly efficient biosynthesis of β-caryophyllene with a new sesquiterpene synthase from tobacco. NIH. [Link]
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PubChem. (n.d.). β-caryophyllene biosynthesis. NIH. [Link]
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PMC. (2016). β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties. PubMed Central. [Link]
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ResearchGate. (n.d.). Biosynthetic pathway of β-caryophyllene. [Link]
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RHS Formula. (2024). Where Does BCP (Beta-Caryophyllene) Come From?. [Link]
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PubMed. (2020). Plant Natural Sources of the Endocannabinoid (E)-β-Caryophyllene: A Systematic Quantitative Analysis of Published Literature. [Link]
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PubMed. (1984). Cyclization of Farnesyl Pyrophosphate to the Sesquiterpene Olefins Humulene and Caryophyllene by an Enzyme System From Sage (Salvia Officinalis). [Link]
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Wikipedia. (n.d.). (−)-beta-caryophyllene synthase. [Link]
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Canatura. (2024). Beta-Caryophyllene: The secret of a natural substance with exceptional effects. [Link]
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MDPI. (n.d.). Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation. [Link]
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Wikipedia. (n.d.). (+)-beta-caryophyllene synthase. [Link]
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MDPI. (2023). Caryophyllene-Rich Essential Oils of Two Species from Southern Côte d'Ivoire: Guibourtia ehie (A. Chev.) J Léonard (Caesalpiniaceae) and Oricia suaveolens (Engl.) Verd. (Rutaceae). [Link]
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Atlantis Press. (n.d.). Isolation and Antifungal Activity of Caryophyllene from Clove Leaf Oil (Syzygium aromaticum L.) on Mahogany Leaf Composites. [Link]
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Chemija. (2022). Gas chromatography for β-caryophyllene determination in St. John's wort infused oil. [Link]
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PMC. (n.d.). A Systematic Review of Essential Oils and the Endocannabinoid System: A Connection Worthy of Further Exploration. PubMed Central. [Link]
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ResearchGate. (n.d.). Gas chromatography–mass spectrometry (GC-MS) analysis of the formation of β-caryophyllene. [Link]
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Frontiers. (n.d.). Enhanced Production of β-Caryophyllene by Farnesyl Diphosphate Precursor-Treated Callus and Hairy Root Cultures of Artemisia vulgaris L.. [Link]
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ResearchGate. (2025). Preparative Separation and Purification of β-Caryophyllene from Leaf Oil of Vitex negundo L. var. heterophylla (Franch.) Rehd. by High Speed Countercurrent Chromatography. [Link]
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LMA leidykla. (2022). Gas chromatography for β-caryophyllene determination in St. John's wort infused oil. [Link]
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ResearchGate. (n.d.). GC‐MS chromatograms of β‐caryophyllene in reference compound (a) and Viphyllin (b). [Link]
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PubMed Central. (2021). Heterologous Production of β-Caryophyllene and Evaluation of Its Activity against Plant Pathogenic Fungi. [Link]
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ACS Publications. (2023). Enhancement of β-Caryophyllene Biosynthesis in Saccharomyces cerevisiae via Synergistic Evolution of β-Caryophyllene Synthase and Engineering the Chassis. [Link]
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LMA leidykla. (2021). Headspace gas chromatographic determination of β-caryophyllene in Epilobium angustifolium L. extracts. [Link]
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BrainKart. (2017). Farnesyl pyrophosphate is the precursor for the synthesis of sesquiterpenes. [Link]
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rae & daunder. (n.d.). Why we select essential oils high in Beta-caryophyllene. [Link]
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Malaria World. (2016). Caryophyllene: the Cinderella of essential oils. [Link]
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SciSpace. (n.d.). Reaction mechanism of the farnesyl pyrophosphate C-methyltransferase towards the biosynthesis of pre-sodorifen pyrophosphate. [Link]
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PMC. (2020). Transient expression and purification of β-caryophyllene synthase in Nicotiana benthamiana to produce β-caryophyllene in vitro. NIH. [Link]
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An In-depth Technical Guide to (+)-β-Caryophyllene: From Molecular Structure to Therapeutic Potential
Abstract
(+)-β-Caryophyllene is a naturally occurring bicyclic sesquiterpene hydrocarbon found in the essential oils of numerous plants, including cloves, hops, black pepper, and Cannabis sativa. Its unique chemical architecture, featuring a rare trans-fused cyclobutane ring within a nine-membered ring system, underpins a fascinating profile of biological activity. Notably, it acts as a selective full agonist of the cannabinoid receptor type 2 (CB2), distinguishing it as a "dietary cannabinoid" devoid of the psychoactive effects associated with CB1 receptor activation. This guide provides a comprehensive technical overview of (+)-β-caryophyllene, detailing its chemical structure, physicochemical properties, and spectroscopic signature. We further explore its biosynthesis, key natural sources, and standard protocols for its extraction, isolation, and analytical quantification. The core of this document is a deep dive into its mechanism of action, focusing on the CB2 receptor signaling cascade and its downstream anti-inflammatory, analgesic, and neuroprotective effects. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising natural product.
Molecular Architecture and Physicochemical Profile
(+)-β-Caryophyllene is a sesquiterpenoid possessing a distinctive and sterically complex structure that dictates its chemical behavior and biological function.
Chemical Structure
The molecule is characterized by a bicyclo[7.2.0]undecane core. Two key structural features are exceptionally rare in nature: a cyclobutane ring and a trans-double bond within the nine-membered ring.[1] The IUPAC name for the naturally predominant (-)-β-caryophyllene enantiomer is (1R,4E,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene.[2] The (+)-β-Caryophyllene enantiomer, the focus of this guide, is systematically named (1S,4E,9R)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene.[3]
-
Chemical Formula: C₁₅H₂₄[3]
-
Molar Mass: 204.36 g/mol [4]
-
Stereoisomers: β-Caryophyllene typically co-exists in nature with its isomers, including isocaryophyllene (cis-double bond isomer) and α-humulene (a ring-opened isomer).[1] Its oxidative derivative, β-caryophyllene oxide, is also commonly found.[5]
Physicochemical Properties
The non-polar, hydrocarbon-rich structure of (+)-β-caryophyllene governs its physical properties and solubility profile. It is classified as a pale yellow oily liquid with a characteristic spicy, woody, and clove-like aroma.[1][4]
| Property | Value | Source(s) |
| Appearance | Pale yellow oily liquid | [1] |
| Density | ~0.901 - 0.905 g/cm³ at 20-25 °C | [1][4] |
| Boiling Point | 129-130 °C at 14 mmHg (~262-264 °C at atm. pressure) | [1][4] |
| Water Solubility | Very low (~88 µg/L at 20°C); Insoluble | [4][6] |
| Organic Solubility | Soluble in ethanol, ether, chloroform, and other non-polar organic solvents | [1][4][7] |
| LogP (o/w) | ~6.23 - 6.30 | [1][8] |
| Optical Rotation [α]D | +7.5° to +9° (neat or in chloroform) | [4][9] |
Spectroscopic and Analytical Characterization
Precise identification and quantification of (+)-β-caryophyllene are critical for research and development. This section outlines its key spectroscopic fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive structural elucidation of the molecule. Data is for the common (-)-enantiomer but is structurally identical for the (+)-enantiomer.
¹³C NMR (125 MHz, Methanol-d4): Key chemical shifts include the exocyclic methylene carbon at ~112.5 ppm, the quaternary carbons of the gem-dimethyl group at ~30.0 and ~22.9 ppm, and the olefinic carbons of the endocyclic double bond at ~125.5 and ~136.2 ppm.[10]
¹H NMR (500 MHz, Methanol-d4): Characteristic signals include two singlets for the exocyclic methylene protons at ~4.93 and ~4.81 ppm, a broad triplet for the endocyclic olefinic proton at ~5.30 ppm, and singlets for the gem-dimethyl groups at ~0.99 ppm.[10]
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is commonly used for identification in GC-MS analysis. The mass spectrum shows a molecular ion peak [M]⁺ at m/z 204. Key fragment ions are observed at m/z 189 (loss of CH₃), 133, 93, 91, 79, and 69, which are characteristic of the sesquiterpene fragmentation pattern.[11][12]
Infrared (IR) Spectroscopy
FT-IR spectroscopy reveals the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
| ~3070 | =C-H stretch (exocyclic methylene) | [13][14] |
| ~2925, ~2850 | C-H stretch (aliphatic) | [15] |
| ~1630 | C=C stretch (exocyclic methylene) | [13][14] |
| ~1446 | C-H bend (aliphatic) | [13][14] |
| ~885 | =C-H out-of-plane bend (exocyclic methylene) | [13][14] |
Natural Occurrence and Isolation
Biosynthesis and Natural Sources
β-Caryophyllene is synthesized in plants via the mevalonic acid (MVA) pathway.[16] Two molecules of isopentenyl pyrophosphate (IPP) and one molecule of dimethylallyl pyrophosphate (DMAPP) are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). A specific terpene synthase, β-caryophyllene synthase, then catalyzes the complex intramolecular cyclization of FPP to yield the bicyclic β-caryophyllene scaffold.[1][17]
Caption: Biosynthetic pathway of (+)-β-Caryophyllene.
It is a major constituent in the essential oils of many well-known plants.
| Plant Source | Family | Typical % in Essential Oil |
| Clove (Syzygium aromaticum) | Myrtaceae | 1.7 - 19.5% |
| Hops (Humulus lupulus) | Cannabaceae | 5.1 - 14.5% |
| Black Pepper (Piper nigrum) | Piperaceae | ~7.3% |
| Cannabis sativa | Cannabaceae | 3.8 - 37.5% |
| Rosemary (Rosmarinus officinalis) | Lamiaceae | 0.1 - 8.3% |
| Oregano (Origanum vulgare) | Lamiaceae | 4.9 - 15.7% |
| Copaiba (Copaifera spp.) | Fabaceae | Can be >50% |
Extraction and Purification Workflow
Obtaining pure (+)-β-caryophyllene involves a multi-step process beginning with extraction from the raw plant material, followed by purification to isolate the target compound from other essential oil constituents.
Caption: General workflow for extraction and purification.
Protocol 1: Steam Distillation for Essential Oil Extraction
This protocol is a generalized method for extracting essential oils rich in sesquiterpenes.
-
Preparation: Weigh the dried plant material (e.g., 500 g of clove buds). Coarsely grind the material to increase the surface area.
-
Apparatus Setup: Assemble a steam distillation apparatus. Place the ground plant material into the biomass flask. Fill the boiling flask with distilled water to approximately two-thirds capacity.[18]
-
Distillation: Heat the boiling flask to generate steam (100°C). The steam passes through the plant material, rupturing the oil glands and vaporizing the volatile compounds, including β-caryophyllene.[19][20]
-
Condensation: The steam and essential oil vapor mixture travels to a water-cooled condenser, where it condenses back into a liquid.
-
Collection: Collect the condensate in a separatory funnel (or Florentine flask). The essential oil, being less dense than water, will form a layer on top of the aqueous hydrosol.[21]
-
Separation: Allow the layers to fully separate, then carefully drain the lower aqueous layer to isolate the crude essential oil.
-
Drying & Storage: Dry the collected oil over anhydrous sodium sulfate, decant, and store in a sealed, dark glass vial at 4°C.
Protocol 2: Preparative Purification by High-Speed Countercurrent Chromatography (HSCCC)
This advanced liquid-liquid chromatography technique is highly effective for purifying β-caryophyllene from crude essential oil without a solid support matrix, thus avoiding irreversible adsorption.[22]
-
Solvent System Selection: Prepare a biphasic solvent system. A system of n-hexane-dichloromethane-acetonitrile (10:3:7 v/v/v) has proven effective.[23] Equilibrate the solvent mixture in a separatory funnel and separate the upper and lower phases.
-
Sample Preparation: Dissolve a known amount of crude essential oil (e.g., 600 mg) in a suitable volume (e.g., 20 mL) of the lower phase of the solvent system.[22]
-
HSCCC Operation:
-
Fill the multilayer coiled column entirely with the upper phase (stationary phase).
-
Set the apparatus rotation speed (e.g., 850 rpm).
-
Pump the lower phase (mobile phase) into the column at a defined flow rate (e.g., 1.5 mL/min) until hydrodynamic equilibrium is reached.
-
Inject the prepared sample solution into the column.
-
-
Fraction Collection: Continuously collect fractions of the eluent. Monitor the separation using an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD).
-
Analysis: Analyze the collected fractions by GC-MS to identify those containing high-purity β-caryophyllene.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound. A yield of ~85 mg of β-caryophyllene at >97% purity can be achieved from 600 mg of crude oil.[23][24]
Pharmacology and Mechanism of Action
The therapeutic interest in (+)-β-caryophyllene stems almost entirely from its unique interaction with the endocannabinoid system.
Selective Cannabinoid Receptor 2 (CB2) Agonism
In 2008, Gertsch et al. identified β-caryophyllene as a functional, selective agonist of the CB2 receptor, with a binding affinity (Ki) of approximately 155 nM.[23] Crucially, it shows no significant binding to the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids like THC.[5] This selectivity makes β-caryophyllene a non-psychoactive phytocannabinoid, presenting a significant therapeutic advantage.[23][25] Its status as an FDA-approved food additive ("Generally Recognized As Safe" - GRAS) further enhances its safety profile for potential drug development.[18][22]
CB2 Receptor Downstream Signaling
The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells (e.g., B-cells, T-cells, macrophages, microglia) and in peripheral tissues.[17] Activation of the CB2 receptor by (+)-β-caryophyllene initiates a cascade of intracellular signaling events that collectively mediate its anti-inflammatory effects.
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An In-Depth Technical Guide to the Mechanism of Action of (+)-β-Caryophyllene on Cannabinoid Receptor 2 (CB2)
Abstract
(+)-β-Caryophyllene (BCP), a naturally occurring bicyclic sesquiterpene found in the essential oils of numerous plants, has garnered significant scientific attention for its selective agonist activity at the cannabinoid receptor 2 (CB2). This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the interaction of BCP with the CB2 receptor. It is intended for researchers, scientists, and drug development professionals engaged in the study of the endocannabinoid system and the therapeutic potential of novel CB2 receptor modulators. This document delves into the binding kinetics, downstream signaling cascades, and functional outcomes of BCP-mediated CB2 receptor activation, supported by detailed experimental protocols and quantitative data.
Introduction: The Endocannabinoid System and the Significance of CB2 Receptor Agonism
The endocannabinoid system (ECS) is a ubiquitous and highly conserved signaling system that plays a crucial role in regulating a multitude of physiological processes. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychotropic effects associated with certain cannabinoids. In contrast, the CB2 receptor is primarily found in the periphery, with high expression levels in immune cells and tissues.[1] This distribution makes the CB2 receptor an attractive therapeutic target for a variety of pathological conditions, including inflammation, pain, and neurodegenerative diseases, as its activation is devoid of psychotropic side effects.[2][3]
(+)-β-Caryophyllene has emerged as a significant phytocannabinoid due to its selective agonist activity at the CB2 receptor.[1] Its classification as a "dietary cannabinoid" and its "Generally Recognized as Safe" (GRAS) status by the U.S. Food and Drug Administration (FDA) for food use further underscore its therapeutic potential.[4] This guide will elucidate the intricate molecular interactions and cellular consequences of BCP's engagement with the CB2 receptor.
Molecular Interaction of (+)-β-Caryophyllene with the CB2 Receptor
The initial and critical step in the mechanism of action of BCP is its direct binding to the CB2 receptor. This interaction has been characterized through various in vitro and in silico techniques, providing valuable insights into its binding affinity and the structural basis of its selectivity.
Binding Affinity and Selectivity
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the unlabeled test compound, in this case, BCP. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki).
Studies have consistently demonstrated that (+)-β-caryophyllene is a selective agonist of the CB2 receptor, with a reported binding affinity (Ki) of 155 ± 4 nM .[5] In contrast, its affinity for the CB1 receptor is significantly lower, with a Ki value greater than 10 µM, indicating at least a 60-fold selectivity for the CB2 receptor.[2]
The Structural Basis of Interaction: Key Amino Acid Residues
Molecular docking simulations have provided a putative model for the interaction of BCP within the CB2 receptor's binding pocket. These studies suggest that BCP binds within a hydrophobic sac, with key stacking interactions involving the amino acid residues Phenylalanine 117 (F117) and Tryptophan 258 (W258) .[5] The E-conformation of the double bond within the BCP molecule is thought to be crucial for this receptor binding.[1][6]
Downstream Signaling Pathways Activated by (+)-β-Caryophyllene
Upon binding of (+)-β-caryophyllene, the CB2 receptor, a G-protein coupled receptor (GPCR), undergoes a conformational change that initiates a cascade of intracellular signaling events. These pathways ultimately mediate the diverse physiological effects of BCP.
Inhibition of Adenylyl Cyclase and Reduction of cAMP Levels
The CB2 receptor is primarily coupled to inhibitory G-proteins of the Gi/o family.[7] A canonical signaling pathway initiated by the activation of Gi/o-coupled receptors is the inhibition of the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[8] The reduction in cAMP levels, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing a variety of cellular processes, including gene transcription and inflammation.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
Activation of the CB2 receptor by BCP has also been shown to modulate the activity of mitogen-activated protein kinase (MAPK) signaling pathways.[8] MAPKs are a family of serine/threonine kinases that play a central role in regulating cell proliferation, differentiation, and apoptosis. The specific MAPK pathways modulated by BCP-CB2 receptor activation can be cell-type dependent but often contribute to its anti-inflammatory and immunomodulatory effects.
β-Arrestin Recruitment
Like many GPCRs, the activated CB2 receptor can also signal through β-arrestin pathways.[9][10][11] Upon agonist binding and receptor phosphorylation, β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, effectively terminating G-protein-mediated signaling. However, β-arrestins can also act as signaling scaffolds, initiating G-protein-independent signaling cascades that can have distinct cellular outcomes.
Experimental Protocols for Characterizing (+)-β-Caryophyllene's Action on CB2 Receptors
To rigorously investigate the mechanism of action of (+)-β-caryophyllene, a series of well-defined in vitro assays are essential. The following sections provide detailed, step-by-step methodologies for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of (+)-β-caryophyllene for the human CB2 receptor.
Principle: This is a competitive binding assay where unlabeled BCP competes with a radiolabeled CB2 receptor ligand (e.g., [³H]-CP55,940) for binding to membranes prepared from cells expressing the human CB2 receptor.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human CB2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 0.2 mM EGTA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA)
-
Radioligand: [³H]-CP55,940
-
Unlabeled (+)-β-caryophyllene
-
Non-specific binding control (e.g., a high concentration of a known CB2 agonist like WIN 55,212-2)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-hCB2 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg of protein per well), and varying concentrations of unlabeled (+)-β-caryophyllene.
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add the radioligand, membranes, and a saturating concentration of a non-radiolabeled CB2 agonist.
-
Initiate the binding reaction by adding a fixed concentration of [³H]-CP55,940 (typically at its Kd value).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the BCP concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of BCP that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
Objective: To determine the potency (EC50) of (+)-β-caryophyllene in inhibiting adenylyl cyclase activity.
Principle: This assay measures the ability of BCP to inhibit the forskolin-stimulated production of cAMP in cells expressing the CB2 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human CB2 receptor
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
Forskolin
-
(+)-β-caryophyllene
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
Protocol:
-
Cell Seeding: Seed the CB2-expressing cells into a 96- or 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of (+)-β-caryophyllene in stimulation buffer.
-
Assay Procedure:
-
Aspirate the culture medium and add the stimulation buffer to the cells.
-
Add the different concentrations of BCP to the wells.
-
Stimulate cAMP production by adding a fixed concentration of forskolin (typically 1-10 µM).
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the forskolin-only control (100%) and a basal control (0%).
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the BCP concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of BCP that produces 50% of the maximal inhibition).
-
β-Arrestin Recruitment Assay (PathHunter® Assay)
Objective: To determine the potency (EC50) of (+)-β-caryophyllene in inducing β-arrestin recruitment to the CB2 receptor.
Principle: This assay utilizes enzyme fragment complementation (EFC) technology. The CB2 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon BCP-induced receptor activation and β-arrestin recruitment, the two fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[9][10][11][12]
Materials:
-
PathHunter® CHO-K1 hCB2 β-Arrestin cell line
-
PathHunter® cell plating reagent
-
PathHunter® detection reagents
-
(+)-β-caryophyllene
-
384-well white, solid-bottom assay plates
Protocol:
-
Cell Seeding: Seed the PathHunter® cells into a 384-well plate using the provided cell plating reagent and incubate for the recommended time (typically 24-48 hours).
-
Compound Addition: Prepare serial dilutions of (+)-β-caryophyllene in the appropriate assay buffer. Add the compound dilutions to the cell plate.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the PathHunter® detection reagents to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis:
-
Normalize the data to a positive control (a known CB2 agonist) and a vehicle control.
-
Plot the relative light units (RLU) against the logarithm of the BCP concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the interaction of (+)-β-caryophyllene with the CB2 receptor, as derived from various studies.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Ki) | 155 ± 4 nM | Radioligand Binding Assay | [5] |
| cAMP Inhibition (EC50) | ~25% inhibition at 1 µM | FRET-based cAMP Assay | [13] |
| β-Arrestin Recruitment (EC50) | To be determined | PathHunter® Assay | - |
Note: Specific EC50 values for cAMP inhibition and β-arrestin recruitment by BCP are not consistently reported across the literature and may vary depending on the specific assay conditions and cell line used. The value provided for cAMP inhibition reflects the percentage of inhibition at a single concentration.
Visualizing the Mechanism of Action
Diagrams can provide a clear and concise representation of complex biological processes. The following sections contain Graphviz (DOT language) scripts to generate diagrams of the CB2 receptor signaling pathway and a generalized experimental workflow.
CB2 Receptor Signaling Pathway
Caption: Generalized Workflow for CB2 Receptor Functional Assays.
Conclusion and Future Directions
(+)-β-Caryophyllene stands out as a compelling natural product with selective agonist activity at the CB2 receptor. Its well-characterized mechanism of action, involving direct binding, inhibition of adenylyl cyclase, and modulation of downstream signaling pathways, provides a solid foundation for its exploration as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced pharmacology of BCP and other novel CB2 receptor modulators.
Future research should focus on elucidating the potential for biased agonism of BCP at the CB2 receptor, investigating whether it preferentially activates G-protein or β-arrestin pathways. A deeper understanding of its structure-activity relationship could also guide the development of even more potent and selective CB2 agonists. As our knowledge of the endocannabinoid system continues to expand, so too will the potential for leveraging compounds like (+)-β-caryophyllene to address a wide range of human diseases.
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(+)-beta-Caryophyllene pharmacological effects in vivo
An In-Depth Technical Guide to the In Vivo Pharmacological Effects of (+)-β-Caryophyllene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-β-Caryophyllene (BCP) is a natural bicyclic sesquiterpene found in the essential oils of numerous spice and food plants, including black pepper, cloves, and Cannabis sativa.[1][2] Recognized as a food additive and generally regarded as safe (GRAS) by the U.S. Food and Drug Administration (FDA), BCP has garnered significant scientific interest for its therapeutic potential.[3] Unlike other cannabis-derived compounds, BCP is a selective full agonist of the cannabinoid receptor type 2 (CB2), exhibiting potent pharmacological effects without the psychotropic activity associated with cannabinoid receptor type 1 (CB1) activation.[1][4] This guide synthesizes the current understanding of BCP's in vivo pharmacological activities, focusing on its anti-inflammatory, analgesic, neuroprotective, and metabolic effects. We delve into the underlying molecular mechanisms, present data from key preclinical models, and provide detailed experimental protocols to facilitate further research and development.
Introduction: A Dietary Cannabinoid with Therapeutic Promise
β-Caryophyllene stands out as a unique phytocannabinoid because it is a common dietary component, making it a readily accessible and non-psychoactive agent for therapeutic exploration.[1][5] Its primary molecular target is the CB2 receptor, a G-protein coupled receptor predominantly expressed in immune cells, peripheral tissues, and to a lesser extent, in the central nervous system (CNS), particularly in glial cells.[4][6] Activation of CB2 receptors is a key strategy for treating a variety of conditions, including inflammation, pain, and neurodegenerative diseases.[1][7] Furthermore, emerging evidence indicates that BCP's effects are also mediated through interactions with peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α and PPAR-γ, which are critical regulators of inflammation and metabolism.[8][9] This multi-target activity underscores BCP's potential to address complex pathologies characterized by chronic inflammation and metabolic dysregulation.[6][10]
Core Pharmacodynamics: The CB2 and PPARγ Axis
The therapeutic efficacy of BCP in vivo is primarily rooted in its ability to selectively activate the CB2 receptor. This interaction initiates a cascade of intracellular signaling events that collectively suppress inflammatory responses. Upon binding, BCP inhibits adenylyl cyclase, modulates intracellular calcium levels, and influences the mitogen-activated protein kinase (MAPK) pathways, including Erk1/2 and JNK1/2.[1][7] This signaling cascade ultimately leads to the downregulation of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB).[6][8]
A crucial aspect of BCP's mechanism is the functional crosstalk between CB2 receptors and PPARs.[6] Studies have shown that the protective effects of BCP in models of Alzheimer's disease and colitis are reversed by antagonists of both CB2 and PPAR-γ, suggesting a coordinated signaling pathway.[11][12] Activation of PPAR-γ by BCP, potentially downstream of CB2 activation, contributes significantly to its anti-inflammatory and neuroprotective outcomes.[8][13]
In Vivo Pharmacological Effects
Anti-inflammatory Activity
The anti-inflammatory properties of BCP are well-documented across numerous preclinical models. Oral administration of BCP has been shown to significantly reduce inflammation in acute models, such as carrageenan-induced paw edema in mice.[1][14] The effect is demonstrably CB2 receptor-dependent, as the anti-inflammatory response is absent in mice lacking CB2 receptors.[1][8] In models of chronic inflammation, BCP ameliorates disease severity by reducing the expression of pro-inflammatory mediators including TNF-α, IL-1β, IL-6, and COX-2.[6][8][10][15] For instance, BCP treatment prevents the upregulation of inflammatory cytokine mRNA transcripts in both peripheral tissues and the CNS in response to inflammatory stimuli.[16][17]
| Model | Species | BCP Dose & Route | Key Findings | Reference |
| Carrageenan-induced paw edema | Mouse | 5 mg/kg, oral | Strongly reduced inflammatory response; effect absent in CB2 knockout mice. | [1][7] |
| LPS-induced inflammation | Mouse | 500 nM (in vitro equiv.) | Inhibited LPS-induced TNF-α and IL-1β expression in peripheral blood. | [1] |
| Dextran sulfate sodium (DSS)-induced colitis | Mouse | Not Specified | Inhibited colitis through CB2 receptor activation and PPARγ pathway. | [11] |
| Diabetic Cardiomyopathy | Mouse | 50 mg/kg, oral | Reduced cardiac levels of TNF-α, IL-6, and IL-1β via CB2R activation. | [18] |
Analgesic Effects
BCP exhibits significant analgesic activity in models of both inflammatory and neuropathic pain, positioning it as a promising non-psychoactive alternative for pain management.[19][20][21] Oral administration of BCP reduces pain responses in the late (inflammatory) phase of the formalin test in a CB2 receptor-dependent manner.[19] In models of neuropathic pain, such as that induced by antiretroviral drugs or nerve injury, chronic BCP treatment attenuates thermal hyperalgesia and mechanical allodynia without inducing tolerance.[16][19] This sustained efficacy is a critical advantage over many conventional analgesics. The mechanism involves the suppression of pro-inflammatory cytokines like IL-1β and TNF-α in both the periphery (paw skin) and the CNS (brain).[16]
| Model | Species | BCP Dose & Route | Key Findings | Reference |
| Formalin-induced inflammatory pain | Mouse | Not Specified | Reduced late-phase pain responses; effect was CB2R-dependent. | [19] |
| Antiretroviral (ddC)-induced neuropathic pain | Mouse | 25 mg/kg, oral | Attenuated established mechanical allodynia; effect blocked by CB2 antagonist. | [16] |
| Persistent recurrent inflammatory pain | Rat | 5 & 10 mg/kg, oral | Significantly decreased pain responses after 1 and 2 weeks of treatment. | [20][22] |
Neuroprotective Activity
BCP has demonstrated robust neuroprotective effects in a range of in vivo models of neurodegenerative and neurological disorders. Its ability to cross the blood-brain barrier and engage with CB2 receptors on microglia makes it a compelling candidate for diseases with a neuroinflammatory component.
-
Parkinson's Disease (PD): In the MPTP-induced mouse model of PD, BCP pretreatment ameliorated motor deficits, protected dopaminergic neurons in the substantia nigra and striatum, and suppressed the activation of microglia and astrocytes.[23][24] These effects, which were reversed by a CB2 antagonist, were associated with reduced levels of inflammatory cytokines in the brain.[23][24] BCP also exerts neuroprotection by inhibiting the NLRP3 inflammasome, a key driver of neuroinflammation.[25]
-
Alzheimer's Disease (AD): In APP/PS1 transgenic mice, a model for AD, oral BCP treatment prevented cognitive impairment, reduced the β-amyloid plaque burden, and decreased microglial activation and astrogliosis.[12] The neuroprotective effects were mediated by both CB2 and PPAR-γ pathways.[12]
-
Cerebral Ischemia: In a mouse model of cerebral ischemia-reperfusion injury, BCP reduced infarct volume, neuronal necrosis, and neurological deficits.[3][26][27] The mechanism involves the inhibition of necroptotic neuronal death and the suppression of inflammatory signaling pathways, including the HMGB1-TLR4 axis.[26][27]
Metabolic Effects
BCP positively influences glucose and lipid metabolism, suggesting its potential for treating metabolic disorders like type 2 diabetes and obesity.[28] In high-fat diet and fructose-induced diabetic rats, BCP treatment restored normal blood glucose and insulin levels, improved lipid parameters, and reduced oxidative stress.[29][30] The anti-diabetic effect is attributed to enhanced glucose uptake and oxidation in skeletal muscle.[29][31] In diet-induced obesity models, BCP supplementation improved fasting glucose, insulin tolerance, and liver steatosis, while also modulating immune response factors like adiponectin and leptin.[32][33] These metabolic benefits are linked to the activation of CB2 receptors and PPARs, which play key roles in regulating energy homeostasis.[28][34]
| Model | Species | BCP Dose & Route | Key Findings | Reference |
| High-fat diet/fructose-induced type 2 diabetes | Rat | 200 mg/kg, oral | Restored blood glucose, insulin, and lipid levels; enhanced glucose uptake in muscle. | [29][30] |
| Diet-induced obesity | Mouse | 50 mg/kg, oral | Improved fasting glucose, insulin tolerance, and liver steatosis; reduced body weight gain. | [32][33] |
| Streptozotocin-induced diabetes | Not Specified | Not Specified | Restored blood glucose and lipid levels; increased insulin release. | [28][34] |
Pharmacokinetics and Safety Profile
BCP is generally recognized as safe for consumption.[3] Preclinical toxicity studies support its favorable safety profile. Acute oral toxicity studies in mice showed no adverse clinical signs or mortality at doses up to 2000 mg/kg.[35] A 90-day subchronic toxicity study in rats established a No Observed Adverse Effect Level (NOAEL) of 700 mg/kg/day, the highest dose tested.[36][37] These studies found no significant changes in hematological, biochemical, or histopathological parameters.[35][36] Despite its lipophilic nature, the oral bioavailability of BCP can be limited, though novel formulation technologies like self-emulsifying drug delivery systems (SEDDS) have been shown to significantly enhance its absorption in humans.
Key Experimental Protocols
Carrageenan-Induced Paw Edema Model (Acute Inflammation)
This protocol is a standard and reliable method for evaluating the in vivo anti-inflammatory activity of test compounds.
Objective: To assess the ability of BCP to inhibit acute inflammation.
Methodology:
-
Animal Model: Male Swiss mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.9% saline or 1% Tween 80 in saline)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.)
-
BCP Treatment Groups (e.g., 5, 10, 25 mg/kg, p.o.)
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each mouse using a plethysmometer (baseline measurement).
-
Administer the vehicle, positive control, or BCP orally (p.o.) or intraperitoneally (i.p.) as required.
-
After 60 minutes, induce inflammation by injecting 50 µL of 1% λ-carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treated group relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
Antiretroviral (ddC)-Induced Neuropathic Pain Model
This protocol establishes a model of peripheral neuropathy useful for testing potential analgesics.
Objective: To evaluate the efficacy of BCP in preventing or treating mechanical allodynia.
Methodology:
-
Animal Model: Female BALB/c mice (8-10 weeks old) are used.
-
Induction of Neuropathy:
-
Administer 2',3'-dideoxycytidine (ddC, zalcitabine) at 25 mg/kg (i.p.) once daily for 5 consecutive days.
-
-
Treatment Regimens:
-
Prevention: Co-administer BCP (e.g., 25 mg/kg, p.o., twice daily) along with ddC for the 5-day induction period.
-
Treatment: Establish allodynia for 7 days post-first ddC injection, then administer a single dose of BCP (e.g., 25 mg/kg, p.o.).
-
-
Behavioral Testing (Mechanical Allodynia):
-
Measure the paw withdrawal threshold using a dynamic plantar aesthesiometer or von Frey filaments.
-
Place mice in individual plexiglass chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.
-
Apply the stimulus to the mid-plantar surface of the hind paw.
-
Record the force (in grams) or filament number at which the mouse withdraws its paw.
-
For prevention studies, measure thresholds daily. For treatment studies, measure at baseline and at multiple time points (e.g., 1, 2, 3, 4, 5 hours) post-BCP administration.
-
-
Data Analysis:
-
Analyze withdrawal thresholds using two-way repeated measures ANOVA followed by a suitable post-hoc test. A p-value < 0.05 is considered significant.
-
Conclusion and Future Directions
The body of in vivo evidence strongly supports the therapeutic potential of (+)-β-caryophyllene. Its selective activation of the CB2 receptor and engagement of the PPAR-γ pathway provide a powerful, non-psychoactive mechanism to combat inflammation, pain, neurodegeneration, and metabolic disease. Its excellent safety profile and status as a dietary cannabinoid make it an exceptionally attractive candidate for clinical development.
Future research should focus on optimizing drug delivery systems to improve bioavailability, conducting long-term efficacy and safety studies, and exploring its therapeutic utility in combination with other agents. Ultimately, clinical trials are warranted to translate the promising preclinical findings of BCP into tangible therapeutic benefits for patients with chronic and debilitating diseases.
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The Enduring Enigma of (+)-β-Caryophyllene: A Journey from 19th Century Discovery to Modern Pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-β-Caryophyllene, a natural bicyclic sesquiterpene, stands as a molecule of enduring scientific interest. First isolated in the 19th century, its complex structure, featuring a rare cyclobutane ring fused to a nine-membered ring containing a trans-double bond, presented a formidable challenge to early chemists. For over a century, its true form remained an enigma, unraveled only through the persistent application of classical and modern analytical techniques. The latter half of the 20th century saw the conquest of its chemical synthesis, a landmark achievement in organic chemistry. More recently, the discovery of its selective agonist activity at the cannabinoid receptor type 2 (CB2) has catapulted (+)-β-caryophyllene into the forefront of pharmacological research, revealing its potential as a therapeutic agent for a myriad of inflammatory conditions and beyond. This technical guide provides an in-depth exploration of the discovery, historical research, structural elucidation, synthesis, and the modern pharmacological understanding of this remarkable natural product.
PART 1: A Chronicle of Discovery and Early Investigation
The story of (+)-β-caryophyllene is a testament to the evolution of organic chemistry. Its journey from a fragrant component of essential oils to a well-defined molecular entity spanned over 125 years of scientific inquiry.
The Dawn of Discovery: Isolation in the 19th Century
The initial encounter with what we now know as β-caryophyllene occurred in the early 19th century, a period marked by the burgeoning field of natural product chemistry. Chemists of this era relied on rudimentary yet effective techniques to isolate volatile compounds from plant matter.
Key Isolation Technique: Steam Distillation
The primary method for isolating essential oils, the natural source of β-caryophyllene, was steam distillation. This technique leverages the principle of Dalton's law of partial pressures to distill volatile compounds at temperatures below their boiling points, thus preventing thermal degradation.
Experimental Protocol: 19th Century Steam Distillation for Essential Oil Extraction
-
Material Preparation: Fresh or dried plant material rich in essential oils (e.g., cloves, black pepper) was macerated or crushed to increase the surface area for efficient extraction.
-
Apparatus Setup: A distillation flask containing the plant material and water was connected to a condenser and a receiving flask.
-
Distillation: The water in the distillation flask was heated to produce steam, which then passed through the plant material, carrying the volatile essential oils with it.
-
Condensation: The steam and essential oil vapor mixture was then cooled in the condenser, causing it to liquefy.
-
Separation: The condensed liquid, a mixture of water and essential oil, was collected in the receiving flask. Due to their immiscibility, the essential oil would typically form a separate layer, which could be physically separated.
This process yielded a complex mixture of terpenes and other volatile compounds, from which chemists would attempt to isolate individual components through fractional distillation.
The Classical Period of Structural Elucidation (1875-1939): A Puzzle of Fragments
The late 19th and early 20th centuries marked a period of intense investigation into the chemical structure of β-caryophyllene. Without the aid of modern spectroscopic techniques, chemists relied on a painstaking process of chemical degradation and derivatization to piece together the molecular puzzle. This era was characterized by the proposal of numerous, often incorrect, structures.
Key Scientists and Their Contributions:
-
Deussen: Conducted prolonged investigations that led to the initial proposal of a substituted cyclobutane ring within the structure.
-
Semmler and Meyer: Based on permanganate oxidation experiments, they were among the first to propose concrete, albeit flawed, structures for caryophyllene.
-
Busse: Proposed alternative structures based on the isoprene rule, a guiding principle in terpene chemistry.
-
Ruzicka: Through ozonolysis experiments on dihydrocaryophyllene, he was the first to demonstrate the presence of a ring containing at least seven carbon atoms. However, the exact structure remained elusive, leading him to consider that caryophyllene might be a mixture of isomers.
Core Experimental Technique: Chemical Degradation
The primary tool for structural elucidation during this period was chemical degradation, which involved breaking the molecule into smaller, more easily identifiable fragments.
Experimental Protocol: Early 20th Century Ozonolysis for Structural Elucidation
-
Ozonolysis Reaction: A solution of the terpene in an inert solvent was cooled to a low temperature (typically -78 °C). A stream of ozone (O₃) gas was then bubbled through the solution. The ozone would cleave any carbon-carbon double bonds, forming an unstable ozonide intermediate.
-
Work-up: The ozonide was then treated with a reducing or oxidizing agent to yield stable carbonyl compounds (aldehydes and ketones) or carboxylic acids, respectively.
-
Fragment Identification: These smaller, simpler fragments were then isolated and identified using classical chemical tests and by comparing their physical properties to known compounds. By identifying these fragments, chemists could deduce the positions of the double bonds in the original molecule.
The limitations of these techniques and the inherent complexity of the β-caryophyllene structure, with its unusual ring system, led to a prolonged period of uncertainty.
The Modern Period of Structural Elucidation (1939-1958): The True Structure Revealed
The mid-20th century witnessed a convergence of more refined chemical techniques and the dawn of spectroscopic methods, which finally allowed for the definitive determination of the structure of β-caryophyllene. X-ray crystallography played a pivotal role in confirming the bicyclic structure with its unique trans-fused cyclobutane and cyclononene rings.
PART 2: Conquering the Molecule: Total Synthesis
The successful elucidation of its structure set the stage for the next grand challenge: the total synthesis of β-caryophyllene. This endeavor was not merely an academic exercise but a demonstration of the power of organic synthesis to construct complex natural products from simple starting materials.
The Landmark Synthesis by E.J. Corey (1964)
In 1964, E.J. Corey and his group reported the first total synthesis of (±)-β-caryophyllene, a monumental achievement in the field of organic chemistry. Their elegant and stereocontrolled synthesis confirmed the proposed structure and opened new avenues for the synthesis of other complex terpenes.
Key Steps in the Corey Synthesis:
The synthesis is a multi-step process that showcases a variety of powerful synthetic transformations. A detailed, step-by-step protocol is beyond the scope of this guide; however, the key strategic elements are outlined below.
Conceptual Workflow of the Corey Synthesis of (±)-β-Caryophyllene
Caption: A simplified workflow of E.J. Corey's 1964 total synthesis of (±)-β-caryophyllene.
PART 3: The Modern Era: Pharmacological Awakening
For much of its history, β-caryophyllene was primarily of interest to organic chemists. However, in 2008, a groundbreaking discovery by Gertsch et al. revealed its remarkable biological activity, ushering in a new era of pharmacological research.
The Discovery of a Dietary Cannabinoid: Selective CB2 Receptor Agonism
The endocannabinoid system, with its CB1 and CB2 receptors, is a key regulator of numerous physiological processes, including inflammation, pain, and immune function. While the psychoactive effects of cannabis are mediated by the activation of CB1 receptors, the CB2 receptor has emerged as a promising therapeutic target for inflammatory and neurodegenerative diseases without inducing psychotropic effects.
In a seminal 2008 paper, Jürg Gertsch and his colleagues identified (+)-β-caryophyllene as a selective agonist of the CB2 receptor.[1] This was a landmark discovery, as it was the first identification of a dietary cannabinoid, a non-psychoactive compound found in common foods and spices that directly interacts with the endocannabinoid system.[1]
Key Experimental Technique: Radioligand Binding Assay
The affinity of β-caryophyllene for the CB2 receptor was determined using a competitive radioligand binding assay. This technique measures the ability of a test compound to displace a radioactively labeled ligand that is known to bind to the receptor.
Experimental Protocol: Competitive Radioligand Binding Assay for CB2 Receptor
-
Membrane Preparation: Cell membranes expressing the human CB2 receptor are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled CB2 receptor ligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound (β-caryophyllene).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) of the test compound can be calculated. The Ki value represents the concentration of the test compound that displaces 50% of the radiolabeled ligand and is a measure of its binding affinity for the receptor.
Gertsch and his team found that β-caryophyllene binds to the CB2 receptor with a Ki value in the low micromolar range, demonstrating a significant and selective affinity.[1]
The Pharmacological Profile of a Promising Therapeutic
The discovery of its CB2 agonism has spurred a wealth of research into the therapeutic potential of (+)-β-caryophyllene. Its pharmacological profile is characterized by potent anti-inflammatory, analgesic, and neuroprotective effects.
Timeline of Key Pharmacological Discoveries:
| Year | Discovery | Significance |
| Pre-2008 | Early studies report general anti-inflammatory and analgesic properties of essential oils containing β-caryophyllene. | Laid the groundwork for investigating the specific bioactive components. |
| 2008 | Gertsch et al. identify β-caryophyllene as a selective CB2 receptor agonist.[1] | Revolutionized the understanding of its mechanism of action and established it as a dietary cannabinoid. |
| Post-2008 | Numerous studies demonstrate the efficacy of β-caryophyllene in animal models of inflammation, pain, and neurodegenerative diseases. | Provides a strong preclinical rationale for its development as a therapeutic agent for a wide range of conditions. |
Signaling Pathways and Mechanisms of Action:
The therapeutic effects of (+)-β-caryophyllene are primarily mediated through the activation of the CB2 receptor, which in turn modulates various downstream signaling pathways.
Signaling Pathway of (+)-β-Caryophyllene via the CB2 Receptor
Sources
(+)-β-Caryophyllene: A Keystone Sesquiterpene in Plant Defense
A Technical Guide for Researchers and Drug Development Professionals
Abstract
(+)-β-Caryophyllene, a bicyclic sesquiterpene, is a ubiquitous volatile organic compound in the plant kingdom, playing a pivotal role in orchestrating plant defense mechanisms. This technical guide provides an in-depth exploration of the multifaceted functions of β-caryophyllene, from its biosynthesis and regulation to its direct and indirect roles in protecting plants against a wide array of herbivores and pathogens. We delve into the intricate signaling pathways it modulates, its function in below-ground defense, and its synergistic interactions with other secondary metabolites. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a thorough understanding of the core concepts but also detailed experimental protocols and data presentation to facilitate further investigation and application of this remarkable natural compound.
Introduction: The Ecological Significance of β-Caryophyllene
Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to fend off biotic threats. Among these, terpenoids represent the largest and most diverse class of secondary metabolites, with crucial functions in growth, defense, and ecological interactions.[1] (+)-β-Caryophyllene, a prominent member of the sesquiterpene family, is a key player in these defense strategies. It is synthesized by numerous plant species as a protective measure against insects and other pests and is involved in processes like pollination.[2] This volatile compound is a critical component of the complex language plants use to interact with their environment, from repelling herbivores to attracting their natural enemies.[3]
This guide will provide a comprehensive overview of the current understanding of β-caryophyllene's role in plant defense, highlighting its potential for applications in sustainable agriculture and the development of novel therapeutic agents.
Biosynthesis and Regulation of (+)-β-Caryophyllene
The production of β-caryophyllene in plants is a finely tuned process, involving specific biosynthetic pathways and regulatory networks that respond to both developmental cues and environmental stresses.
The Mevalonate Pathway: The Genesis of a Defense Compound
Like other sesquiterpenes, the journey of β-caryophyllene begins with the fundamental C5 building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[4] In the cytosol, these precursors are primarily synthesized through the mevalonate (MVA) pathway.[5] The process culminates in the formation of the C15 intermediate, farnesyl diphosphate (FPP), through the action of FPP synthase.[6] This crucial precursor is then cyclized by a specific enzyme, β-caryophyllene synthase, to yield the characteristic bicyclic structure of β-caryophyllene.[5][7]
The expression of the genes encoding these biosynthetic enzymes, particularly terpene synthases (TPS), is often highly regulated. For instance, the maize terpene synthase TPS23 is responsible for producing (E)-β-caryophyllene in response to herbivore damage.[8][9] The transcription of TPS23 is induced independently in leaves upon attack by lepidopteran larvae and in roots following damage by coleopteran larvae.[8][10] This tissue-specific and damage-inducible expression highlights the precise control plants exert over the production of this key defense volatile.
Caption: Biosynthesis of (+)-β-Caryophyllene via the MVA Pathway.
Regulatory Crosstalk with Phytohormone Signaling
The induction of β-caryophyllene biosynthesis is intricately linked with major plant defense signaling pathways, primarily those mediated by jasmonic acid (JA) and salicylic acid (SA). Herbivore attack typically triggers the JA pathway, leading to the upregulation of terpene synthase gene expression.[11] For instance, applying JA to maize leaves has been shown to increase the emission of (E)-β-caryophyllene.[11]
Interestingly, recent research has unveiled a more nuanced regulatory landscape. Studies have shown that β-caryophyllene can induce resistance against microbial pathogens through the JA signaling pathway, while other terpenoids like isoprene utilize the SA pathway.[12] This suggests a sophisticated crosstalk between different volatile compounds and the core defense hormone networks, allowing plants to mount specific responses to diverse threats.[12][13]
The Dual Role of β-Caryophyllene in Plant Defense
β-Caryophyllene employs a two-pronged strategy to protect plants: directly deterring or intoxicating herbivores and pathogens, and indirectly recruiting their natural enemies.
Direct Defense: A Chemical Shield
The presence of β-caryophyllene in plant tissues can act as a direct feeding deterrent or toxin to a range of herbivores. Its antimicrobial and antifungal properties are also well-documented.[14] For example, β-caryophyllene and its derivative, β-caryophyllene oxide, have been shown to significantly inhibit the growth of several plant pathogenic fungi, including Sclerotinia sclerotiorum and Fusarium oxysporum.[15]
Table 1: Antifungal Activity of β-Caryophyllene and β-Caryophyllene Oxide
| Fungal Species | Compound | Concentration (µg/mL) | Growth Inhibition (%) |
| Sclerotinia sclerotiorum | β-Caryophyllene | 250 | ~40 |
| β-Caryophyllene Oxide | 250 | ~40 | |
| Fusarium oxysporum | β-Caryophyllene | 250 | ~35 |
| β-Caryophyllene Oxide | 250 | ~35 | |
| Alternaria brassicicola | β-Caryophyllene | 250 | Slight |
| β-Caryophyllene Oxide | 250 | Slight | |
| Data summarized from[15] |
Indirect Defense: A Cry for Help
Perhaps the most fascinating aspect of β-caryophyllene's defensive role is its function as an indirect defense signal. When attacked by herbivores, many plants release β-caryophyllene into the atmosphere.[16] This volatile plume acts as a chemical cue, attracting the natural enemies of the attacking herbivores, such as parasitic wasps and predatory insects.[8][11][17]
A classic example is the interaction between maize, lepidopteran larvae, and parasitic wasps. Maize leaves damaged by caterpillars release (E)-β-caryophyllene, which, after an initial learning experience, attracts parasitic wasps that lay their eggs in the caterpillars, ultimately killing them.[8][10] This tritrophic interaction highlights the sophisticated communication networks mediated by plant volatiles.
Below-Ground Defense: The Hidden Arsenal
The defensive role of β-caryophyllene extends beyond the aerial parts of the plant. It is a critical signaling molecule in below-ground defense, particularly against root-feeding herbivores.
When maize roots are attacked by the larvae of the western corn rootworm (Diabrotica virgifera virgifera), they release (E)-β-caryophyllene as the sole volatile compound in significant amounts.[8][17] This specific signal is highly attractive to entomopathogenic nematodes, which are natural enemies of the rootworm larvae.[8][10] The nematodes follow the β-caryophyllene gradient in the soil to locate and infect the herbivore, providing a highly effective and targeted defense mechanism for the plant.[8][17] This below-ground "cry for help" is a remarkable example of the specificity and efficiency of plant defense signaling.[8]
Caption: Below-ground indirect defense mediated by (E)-β-caryophyllene.
Synergistic and Multifunctional Roles
The defensive capabilities of β-caryophyllene are often amplified through synergistic interactions with other plant secondary metabolites.[18] For instance, in combination with cannabidiol (CBD), β-caryophyllene exhibits a synergistic analgesic effect, which is linked to its anti-inflammatory properties.[19] While this research is primarily in the context of pharmacology, it points to the potential for complex interactions between different plant compounds in their native ecological settings.
Furthermore, β-caryophyllene can have pleiotropic effects, influencing multiple ecological interactions simultaneously.[16] A single compound can repel herbivores, attract their predators, and even prime neighboring plants for an impending attack.[16] This multifunctionality underscores the efficiency and elegance of plant chemical defense strategies.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments.
Protocol for Plant Volatile Collection and Analysis
This protocol outlines a dynamic headspace collection method for capturing volatiles emitted from plants, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[20][21]
Materials:
-
Glass chamber or bag to enclose the plant material
-
Charcoal-filtered air source
-
Flow meters
-
Volatile collection traps (e.g., packed with Porapak Q or Tenax TA)
-
Vacuum pump
-
Solvent for elution (e.g., dichloromethane, hexane)
-
Internal standard (e.g., nonyl acetate)
-
GC-MS system
Procedure:
-
Enclose the plant material (e.g., a single leaf, whole plant) in the glass chamber.
-
Create a "push-pull" system: pump charcoal-filtered air into the chamber at a constant flow rate (e.g., 1 L/min).[20]
-
Pull air out of the chamber through the volatile collection trap at a slightly lower flow rate (e.g., 0.6 L/min) using the vacuum pump.[20]
-
Collect volatiles for a defined period (e.g., 6 hours).[20]
-
After collection, elute the trapped volatiles from the adsorbent material with a suitable solvent (e.g., 200 µL dichloromethane) containing a known amount of an internal standard.[20]
-
Analyze the eluate using GC-MS.
-
Identify compounds by comparing their mass spectra and retention times with those of authentic standards and reference libraries (e.g., Wiley, NIST).[20]
-
Quantify the compounds by comparing their peak areas to that of the internal standard.[22]
Protocol for Herbivore Bioassays (Olfactometer)
This protocol describes the use of a multi-arm olfactometer to assess the behavioral response of insects to β-caryophyllene.[8]
Materials:
-
Four- or six-arm olfactometer
-
Air pump and flow meters
-
Charcoal-filtered and humidified air source
-
Odor sources (e.g., pure β-caryophyllene, plant extracts)
-
Test insects (e.g., parasitic wasps, nematodes)
Procedure:
-
Set up the olfactometer, ensuring a constant and equal airflow through each arm.
-
Introduce the odor source into one or more arms of the olfactometer. The remaining arms will serve as controls (containing only solvent or clean air).
-
Release a single insect into the central chamber of the olfactometer.
-
Observe the insect's behavior for a set period, recording the time it spends in each arm and the first arm it enters.
-
Repeat the experiment with multiple individuals to obtain robust data.
-
Analyze the data statistically to determine if there is a significant preference for the arm containing the odor source.
Conclusion and Future Directions
(+)-β-Caryophyllene stands out as a versatile and potent molecule in the intricate world of plant defense. Its roles as a direct deterrent, an indirect attractant for natural enemies, and a key signaling molecule both above and below ground highlight its ecological importance. The complex interplay between β-caryophyllene and plant hormone signaling pathways is an area ripe for further investigation. A deeper understanding of the regulatory networks controlling its production could pave the way for novel strategies in crop protection, potentially by engineering plants to enhance their natural defenses. Furthermore, the diverse biological activities of β-caryophyllene, including its anti-inflammatory and analgesic properties, make it a promising candidate for drug development. Continued research into the mechanisms of action and potential synergistic effects of β-caryophyllene will undoubtedly unlock new applications in both agriculture and medicine.
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Sharma, C., Kumar, A., & Sharma, R. (2021). β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19. Frontiers in Pharmacology, 12, 663236. [Link]
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Hernández-Cervantes, R., Rueda-Orozco, P. E., & Prospéro-García, O. (2023). Cannabidiol and Beta-Caryophyllene in Combination: A Therapeutic Functional Interaction. Biomedicines, 11(3), 883. [Link]
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de Oliveira, A. C. C., de Almeida, A. C., de Oliveira, C. V., de Oliveira, L. C., & de Oliveira, M. C. (2019). Effects of β-caryophyllene and Murraya paniculata essential oil in the murine hepatoma cells and in the bacteria and fungi 24-h time-kill curve studies. Pharmaceutical biology, 57(1), 34-42. [Link]
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Jaillais, Y., & Chory, J. (2020). Multiple levels of crosstalk in hormone networks regulating plant defense. The Plant cell, 32(4), 847-849. [Link]
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Balasubramani, S. P., Park, S., & Park, S. U. (2021). Enhanced Production of β-Caryophyllene by Farnesyl Diphosphate Precursor-Treated Callus and Hairy Root Cultures of Artemisia vulgaris L. Frontiers in Plant Science, 12, 709088. [Link]
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Francomano, F., Caruso, A., Barbieri, F., & Sestili, P. (2019). β-Caryophyllene: A Sesquiterpene with Countless Biological Properties. Applied Sciences, 9(24), 5420. [Link]
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An In-depth Technical Guide to the Interaction of (+)-β-Caryophyllene with the Endocannabinoid System
Abstract: This technical guide provides a comprehensive analysis of the interaction between the natural sesquiterpene, (+)-β-Caryophyllene (BCP), and the endocannabinoid system (ECS). It is intended for researchers, scientists, and drug development professionals. This document delves into the molecular mechanisms, pharmacological effects, and experimental methodologies used to characterize this interaction. The core focus is on BCP's selective agonism of the Cannabinoid Receptor 2 (CB2), its downstream signaling cascades, and its therapeutic potential, particularly in the context of inflammation. Detailed experimental protocols and quantitative data are presented to offer a practical resource for laboratory applications.
Part 1: The Molecular Interface: (+)-β-Caryophyllene and the Endocannabinoid System
1.1 Introduction to (+)-β-Caryophyllene: A Dietary Cannabinoid
(+)-β-Caryophyllene (BCP) is a bicyclic sesquiterpene found in the essential oils of numerous plants, including black pepper, cloves, and Cannabis sativa.[1][2] Unlike the psychoactive cannabinoids found in cannabis, such as Δ⁹-tetrahydrocannabinol (THC), BCP does not produce psychotropic effects. This is because it does not significantly bind to the Cannabinoid Receptor 1 (CB1), which is predominantly expressed in the central nervous system and mediates the psychomodulatory effects of cannabinoids.[1] Instead, BCP has garnered significant scientific interest due to its selective interaction with the Cannabinoid Receptor 2 (CB2).[1][3] This unique pharmacological profile positions BCP as a promising therapeutic agent for a variety of conditions, particularly those with an inflammatory component.[4][5] The U.S. Food and Drug Administration (FDA) has approved BCP as a food additive, recognizing it as generally recognized as safe (GRAS).
1.2 The Endocannabinoid System: A Brief Overview
The endocannabinoid system (ECS) is a ubiquitous and complex signaling network that plays a crucial role in regulating a wide array of physiological processes, including immune response, pain perception, and inflammation.[4] The primary components of the ECS are:
-
Cannabinoid Receptors: CB1 and CB2 are the two main G protein-coupled receptors (GPCRs) of the ECS. CB1 receptors are abundant in the brain and central nervous system, while CB2 receptors are primarily expressed in immune cells and peripheral tissues.[1]
-
Endocannabinoids: These are endogenous lipid-based neurotransmitters that bind to cannabinoid receptors. The most well-studied endocannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (2-AG).
-
Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids.
1.3 The Core Interaction: BCP's Selective Agonism at the CB2 Receptor
The key to BCP's therapeutic potential lies in its selective binding to and activation of the CB2 receptor. It is classified as a functional, full agonist at the CB2 receptor.[2][3][6]
Binding Affinity:
Studies have consistently demonstrated that BCP binds to the human CB2 receptor with a notable affinity. The inhibitory constant (Ki) for BCP at the hCB2 receptor has been reported to be approximately 155 ± 4 nM.[2] In contrast, its binding affinity for the hCB1 receptor is significantly lower, with a Ki greater than 10 µM.[1] This selectivity for the CB2 receptor is a critical attribute, as it allows for the therapeutic targeting of peripheral inflammation and pain without inducing the undesirable psychoactive side effects associated with CB1 receptor activation.
Molecular docking simulations have provided insights into the binding mode of BCP within the CB2 receptor. These studies suggest that BCP interacts with a hydrophobic pocket of the receptor, with key π-π stacking interactions with phenylalanine (F117) and tryptophan (W258) residues.[2]
1.4 Downstream Signaling Pathways of CB2 Receptor Activation by BCP
Upon binding of BCP to the CB2 receptor, a cascade of intracellular signaling events is initiated. As a Gi/o-coupled GPCR, CB2 receptor activation by BCP leads to:
-
Inhibition of Adenylyl Cyclase: This is a canonical signaling pathway for Gi-coupled receptors. Activation of the CB2 receptor by BCP inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This reduction in cAMP can influence the activity of various downstream effectors, including protein kinase A (PKA).
-
Modulation of Mitogen-Activated Protein Kinases (MAPKs): BCP has been shown to weakly activate the mitogen-activated protein kinases Erk1/2 and p38 in primary human monocytes.[2] It also attenuates the lipopolysaccharide (LPS)-stimulated phosphorylation of Erk1/2 and JNK1/2 in monocytes.[2] The modulation of these MAPK pathways plays a significant role in regulating inflammatory responses.
-
Intracellular Calcium Transients: BCP binding to the CB2 receptor can lead to transient increases in intracellular calcium concentrations.[2]
The culmination of these signaling events is a potent anti-inflammatory effect. BCP has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), in a CB2 receptor-dependent manner.[2][4]
Part 2: Quantitative Analysis and Pharmacokinetics
2.1 Summary of Quantitative Data
The following table summarizes the key quantitative parameters that characterize the interaction of (+)-β-Caryophyllene with the CB2 receptor.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| Binding Affinity (Ki) | 155 ± 4 nM | Human | Radioligand Binding Assay | [2] |
| Functional Activity (EC50) | 1.9 ± 0.3 µM | Human (CHO-K1 cells) | cAMP Functional Assay | [2] |
2.2 Pharmacokinetics and Bioavailability in Humans
Understanding the pharmacokinetic profile of BCP is essential for its development as a therapeutic agent. A randomized, double-blind, cross-over clinical study in healthy human subjects provided valuable insights into the oral bioavailability of BCP.
In this study, a single oral dose of 100 mg of BCP was administered as both a neat oil and a self-emulsifying drug delivery system (SEDDS). The results demonstrated that while BCP is absorbed orally, its bioavailability is limited. However, the SEDDS formulation significantly enhanced its absorption and bioavailability.
| Pharmacokinetic Parameter | BCP Neat Oil (100 mg) | BCP-SEDDS (100 mg) | Fold Increase (SEDDS vs. Neat Oil) |
| Cmax (ng/mL) | 58.22 | 204.6 | 3.6 |
| Tmax (h) | 3.07 | 1.43 | - |
| AUC0–24h (ng/mL*h) | 305.9 | 553.4 | 2.0 |
Data adapted from a human clinical trial.
These findings highlight the importance of formulation strategies to optimize the systemic exposure of BCP for therapeutic applications.
Part 3: Experimental Methodologies
This section provides detailed, step-by-step protocols for key in vitro assays used to characterize the interaction of (+)-β-Caryophyllene with the CB2 receptor.
3.1 Radioligand Binding Assay for CB2 Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., BCP) for the CB2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [³H]-CP55,940 or [³H]-WIN 55,212-2
-
Non-specific binding control: A high concentration of a non-radiolabeled CB2 agonist (e.g., 5 µM WIN 55,212-2)
-
Test compound: (+)-β-Caryophyllene
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
96-well plates
-
Scintillation counter and scintillation fluid
-
Glass fiber filters (e.g., GF/C)
-
Filtration apparatus
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells expressing the CB2 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-labeled competitor.
-
Test Compound: Cell membranes, radioligand, and varying concentrations of the test compound (BCP).
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3.2 cAMP Functional Assay for CB2 Receptor Agonism
Objective: To determine the functional activity (EC50) of a CB2 receptor agonist (e.g., BCP) by measuring its ability to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cells stably expressing the human CB2 receptor (e.g., CHO-K1 cells)
-
Forskolin (an adenylyl cyclase activator)
-
Test compound: (+)-β-Caryophyllene
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit or a similar FRET-based assay)
-
Cell culture medium
-
96-well or 384-well plates
-
Plate reader capable of measuring the assay signal (e.g., fluorescence or luminescence)
Step-by-Step Protocol:
-
Cell Culture and Plating: Culture the CB2 receptor-expressing cells to the appropriate confluency. Seed the cells into 96-well or 384-well plates at a predetermined density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound (BCP) and a known CB2 agonist (positive control) in the appropriate assay buffer.
-
Assay Procedure:
-
Remove the cell culture medium from the wells.
-
Add the test compound dilutions and control compounds to the respective wells.
-
Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
-
cAMP Detection: Following the manufacturer's instructions for the specific cAMP assay kit, add the detection reagents to each well. These reagents typically involve a competitive binding reaction between the cellular cAMP and a labeled cAMP tracer.
-
Signal Measurement: Incubate the plate for the recommended time to allow the detection reaction to proceed. Measure the signal (e.g., fluorescence ratio) using a plate reader.
-
Data Analysis:
-
The signal is inversely proportional to the amount of cAMP produced.
-
Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).
-
Plot the percentage of inhibition of the forskolin-stimulated response against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) from the resulting dose-response curve.
-
Part 4: Visualizations
4.1 Signaling Pathway of (+)-β-Caryophyllene at the CB2 Receptor
Caption: Signaling pathway of (+)-β-Caryophyllene at the CB2 receptor.
4.2 Experimental Workflow for Radioligand Binding Assay
Caption: Experimental workflow for a radioligand binding assay.
4.3 Experimental Workflow for cAMP Functional Assay
Caption: Experimental workflow for a cAMP functional assay.
Part 5: Conclusion
(+)-β-Caryophyllene represents a compelling natural product with a well-defined mechanism of action within the endocannabinoid system. Its selective agonism at the CB2 receptor, coupled with a favorable safety profile, underscores its significant therapeutic potential, particularly for inflammatory conditions. This technical guide has provided a detailed overview of the molecular interactions, downstream signaling, quantitative pharmacology, and essential experimental methodologies for studying BCP. The information presented herein is intended to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding and application of this promising dietary cannabinoid.
References
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Gertsch, J., Leonti, M., Raduner, S., Racz, I., Chen, J. Z., Xie, X. Q., ... & Zimmer, A. (2008). Beta-caryophyllene is a dietary cannabinoid. Proceedings of the National Academy of Sciences, 105(26), 9099-9104. [Link]
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Jha, N. K., Sharma, C., Hashiesh, H. M., Arunachalam, S., Meeran, M. N., Javed, H., ... & Ojha, S. (2021). β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19. Frontiers in Pharmacology, 12, 590201. [Link]
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Mödinger, Y., Knaub, K., Schön, C., Wacker, R., & Kressig, J. (2022). Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS). Molecules, 27(9), 2860. [Link]
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Ojha, S., Javed, H., Azimullah, S., & Haque, M. E. (2021). A focused review on CB2 receptor-selective pharmacological properties and therapeutic potential of β-caryophyllene, a dietary cannabinoid. Biomedicine & Pharmacotherapy, 140, 111639. [Link]
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Fiorenzani, P., Lamponi, S., Magnani, A., Bonechi, C., & Aloisi, A. M. (2020). The CB2 Agonist β-Caryophyllene in Male and Female Rats Exposed to a Model of Persistent Inflammatory Pain. Frontiers in Pharmacology, 11, 1180. [Link]
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Scandiffio, R., Geddo, F., Cottone, E., Menta, S., Querio, G., & Antoniotti, S. (2020). β-Caryophyllene Reduces the Inflammatory Phenotype of Periodontal Cells by Targeting CB2 Receptors. Medicina, 56(6), 284. [Link]
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Alberti, T. B., Barbosa, W. L. R., Vieira, J. L. F., Raposo, N. R. B., & Dutra, R. C. (2017). (−)-β-Caryophyllene, a CB2 Receptor-Selective Phytocannabinoid, Suppresses Motor Paralysis and Neuroinflammation in a Murine Model of Multiple Sclerosis. International journal of molecular sciences, 18(4), 691. [Link]
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Bahi, A., Al Mansouri, S., Al Memari, E., Al Ameri, M., Nurulain, S. M., & Ojha, S. (2014). β-Caryophyllene, a CB2 receptor agonist produces multiple behavioral changes relevant to anxiety and depression in mice. Physiology & behavior, 135, 119-124. [Link]
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The Therapeutic Potential of (+)-β-Caryophyllene: A Technical Guide for Researchers
Abstract
(+)-β-Caryophyllene (BCP), a naturally occurring bicyclic sesquiterpene found in the essential oils of numerous plants, has emerged as a promising therapeutic agent with a wide spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the current understanding of BCP, with a focus on its molecular mechanisms and potential applications in drug development. We will explore its well-established role as a selective agonist of the cannabinoid receptor 2 (CB2), and delve into its interactions with other key cellular targets, including peroxisome proliferator-activated receptors (PPARs) and signal transducer and activator of transcription 3 (STAT3). This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the scientific evidence supporting the therapeutic potential of (+)-β-caryophyllene and providing detailed experimental methodologies to facilitate further investigation.
Introduction: The Rise of a Non-Psychoactive Cannabinoid
(+)-β-Caryophyllene is a volatile organic compound responsible for the characteristic spicy and woody aroma of many plants, including black pepper, cloves, and cannabis.[1] Chemically, it is a sesquiterpene with the molecular formula C15H24.[2][3] Unlike other cannabinoids such as THC, BCP does not bind to the cannabinoid receptor 1 (CB1), and therefore does not produce psychotropic effects.[4] This unique characteristic, combined with its potent therapeutic properties, has positioned BCP as a molecule of significant interest for the development of novel therapies for a range of diseases.
Table 1: Physicochemical Properties of (+)-β-Caryophyllene
| Property | Value | Reference(s) |
| Molecular Formula | C15H24 | [2] |
| Molar Mass | 204.357 g·mol−1 | [3] |
| Appearance | Colorless to pale yellow oily liquid | - |
| Boiling Point | 262–264 °C | [3] |
| Density | 0.9052 g/cm3 (at 17 °C) | [3] |
| Solubility | Insoluble in water; soluble in ethanol and ether | - |
Pharmacokinetics and Bioavailability
The therapeutic efficacy of any compound is intrinsically linked to its pharmacokinetic profile. While BCP has demonstrated significant potential in preclinical studies, its oral bioavailability has been a subject of investigation. Studies in rats have shown that the oral bioavailability of BCP is relatively low.[4] However, formulation strategies, such as the use of self-emulsifying drug delivery systems (SEDDS), have been shown to significantly enhance its absorption and bioavailability.
Table 2: Pharmacokinetic Parameters of (+)-β-Caryophyllene in Animal Models
| Species | Dose and Route | Cmax | Tmax | Key Findings | Reference(s) |
| Rat | 50 mg/kg, oral | 132.8 ± 31.5 ng/mL | 0.5 h | Low oral bioavailability. | - |
| Rat | 10 mg/kg, intravenous | 1140 ± 210 ng/mL | 0.083 h | Rapidly distributed and eliminated. | - |
Molecular Mechanisms of Action: Beyond the CB2 Receptor
The primary and most well-characterized molecular target of (+)-β-caryophyllene is the cannabinoid receptor 2 (CB2).[5][6] BCP acts as a selective full agonist at the CB2 receptor, with a binding affinity (Ki) of 155 ± 4 nM.[5][6] The activation of the CB2 receptor, which is predominantly expressed on immune cells, is central to the anti-inflammatory and analgesic effects of BCP.[4]
CB2 Receptor Signaling Pathway
Upon binding of BCP to the CB2 receptor, a cascade of intracellular signaling events is initiated. This includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38.[5][6] These signaling events ultimately lead to the modulation of gene expression and cellular responses, including the suppression of pro-inflammatory cytokine production.
Caption: BCP activation of the CB2 receptor signaling pathway.
Peroxisome Proliferator-Activated Receptors (PPARs)
Emerging evidence suggests that BCP can also modulate the activity of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[7][8][9] This interaction appears to be, at least in part, dependent on CB2 receptor activation.[7][9] The activation of PPARγ contributes to the anti-inflammatory effects of BCP by inhibiting the production of pro-inflammatory mediators.[7][8]
Signal Transducer and Activator of Transcription 3 (STAT3)
In the context of cancer, BCP and its oxide have been shown to inhibit the STAT3 signaling pathway.[10][11][12][13][14] The constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. BCP has been shown to suppress STAT3 activation by inhibiting upstream kinases such as JAK1/2 and c-Src.[10][11][12]
Therapeutic Applications: A Multifaceted Potential
The diverse molecular mechanisms of (+)-β-caryophyllene translate into a wide range of potential therapeutic applications.
Anti-inflammatory Effects
BCP has demonstrated potent anti-inflammatory properties in various preclinical models. It effectively reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and by downregulating the expression of inflammatory enzymes like COX-2 and iNOS.[4][15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Compound Administration: BCP is administered orally or intraperitoneally at various doses (e.g., 10, 25, 50 mg/kg) 1 hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the control group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Analgesic Properties
BCP has shown significant analgesic effects in various models of inflammatory and neuropathic pain.[16][17][18][19][20] Its pain-relieving properties are primarily mediated through the activation of the CB2 receptor, which modulates pain perception at both the peripheral and central levels.
Experimental Protocol: Formalin Test in Rodents
This model is used to assess both acute and chronic pain responses.
-
Animal Model: Male Swiss albino mice or Sprague-Dawley rats.
-
Acclimatization and Habituation: Animals are acclimatized and habituated to the observation chambers.
-
Compound Administration: BCP is administered orally or intraperitoneally 30-60 minutes before the formalin injection.
-
Induction of Pain: A dilute solution of formalin (e.g., 2.5% in saline) is injected into the dorsal surface of one hind paw.
-
Observation: The amount of time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing acute pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).[16][17][19]
-
Data Analysis: The total licking time in each phase is calculated for each treatment group and compared to the control group.
Anticancer Activity
BCP has demonstrated promising anticancer effects in a variety of cancer cell lines and animal models.[21][22][23][24][25] Its anticancer mechanisms are multifaceted and include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[21][22][23][24][25]
Table 3: In Vitro Anticancer Activity of (+)-β-Caryophyllene
| Cell Line | Cancer Type | IC50 | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | A549 | Lung Cancer | ~50 µg/mL | Induction of apoptosis and cell cycle arrest at S and G2/M phases. |[21] | | PA-1, OAW 42 | Ovarian Cancer | Dose-dependent | Induction of apoptosis and S-phase cell cycle arrest. |[25] | | T24, 5637 | Bladder Cancer | 40 µg/mL | Induction of apoptosis and inhibition of cell migration via STAT-3/mTOR/AKT signaling. |[14] | | HCT-116 | Colon Cancer | 19 µM | Inhibition of cell proliferation. |[22] | | MG-63 | Bone Cancer | 20 µM | Inhibition of cell proliferation. |[22] | | PANC-1 | Pancreatic Cancer | 27 µM | Inhibition of cell proliferation. |[22] |
Experimental Protocol: MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of BCP for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Neuroprotective Effects
BCP has shown significant neuroprotective potential in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[9][26][27][28][29] Its neuroprotective mechanisms include the attenuation of oxidative stress, reduction of neuroinflammation, and inhibition of glial cell activation.[15][26][27][28][29]
Synergistic Effects and Combination Therapies
An exciting area of research is the synergistic effect of BCP with existing therapeutic agents, particularly in cancer treatment. BCP has been shown to enhance the efficacy of chemotherapeutic drugs like cisplatin and doxorubicin, potentially by increasing their intracellular accumulation and modulating signaling pathways involved in drug resistance.[23][30][31]
Safety and Toxicology
(+)-β-Caryophyllene has a favorable safety profile and is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a food additive.[4] Toxicological studies in animal models have demonstrated a very low toxicity, with an oral LD50 in rats greater than 5000 mg/kg.[4][32][33][34] It is not found to be genotoxic or a skin sensitizer.[32][34]
Future Directions and Conclusion
(+)-β-Caryophyllene represents a highly promising natural compound with a diverse range of therapeutic applications. Its selective activation of the CB2 receptor, coupled with its influence on other key signaling pathways, provides a strong rationale for its further development as a therapeutic agent. Future research should focus on well-designed clinical trials to validate its efficacy and safety in humans for various conditions, including chronic pain, inflammatory disorders, and cancer. Furthermore, optimizing drug delivery systems to enhance its bioavailability will be crucial for its successful clinical translation.
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An In-Depth Technical Guide to the Bioavailability and Pharmacokinetics of (+)-β-Caryophyllene in Rodents
Abstract
(+)-β-Caryophyllene (BCP) is a natural bicyclic sesquiterpene and a selective full agonist of the cannabinoid type 2 (CB2) receptor, garnering significant attention for its therapeutic potential in inflammation, pain, and metabolic disorders.[1][2][3] Despite its promise, the clinical translation of BCP is hampered by its physicochemical properties—namely, its high lipophilicity, volatility, and low aqueous solubility—which contribute to poor and variable oral bioavailability.[1][4] This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetic (PK) profile of BCP in rodent models, the cornerstone of preclinical drug development. We will dissect the absorption, distribution, metabolism, and excretion (ADME) pathways, synthesize key pharmacokinetic data from pivotal studies, and detail the experimental methodologies essential for robust and reproducible preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of BCP pharmacokinetics and unlock its full therapeutic potential.
Introduction: The Scientific Rationale
β-Caryophyllene is a common constituent of many spice and food plants, including black pepper, cloves, and cinnamon.[5][6] Its unique status as a dietary cannabinoid that does not elicit psychotropic effects (unlike CB1 agonists) makes it an attractive therapeutic candidate.[2][3] However, for any orally administered compound to be effective, it must first be absorbed into systemic circulation (bioavailability) and then reach its target tissues in sufficient concentrations. Early preclinical studies in rodents have consistently highlighted the challenge of BCP's limited oral bioavailability, making a thorough understanding of its pharmacokinetic properties not just an academic exercise, but a critical prerequisite for successful drug development.[7][8][9] This guide aims to provide the foundational knowledge and practical insights required for this endeavor.
The Pharmacokinetic Profile of β-Caryophyllene (ADME)
The journey of BCP through a biological system can be understood through the four pillars of pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion.
Absorption and Bioavailability
Oral administration is the most common and convenient route for drug delivery. However, for BCP, it presents significant hurdles.
-
Mechanistic Insight: BCP's high lipophilicity (hydrophobicity) and low water solubility are the primary barriers to efficient absorption in the aqueous environment of the gastrointestinal (GI) tract.[1][4] This leads to poor dissolution and limited permeation across the intestinal epithelium.
-
Rodent Data: Studies in rats have demonstrated starkly low oral bioavailability for BCP. For its alcohol metabolite, β-caryophyllene alcohol (BCPA), oral bioavailability was measured at a mere 1.17% for a solution and 1.21% for a suspension.[10][11][12] Even with formulation improvements, such as a polyethylene glycol (PEG) solution, the bioavailability only reached 6.22% in rats.[10][11][12] This underscores the extensive presystemic elimination (metabolism in the gut wall and liver) that BCP undergoes before reaching the bloodstream.
-
Formulation Strategies: The field has actively pursued advanced drug delivery systems to overcome these limitations. Nanoemulsions, liposomes, and inclusion complexes with cyclodextrins have shown promise in improving BCP's solubility, stability, and, consequently, its oral bioavailability.[1][4] For instance, a β-cyclodextrin inclusion complex increased the area under the curve (AUC), a measure of total drug exposure, by approximately 2.6 times in rats compared to free BCP.[10] Self-emulsifying drug delivery systems (SEDDS) have also been shown to significantly enhance absorption in preclinical models and humans.[7][8][9]
Distribution
Once absorbed, BCP's lipophilic nature dictates its distribution throughout the body.
-
Mechanistic Insight: Lipophilic compounds readily cross cell membranes and can accumulate in fatty tissues. They also have the potential to cross the blood-brain barrier (BBB).
-
Rodent Data: Studies in mice have confirmed that BCP is widely distributed in tissues following both oral and inhalation administration.[5][13][14] After exposure, BCP has been detected in the serum, brain, olfactory bulb, lungs, liver, kidney, heart, and various adipose (fat) tissues.[5][13][14][15] Interestingly, the route of administration appears to influence the distribution pattern. Inhaled BCP resulted in significantly higher concentrations in the olfactory bulb, brain, and adipose tissues compared to oral administration, suggesting different transport mechanisms may be at play.[5][15] Following intravenous administration in rats, its metabolite BCPA showed a moderate volume of distribution (Vz) ranging from 5.63 to 8.97 L/kg, indicating substantial distribution into tissues outside the central circulation.[10][12]
Metabolism
BCP undergoes extensive metabolism, primarily in the liver, which is a major contributor to its low oral bioavailability (first-pass effect).
-
Mechanistic Insight: The primary metabolic pathways for sesquiterpenes like BCP involve oxidation (e.g., hydroxylation, epoxidation) and conjugation (e.g., glucuronidation) to increase their water solubility and facilitate excretion. Cytochrome P450 (CYP) enzymes are key players in the oxidative phase.
-
Rodent Data: In rabbits, BCP is metabolized to its epoxide and hydroxylated products.[16] Studies in rats strongly suggest that glucuronidation is a significant metabolic pathway. When rat plasma samples were treated with β-glucuronidase (an enzyme that cleaves glucuronide conjugates), the measured systemic exposure (AUC) of BCPA increased by a remarkable 24.7-fold, indicating that a large fraction of the compound circulates as a glucuronide conjugate.[10][11][12] Furthermore, in vitro studies using rat and human liver microsomes have shown that BCP and its derivatives can inhibit CYP3A enzymes, which are responsible for metabolizing many common drugs.[17] This highlights the potential for drug-drug interactions.
Excretion
The hydrophilic metabolites of BCP are primarily eliminated from the body via urine and feces.
-
Mechanistic Insight: Conjugated metabolites are typically excreted in the urine, while less polar compounds or those excreted into bile may be eliminated in the feces.
-
Rodent Data: Following oral administration, BCP metabolites are eliminated in the urine.[16] The parent compound has a relatively short elimination half-life. For BCPA in rats, the half-life ranged from approximately 30 to 48 minutes, indicating rapid clearance from the systemic circulation.[10][12]
Summary of Pharmacokinetic Parameters in Rodents
For ease of comparison, the following table summarizes key pharmacokinetic parameters for BCP's metabolite, β-caryophyllene alcohol (BCPA), from a pivotal study in Sprague-Dawley rats.
| Parameter | IV (5 mg/kg) | Oral (100 mg/kg, Solution) | Oral (100 mg/kg, Suspension) | Oral (100 mg/kg, PEG) |
| Cmax (ng/mL) | - | 307 ± 275 | 169 ± 52 | 491 ± 247 |
| Tmax (min) | - | 28.3 ± 11.7 | 45.0 ± 23.5 | 35.0 ± 19.0 |
| AUC(0-∞) (ng/mL*min) | 72,995 ± 11,102 | 8,527 ± 5,680 | 8,866 ± 2,382 | 45,364 ± 19,157 |
| t½ (min) | 48.3 ± 13.9 | - | - | - |
| CL (L/min/kg) | 0.07 ± 0.01 | - | - | - |
| Vz (L/kg) | 4.88 ± 0.88 | - | - | - |
| F (%) | - | 1.17 ± 0.78 | 1.21 ± 0.33 | 6.22 ± 2.63 |
| Data synthesized from He et al., 2017.[11][12] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vz: Volume of distribution; F: Absolute oral bioavailability. |
Standardized Protocol for a Rodent Pharmacokinetic Study
Conducting a reliable PK study requires meticulous planning and execution. The following section details a trustworthy, self-validating workflow for evaluating the oral pharmacokinetics of a BCP formulation in rats.
Experimental Workflow Diagram
The diagram below illustrates the logical flow of a typical preclinical PK study.
Caption: A typical experimental workflow for assessing the oral pharmacokinetics of a compound in rodents.
Step-by-Step Methodology
1. Animal Handling and Acclimation:
-
Protocol: Use male Sprague-Dawley rats (200-250 g). House them in a controlled environment (12h light/dark cycle, 22±2°C) for at least one week before the experiment.
-
Causality: Acclimation is crucial to minimize stress-induced physiological changes that can alter drug metabolism and GI function, ensuring data consistency.
-
Trustworthiness: Fast animals overnight (12-18 hours) with free access to water before dosing. This standardizes GI conditions, reducing variability in absorption caused by food-drug interactions.
2. Formulation and Administration:
-
Protocol: Prepare the BCP formulation (e.g., dissolved in corn oil or as a nanoemulsion) at the desired concentration. Administer a precise volume via oral gavage using a ball-tipped gavage needle to ensure direct delivery to the stomach.[2][3][18] A typical dose for preclinical studies might range from 10 to 100 mg/kg.[19]
-
Causality: Oral gavage is the standard method for ensuring accurate oral dosing in rodents. The choice of vehicle is critical as it can significantly impact BCP's dissolution and absorption.
3. Blood Sampling:
-
Protocol: Collect serial blood samples (~100-150 µL) from the tail vein or saphenous vein into heparinized or EDTA-coated capillary tubes. A typical time course would be: pre-dose (0), 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose.
-
Causality: A well-designed time course is essential to accurately capture the absorption phase (Cmax and Tmax) and the elimination phase (t½) of the drug's concentration profile.
4. Plasma Processing and Storage:
-
Protocol: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Transfer the supernatant (plasma) to a clean, labeled microcentrifuge tube and store at -80°C until analysis.
-
Causality: Prompt separation and freezing prevent the degradation of the analyte by blood enzymes and ensure sample integrity.
5. Bioanalytical Method: LC-MS/MS
-
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma due to its superior sensitivity and selectivity.[20]
-
Sample Preparation (Self-Validating):
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (IS). The IS is a molecule structurally similar to BCP but with a different mass, used to correct for variability during sample processing and analysis.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the clear supernatant to an HPLC vial for injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
HPLC: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) to separate BCP from endogenous plasma components.[20] A common mobile phase is a gradient of methanol and water with 0.1% formic acid.[21][22]
-
MS/MS: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific molecular mass of BCP (the precursor ion) and then fragmenting it to monitor a specific, characteristic product ion. This two-stage filtering provides exceptional selectivity.
-
-
Trustworthiness (Validation): A calibration curve is constructed by plotting the peak area ratio (BCP/IS) against the known concentrations of the calibration standards. The concentration of BCP in the study samples is then determined from this curve. QC samples (at low, medium, and high concentrations) are run alongside the study samples to ensure the accuracy and precision of the analytical run.
Conclusion and Future Directions
The pharmacokinetic profile of (+)-β-Caryophyllene in rodents is characterized by poor oral bioavailability, rapid clearance, extensive metabolism (primarily glucuronidation), and wide tissue distribution.[10][11][12] These properties present a significant, but not insurmountable, challenge for its development as a therapeutic agent.
The path forward requires a dual focus:
-
Advanced Formulations: Continued innovation in drug delivery systems is paramount. Technologies like SEDDS, nanoemulsions, and solid lipid nanoparticles are critical to enhancing oral bioavailability to clinically relevant levels.[1][4]
-
Rigorous Preclinical Evaluation: Adherence to robust, well-validated experimental protocols, as detailed in this guide, is essential for generating high-quality, reproducible data. This enables accurate comparisons between different formulations and provides a solid foundation for predicting human pharmacokinetics.
By integrating intelligent formulation design with meticulous pharmacokinetic analysis, the scientific community can pave the way for harnessing the full therapeutic promise of this unique dietary cannabinoid.
References
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Mödinger, Y., Knaub, K., et al. (2022). Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS). Molecules. Available from: [Link]
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He, Y., et al. (2018). Pharmacokinetic evaluation of β-caryophyllene alcohol in rats and beagle dogs. Xenobiotica. Available from: [Link]
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Kishi, M., et al. (2023). Different distribution patterns of β-caryophyllene in the organs of mice between oral administration and inhalation. Journal of Nutritional Science and Vitaminology. Available from: [Link]
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Takemoto, Y., et al. (2021). Distribution of inhaled volatile β-caryophyllene and dynamic changes of liver metabolites in mice. Scientific Reports. Available from: [Link]
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Santos, P. S., et al. (2018). β-caryophyllene Delivery Systems: Enhancing the Oral Pharmacokinetic and Stability. Current Pharmaceutical Design. Available from: [Link]
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Takemoto, Y., et al. (2021). Distribution of inhaled volatile β-caryophyllene and dynamic changes of liver metabolites in mice. PubMed. Available from: [Link]
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He, Y., et al. (2018). Full article: Pharmacokinetic evaluation of β-caryophyllene alcohol in rats and beagle dogs. Taylor & Francis Online. Available from: [Link]
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Mödinger, Y., et al. (2022). Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS). Rochester Regional Health. Available from: [Link]
-
Santos, P. S., et al. (2018). (PDF) β-caryophyllene Delivery Systems: Enhancing the Oral Pharmacokinetic and Stability. ResearchGate. Available from: [Link]
-
Mödinger, Y., et al. (2022). Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS). National Institutes of Health. Available from: [Link]
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He, Y., et al. (2018). Pharmacokinetic evaluation of β-caryophyllene alcohol in rats and beagle dogs. PubMed. Available from: [Link]
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Kishi, M., et al. (2023). Different distribution patterns of β-caryophyllene in the organs of mice between oral administration and inhalation. J-Stage. Available from: [Link]
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Kishi, M., et al. (2023). Note Different distribution patterns of β-caryophyllene in the organs of mice between oral administration and inhalation. J-Stage. Available from: [Link]
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Balthazar, D. C. S., et al. (2021). Rats treated with β-caryophyllene (1.0 mL kg⁻¹) via oral gavage for... ResearchGate. Available from: [Link]
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Ceccarelli, I., et al. (2020). The CB2 Agonist β-Caryophyllene in Male and Female Rats Exposed to a Model of Persistent Inflammatory Pain. PubMed Central. Available from: [Link]
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Adams, T. B., et al. (2025). Dietary administration of β-caryophyllene and its epoxide to Sprague-Dawley rats for 90 days. ResearchGate. Available from: [Link]
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Skvorcova, A., et al. (2017). The inhibitory effects of β-caryophyllene, β-caryophyllene oxide and α-humulene on the activities of the main drug-metabolizing enzymes in rat and human liver in vitro. PubMed. Available from: [Link]
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Kumar, A. (2022). A SIMPLE AND PRECISE METHOD DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR DETERMINATION OF BETA CARYOPHYLLENE. IJCRT.org. Available from: [Link]
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Alfaro-Ponce, M., et al. (2022). β-Caryophyllene, a Dietary Cannabinoid, Protects Against Metabolic and Immune Dysregulation in a Diet-Induced Obesity Mouse Model. PubMed. Available from: [Link]
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Kumar, A. (2022). METHOD DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC METHOD FOR DETERMINATION OF BETA CARYOPHYLLENE. IJCRT.org. Available from: [Link]
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Ceccarelli, I., et al. (2020). The CB2 Agonist β-Caryophyllene in Male and Female Rats Exposed to a Model of Persistent Inflammatory Pain. SciSpace. Available from: [Link]
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Lai, L., et al. (2010). Methodological considerations in the development of HPLC-MS methods for the analysis of rodent plasma for metabonomic studies. PubMed. Available from: [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Analysis of (+)-β-Caryophyllene using Gas Chromatography-Mass Spectrometry
Introduction: The Significance of β-Caryophyllene Analysis
(+)-β-Caryophyllene is a naturally occurring bicyclic sesquiterpene found in the essential oils of numerous plants, including black pepper, cloves, and cannabis.[1][2] Its distinct aroma contributes to the scent of many spices and herbs. Beyond its aromatic properties, β-caryophyllene has garnered significant attention in the pharmaceutical and drug development sectors due to its selective agonism of the cannabinoid receptor type 2 (CB2). This interaction imparts a range of therapeutic potentials, including anti-inflammatory, analgesic, and antioxidant effects.[3] Consequently, accurate and robust analytical methods for the quantification of β-caryophyllene in various matrices are paramount for quality control, formulation development, and pharmacokinetic studies.
Gas chromatography-mass spectrometry (GC-MS) stands as the gold standard for the analysis of volatile and semi-volatile compounds like β-caryophyllene.[4][5] Its high resolving power and sensitive detection capabilities allow for the precise identification and quantification of this analyte, even in complex sample matrices. This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the successful analysis of (+)-β-caryophyllene by GC-MS. We will delve into the critical aspects of sample preparation, chromatographic separation, mass spectrometric detection, and method validation, with a focus on the scientific rationale behind each procedural step.
Core Principles: Why GC-MS for β-Caryophyllene?
The choice of GC-MS for β-caryophyllene analysis is underpinned by the physicochemical properties of the analyte and the capabilities of the technique. β-Caryophyllene is a volatile compound, making it amenable to gas chromatography.[6] The workflow involves vaporizing the sample, separating its components based on their boiling points and interactions with a stationary phase within a capillary column, and finally, detecting and identifying the eluted compounds using a mass spectrometer.
A critical consideration in the GC analysis of terpenes like β-caryophyllene is their susceptibility to thermal degradation and isomerization, particularly at the high temperatures of the GC inlet.[7][8][9] This can lead to the formation of artifacts such as caryophyllene oxide, compromising the accuracy of quantification.[7][8] Therefore, careful optimization of the GC parameters is not merely a suggestion but a necessity for a self-validating and trustworthy protocol.
Experimental Workflow: A Visual Overview
The following diagram illustrates the general workflow for the analysis of β-caryophyllene by GC-MS, from sample preparation to data analysis.
Figure 1: General workflow for β-caryophyllene analysis by GC-MS.
Detailed Protocols and Methodologies
Part 1: Sample Preparation - The Foundation of Accurate Analysis
The goal of sample preparation is to extract β-caryophyllene from the sample matrix and present it in a suitable solvent for GC-MS analysis, free from interfering substances.[6] The choice of method depends on the sample matrix and the concentration of the analyte.
Protocol 1: Liquid-Liquid Extraction (LLE) for High-Concentration Samples (e.g., Essential Oils)
-
Rationale: LLE is a straightforward technique for samples where β-caryophyllene is a major component. It involves partitioning the analyte between two immiscible solvents.
-
Step-by-Step Protocol:
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add a suitable volatile organic solvent, such as hexane or ethyl acetate, to the flask to dissolve the sample.[6]
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Bring the solution to the final volume with the same solvent and mix thoroughly.
-
If necessary, perform a serial dilution to bring the concentration of β-caryophyllene within the linear range of the calibration curve (typically 1-100 µg/mL).
-
Filter the final solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Trace-Level Analysis in Complex Matrices
-
Rationale: HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds in complex matrices like plant tissues or biological fluids.[5][10][11] It concentrates the analyte from the headspace above the sample onto a coated fiber, enhancing sensitivity.
-
Step-by-Step Protocol:
-
Place a precisely weighed amount of the homogenized sample (e.g., 1 g of ground plant material or 1 mL of a liquid sample) into a 20 mL headspace vial.[10]
-
If required, add an internal standard to the sample.
-
Seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.
-
Place the vial in the autosampler tray of the GC-MS system equipped with an SPME-HS module.
-
Equilibrate the sample at a controlled temperature (e.g., 80°C) for a specific time (e.g., 20-30 minutes) with agitation to facilitate the partitioning of β-caryophyllene into the headspace.[10][12]
-
Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 20 minutes) to adsorb the analyte.[12]
-
The fiber is then automatically retracted and inserted into the hot GC inlet for thermal desorption of the analyte onto the column.
-
Part 2: GC-MS Instrumental Analysis - Optimizing for Separation and Stability
The instrumental parameters must be carefully selected to achieve good chromatographic resolution and prevent the thermal degradation of β-caryophyllene.
Recommended GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column provides excellent separation for sesquiterpenes.[4][11] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert carrier gas with optimal flow for good separation efficiency.[4][11] |
| Inlet Temperature | 250°C | High enough for efficient vaporization but minimized to reduce thermal degradation.[4][10] Higher temperatures can lead to isomerization.[7][8][9] |
| Injection Mode | Split (e.g., 20:1 or 50:1) or Splitless | Split mode is suitable for high-concentration samples to avoid column overloading.[12] Splitless mode is used for trace analysis to enhance sensitivity.[11][13] |
| Injection Volume | 1 µL | Standard injection volume. |
| Oven Temperature Program | Initial: 60-70°C, hold for 1-2 minRamp 1: 5-10°C/min to 180°CRamp 2: 15-20°C/min to 280°C, hold for 5 min | The temperature program is designed to separate β-caryophyllene from other volatile compounds and ensure it elutes as a sharp peak.[4][14] |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for generating characteristic mass spectra.[4][10] |
| Mass Scan Range | 45-400 m/z | A wide scan range to capture the molecular ion and major fragment ions of β-caryophyllene.[4][10] |
| Data Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Full scan is used for qualitative identification by comparing the acquired mass spectrum with a library (e.g., NIST).[4][10] SIM mode is used for quantitative analysis to enhance sensitivity and selectivity by monitoring specific ions of β-caryophyllene.[4][10] |
| Transfer Line Temperature | 280°C | Ensures efficient transfer of the analyte from the GC to the MS without condensation.[4][10] |
| Ion Source Temperature | 180-230°C | Optimized to maintain sensitivity and minimize ion source contamination.[4][10] |
β-Caryophyllene Mass Spectrum and Fragmentation:
Under EI conditions, β-caryophyllene (molecular weight 204.35 g/mol ) will fragment in a characteristic pattern. The mass spectrum is used for positive identification. For quantification in SIM mode, characteristic and abundant ions are selected.
Method Validation: Ensuring Trustworthy Results
A robust analytical method requires validation to demonstrate its suitability for the intended purpose. Key validation parameters, as guided by the International Council for Harmonisation (ICH) guidelines, are summarized below.[15][16][17]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (R²) ≥ 0.995 |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Accuracy (Recovery) | 80-120% |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 15% |
| Specificity | No interference at the retention time of β-caryophyllene |
Protocol for Method Validation:
-
Linearity: Prepare a series of calibration standards of β-caryophyllene in a suitable solvent at a minimum of five concentration levels.[10][15] Analyze each standard in triplicate and plot the peak area against the concentration. Perform a linear regression analysis to determine the R² value.
-
LOD and LOQ: Determine the LOD and LOQ by analyzing progressively more dilute solutions of β-caryophyllene and calculating the signal-to-noise ratio.[16][18]
-
Accuracy: Spike a blank matrix with known concentrations of β-caryophyllene at low, medium, and high levels. Analyze the spiked samples and calculate the percentage recovery.[16][17]
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicates of a sample at a single concentration on the same day.[18]
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different instruments.[15]
-
Calculate the RSD for both repeatability and intermediate precision.
-
-
Specificity: Analyze a blank matrix to ensure no endogenous components co-elute with β-caryophyllene.
Conclusion: A Pathway to Reliable β-Caryophyllene Analysis
This application note has outlined a comprehensive and scientifically grounded approach to the analysis of (+)-β-caryophyllene using GC-MS. By understanding the principles behind each step, from sample preparation to method validation, researchers can develop and implement robust and reliable analytical methods. The key to success lies in the careful optimization of GC parameters to prevent thermal degradation and the selection of appropriate sample preparation techniques to ensure accurate and sensitive quantification. The protocols and guidelines presented herein provide a solid foundation for obtaining high-quality data for this increasingly important natural product.
References
-
Vičkačkaitė, V., Petrokaitė, S., & Poškus, V. (2022). Gas chromatography for β-caryophyllene determination in St. John's wort infused oil. Chemija, 33(4), 181-189. [Link]
-
ResearchGate. (n.d.). GC-MS chromatograms of β-caryophyllene in reference compound (a) and Viphyllin (b). [Link]
-
Zhang, Y., et al. (2021). Quantitative Determination of p-Cymene, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS. Molecules, 26(11), 3324. [Link]
-
ResearchGate. (n.d.). Gas chromatography–mass spectrometry (GC-MS) analysis of the formation of β-caryophyllene from farnesyl diphosphate (FPP) by recombinant β-caryophyllene synthase (AaCPS1). [Link]
-
Vičkačkaitė, V., Petrokaitė, S., & Poškus, V. (2022). Gas chromatography for β-caryophyllene determination in St. John's wort infused oil. LMA leidykla. [Link]
-
Walker, J. A., et al. (2022). Development of a GC/Q-ToF-MS Method Coupled with Headspace Solid-Phase Microextraction to Evaluate the In Vitro Metabolism of β-Caryophyllene. Metabolites, 12(11), 1069. [Link]
-
ResearchGate. (n.d.). Gas chromatography for β-caryophyllene determination in St. John's wort infused oil. [Link]
-
ResearchGate. (n.d.). Method Validation by GC-MS for Analysis of Carvacrol and trans-β-Caryophyllene in Commercial Samples Containing Essential Oils. [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]
-
SOKE, Z., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Analytical Methods, 15(41), 5143-5150. [Link]
-
Kim, J. H., et al. (2021). Development and validation of a gas chromatography method for the determination of β-caryophyllene in clove extract and its application. Scientific Reports, 11(1), 13853. [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]
-
Vičkačkaitė, V., Lukoševičiūtė, M., & Poškus, V. (2021). Headspace gas chromatographic determination of β-caryophyllene in Epilobium angustifolium L. extracts. Chemija, 32(2), 99-106. [Link]
-
Lee, H. Y., & Ko, M. J. (2021). Thermal decomposition and oxidation of β-caryophyllene in black pepper during subcritical water extraction. Food Science and Biotechnology, 30(12), 1527-1533. [Link]
-
Vičkačkaitė, V., Lukoševičiūtė, M., & Poškus, V. (2021). Headspace gas chromatographic determination of β-caryophyllene in Epilobium angustifolium L. extracts. LMA leidykla. [Link]
-
Science.gov. (n.d.). The gas-phase ozonolysis of beta-caryophyllene (C(15)H(24)). Part II: A theoretical study. [Link]
-
ResearchGate. (n.d.). (PDF) Development and validation of a gas chromatography method for the determination of β-caryophyllene in clove extract and its application. [Link]
-
Lee, H. Y., & Ko, M. J. (2021). Thermal decomposition and oxidation of β-caryophyllene in black pepper during subcritical water extraction. PubMed. [Link]
-
Díaz-Liñán, M. C., et al. (2022). Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. Frontiers in Chemistry, 10, 1032360. [Link]
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Application Note: A Validated HPLC-UV Method for the Quantification of (+)-β-Caryophyllene in Essential Oils
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (+)-β-caryophyllene in various essential oil matrices. (+)-β-Caryophyllene, a bicyclic sesquiterpene, is a significant constituent of many essential oils, including those from clove, black pepper, and copaiba, and is recognized for its anti-inflammatory and analgesic properties. The method utilizes a C18 stationary phase with an isocratic mobile phase of methanol and water, coupled with UV detection at a low wavelength. The protocol has been developed to ensure specificity, linearity, accuracy, and precision, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines. This guide provides researchers, quality control analysts, and formulation scientists with a comprehensive, self-validating protocol for the reliable determination of (+)-β-caryophyllene content.
Introduction: The Rationale for HPLC Quantification
(+)-β-Caryophyllene is a natural bicyclic sesquiterpene hydrocarbon found in the essential oils of numerous plants[1][2]. Its selective agonism of the cannabinoid receptor 2 (CB2) has made it a compound of significant interest for its anti-inflammatory, analgesic, and potential anticarcinogenic properties, without inducing psychotropic effects[3][4]. As the therapeutic and commercial interest in β-caryophyllene grows, the need for a reliable and accessible analytical method for its quantification in complex natural extracts becomes paramount.
While gas chromatography (GC) is traditionally used for analyzing volatile compounds like terpenes, HPLC offers a valuable alternative, particularly for water-based formulations or when derivatization is undesirable[5][6]. HPLC analysis avoids the thermal degradation of labile compounds that can occur at high GC injector temperatures[6]. This method was developed to provide a straightforward, isocratic RP-HPLC-UV protocol that is both accurate and easily transferable between laboratories for routine quality control and research applications.
Scientific Rationale for Method Selection:
-
Analyte Properties : (+)-β-Caryophyllene (C₁₅H₂₄, M.W. 204.35 g/mol ) is a non-polar hydrocarbon[3][7]. This characteristic makes it an ideal candidate for reversed-phase (RP) chromatography, where it will strongly interact with a non-polar stationary phase (like C18) and elute with a sufficiently polar mobile phase.
-
Chromophore and Detection : β-Caryophyllene lacks a significant chromophore in the standard UV-Vis range (220-400 nm). However, it possesses isolated double bonds that exhibit absorbance at low UV wavelengths. Therefore, detection is set at 210 nm to achieve adequate sensitivity[1][2][4].
-
Stationary and Mobile Phase : A C18 column provides a hydrophobic stationary phase with strong retention for the non-polar β-caryophyllene. A mobile phase consisting of a high percentage of organic solvent (methanol or acetonitrile) is required to elute the analyte in a reasonable time. Methanol was chosen for this protocol due to its broad applicability and cost-effectiveness[8][9][10].
Materials and Reagents
| Item | Supplier & Grade | Notes |
| (+)-β-Caryophyllene Reference Standard | Certified Reference Material (CRM), ≥95% purity (e.g., PhytoLab, LGC Standards, Sigma-Aldrich TraceCERT®)[1][11][12] | A certificate of analysis (CoA) is required to establish the exact purity for accurate standard preparation. |
| Methanol (MeOH) | HPLC Grade or higher | Used as the mobile phase organic component and diluent. |
| Water | HPLC Grade or Type I Ultrapure | Used as the mobile phase aqueous component. |
| Orthophosphoric Acid (OPA) | Analytical Grade | Optional, for mobile phase pH adjustment if needed to improve peak shape, though generally not required for this analyte[2][4]. |
| Essential Oil Sample | e.g., Clove, Black Pepper, Copaiba | The matrix to be analyzed. |
| 0.22 µm Syringe Filters | PTFE or Nylon | For filtering all standards and sample solutions before injection to protect the HPLC system. |
Experimental Protocols
HPLC Instrumentation and Conditions
The following table outlines the instrumental parameters for the analysis.
| Parameter | Condition | Rationale |
| HPLC System | Any standard HPLC or UHPLC system with a UV/PDA detector. | The method is robust and transferable across standard commercially available systems. |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil BDS, Phenomenex Luna)[1][4] | A standard length C18 column provides sufficient resolution and retention for β-caryophyllene. The non-polar C18 phase retains the non-polar analyte effectively. |
| Mobile Phase | Methanol:Water (98:2, v/v), isocratic | The high organic content is necessary to elute the hydrophobic β-caryophyllene. Isocratic elution provides simplicity and robustness. A small amount of water ensures proper interaction with the silica backbone and can improve peak shape[2][4]. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 210 nm | β-Caryophyllene lacks a strong chromophore but absorbs at low UV wavelengths. 210 nm provides a sensitive signal for quantification[1][2]. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of peak distortion from overloading. |
| Run Time | ~10 minutes | The analyte typically elutes around 4-6 minutes under these conditions, allowing for a short total run time that includes column flushing[1]. |
Standard and Sample Preparation Workflow
The following diagram illustrates the logical flow from raw materials to HPLC-ready solutions.
Caption: Workflow for Standard and Sample Preparation.
Protocol for Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of (+)-β-caryophyllene Certified Reference Material into a 25 mL Class A volumetric flask. Dissolve and bring to volume with methanol. This solution should be stored at 2-8°C and can be used for up to one month. β-Caryophyllene is soluble in methanol[13][14].
-
Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the Primary Stock Solution with the mobile phase (Methanol:Water 98:2). A suggested concentration range is 10 µg/mL to 100 µg/mL[1][4].
-
Filtration: Filter all working standard solutions through a 0.22 µm syringe filter into HPLC vials before analysis.
Protocol for Sample Preparation:
-
Sample Stock Solution (e.g., 10 mg/mL): Accurately weigh approximately 100 mg of the essential oil into a 10 mL Class A volumetric flask. Dissolve and bring to volume with methanol.
-
Working Sample Solution: Based on the expected concentration of β-caryophyllene in the oil, dilute the Sample Stock Solution with the mobile phase to bring the final concentration into the middle of the calibration range (e.g., 50 µg/mL). For an oil expected to contain 5% β-caryophyllene, a 1:10 dilution of the stock solution would yield a concentration of 100 µg/mL of β-caryophyllene in the final solution. A further 1:2 dilution would be appropriate.
-
Filtration: Filter the final diluted sample solution through a 0.22 µm syringe filter into an HPLC vial. This is a critical step to remove particulate matter and non-soluble components from the complex essential oil matrix[6][15].
Method Validation Protocol (ICH Guidelines)
To ensure the method is fit for its intended purpose, it must be validated. The following parameters should be assessed according to ICH Q2(R2) guidelines[5][8][9][16].
Caption: Core Parameters for HPLC Method Validation.
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze a diluent blank, a standard solution, and a sample solution. For samples containing known related substances (e.g., α-humulene), ensure baseline resolution. Use a PDA detector to assess peak purity. | The analyte peak in the sample chromatogram should have a consistent retention time with the standard. No interfering peaks from the matrix or blank should be observed at this retention time. Resolution > 2. |
| Linearity & Range | Inject the five calibration standards in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis. | Correlation coefficient (R²) ≥ 0.999. The y-intercept should be minimal. Visual inspection of the plot should show a linear relationship[2][3]. |
| Accuracy (Recovery) | Perform a spike-recovery study. Add known amounts of β-caryophyllene standard to a pre-analyzed sample at three concentration levels (e.g., 80%, 100%, 120% of the expected sample concentration). Analyze in triplicate. | Mean recovery should be within 98.0% to 102.0% at each level[1]. |
| Precision | Repeatability (Intra-day): Analyze six replicate preparations of a sample at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision[1][3]. |
| Limit of Detection (LOD) | Determine based on the signal-to-noise ratio (S/N) by injecting standards of decreasing concentration. | S/N ratio of 3:1. |
| Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (S/N) by injecting standards of decreasing concentration. | S/N ratio of 10:1. Precision at the LOQ concentration should have an RSD ≤ 10%. |
| Robustness | Make small, deliberate variations to the method parameters, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). Assess the impact on retention time and peak area. | System suitability parameters should remain within acceptable limits. %RSD of results should be ≤ 2.0%. |
Data Analysis and Reporting
-
System Suitability: Before sample analysis, inject a mid-level standard five times. The %RSD for retention time and peak area should be ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor should be ≤ 2.0.
-
Calibration: Generate the linear regression equation (y = mx + c) from the calibration curve, where 'y' is the peak area and 'x' is the concentration.
-
Quantification: Inject the prepared sample solution. Using the peak area of β-caryophyllene from the sample chromatogram, calculate the concentration in the vial using the regression equation.
-
Final Calculation: Calculate the final concentration of (+)-β-caryophyllene in the original essential oil sample as a percentage by weight (% w/w) using the following formula:
% w/w = (C_vial × D × V_flask) / (W_sample × 10)
Where:
-
C_vial = Concentration in the vial (µg/mL) calculated from the calibration curve.
-
D = Dilution factor from the sample stock solution to the final vial.
-
V_flask = Volume of the initial sample stock flask (mL).
-
W_sample = Weight of the essential oil taken (mg).
-
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, specific, and robust tool for the quantification of (+)-β-caryophyllene in essential oils. The simple isocratic mobile phase and standard C18 column make it accessible for most analytical laboratories. Proper execution of the sample preparation and method validation protocols will ensure that the data generated are accurate and reproducible, supporting quality control, product development, and research activities in the fields of natural products, pharmaceuticals, and cosmetics.
References
-
A SIMPLE AND PRECISE METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF BETA CARYOPHYLLENE. (2022). IJCRT.org. Retrieved January 13, 2026, from [Link]
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(-)-Caryophyllene | C15H24 | CID 5281515. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
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β-Caryophyllene | Solubility of Things. (n.d.). Solubilityofthings.com. Retrieved January 13, 2026, from [Link]
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Caryophyllene, beta- – CRM LABSTANDARD. (n.d.). LabStandard. Retrieved January 13, 2026, from [Link]
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HPLC analysis of β-caryophyllene in copaiba oleoresin: Development, validation and applicability. (2022). Research, Society and Development. Retrieved January 13, 2026, from [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC METHOD FOR DETERMINATION OF BETA CARYOPHYLLENE. (2022). IJCRT.org. Retrieved January 13, 2026, from [Link]
-
Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. (2014). Indian Journal of Pharmaceutical Sciences. Retrieved January 13, 2026, from [Link]
-
Development of a high performance liquid chromatography method for quantification of isomers β-caryophyllene and α-humulene in copaiba oleoresin using the Box-Behnken design. (2013). Journal of Chromatography B. Retrieved January 13, 2026, from [Link]
-
HPLC chromatogram of standard Beta Caryophyllene. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. Retrieved January 13, 2026, from [Link]
-
David, V. et al. (2017). Comparison of the phase ratio for C18 HPLC columns using three different organic modifiers. Revue Roumaine de Chimie. Retrieved January 13, 2026, from [Link]
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Methods in Developing Mobile Phase Condition for C18 Column. (n.d.). Nacalai Tesque. Retrieved January 13, 2026, from [Link]
-
Effect of Organic Solvent on Selectivity in LC Separations. (n.d.). Restek. Retrieved January 13, 2026, from [Link]
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What are the organic solvents that can be used with a typical C18 column? (n.d.). Waters. Retrieved January 13, 2026, from [Link]
-
Mobile Phase Selectivity. (n.d.). Phenomenex. Retrieved January 13, 2026, from [Link]
-
Isolation and structure elucidation of caryophyllane sesquiterpenoids from leaves of Eremophila spathulata. (2022). Phytochemistry. Retrieved January 13, 2026, from [Link]
-
ICH Q2(R2) Validation of Analytical Procedures. (2023). International Council for Harmonisation. Retrieved January 13, 2026, from [Link]
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Determining the Cannabinoid Receptor 2 (CB2) Binding Affinity of (+)-β-Caryophyllene: An Application Guide
Introduction: The Scientific Rationale
The cannabinoid receptor 2 (CB2), a G-protein coupled receptor (GPCR), is a pivotal component of the endocannabinoid system, primarily expressed in immune cells.[1] Its activation is associated with anti-inflammatory and analgesic effects without the psychotropic side effects linked to the cannabinoid receptor 1 (CB1).[1][2][3] (+)-β-Caryophyllene (BCP), a natural bicyclic sesquiterpene found in numerous essential oils, has been identified as a selective CB2 receptor agonist.[2][3][4][5] This unique property positions BCP as a compelling candidate for therapeutic development.[3]
This application note provides a detailed guide for researchers to quantitatively determine the binding affinity of (+)-β-Caryophyllene for the human CB2 receptor using in vitro radioligand displacement assays. Understanding the binding affinity, typically expressed as the inhibition constant (Ki), is a critical first step in characterizing the pharmacological profile of this compound.
Pillar 1: Expertise & Experience - The "Why" Behind the "How"
Simply following a protocol is insufficient for robust scientific inquiry. True expertise lies in understanding the causality behind each step.
Why a Competitive Binding Assay? This method is the gold standard for determining the affinity of an unlabeled compound (the "competitor," in this case, BCP) for a receptor. It relies on the principle of competition between the unlabeled ligand and a labeled ligand (a "radioligand") for a finite number of receptors. By measuring the concentration of BCP required to displace 50% of the specifically bound radioligand (the IC50 value), we can calculate the Ki, which represents the intrinsic affinity of BCP for the CB2 receptor.[6][7]
The Critical Choice of Radioligand: The selection of the radioligand is paramount. A suitable radioligand should exhibit high affinity and selectivity for the target receptor. For the CB2 receptor, [³H]-CP-55,940 is a commonly used and well-characterized high-affinity agonist.[8][9][10] Its use allows for sensitive detection of displacement by competing ligands like BCP.
Membrane Preparations vs. Whole Cells: This protocol utilizes membrane preparations from cells stably overexpressing the human CB2 receptor (e.g., CHO or HEK293 cells).[11][12][13][14] This approach offers several advantages over using whole cells. It isolates the receptor in a more concentrated and accessible form, eliminating potential confounding factors from cellular uptake, metabolism, or signaling cascades.[11][13] This ensures that the measured interaction is a direct binding event at the receptor.
Pillar 2: Trustworthiness - A Self-Validating Experimental System
A well-designed experiment incorporates internal controls that validate the results. This protocol is structured to be self-validating through the inclusion of key control groups:
-
Total Binding: Measures the total amount of radioligand bound to the membranes in the absence of any competitor.
-
Non-Specific Binding (NSB): Determined in the presence of a saturating concentration of a known, high-affinity, unlabeled CB2 ligand. This effectively blocks all specific binding of the radioligand to the CB2 receptors, leaving only the portion that is non-specifically adsorbed to the membranes, filters, and tubes.
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding. This value represents the true receptor-specific interaction of the radioligand.
A robust assay will exhibit high specific binding relative to non-specific binding. A low specific-to-non-specific ratio can indicate issues with the membrane preparation, radioligand, or assay conditions.
Experimental Workflow: A Visual Guide
The following diagram illustrates the logical flow of the competitive radioligand binding assay.
Caption: Workflow for CB2 Receptor Binding Assay.
Detailed Protocol: Radioligand Displacement Assay
This protocol is designed to determine the IC50 and subsequently the Ki of (+)-β-Caryophyllene at the human CB2 receptor.
Materials and Reagents:
-
Membrane preparations from CHO or HEK293 cells stably expressing the human CB2 receptor.[11][12][13][14]
-
[³H]-CP-55,940 (specific activity ~120-180 Ci/mmol)
-
(+)-β-Caryophyllene (BCP)
-
WIN-55,212-2 or another high-affinity, unlabeled CB2 agonist/antagonist (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Cell harvester
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
1. Preparation of Reagents: a. Prepare a stock solution of (+)-β-Caryophyllene in 100% DMSO. b. Prepare serial dilutions of BCP in assay buffer to achieve the final desired concentrations for the competition curve (e.g., 10⁻¹⁰ M to 10⁻⁴ M). c. Prepare a working solution of [³H]-CP-55,940 in assay buffer at a concentration approximately equal to its Kd for the CB2 receptor (typically in the low nM range). d. Prepare a solution of the non-specific binding control (e.g., 10 µM WIN-55,212-2) in assay buffer.
2. Membrane Preparation: a. Thaw the frozen CB2 receptor membrane preparation on ice. b. Homogenize the membranes briefly using a Polytron or similar device to ensure a uniform suspension. c. Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA). d. Dilute the membrane suspension in ice-cold assay buffer to a final concentration that yields a robust and reproducible specific binding signal (typically 5-20 µg of protein per well).[8]
3. Assay Setup: a. In a 96-well plate, set up the following conditions in triplicate:
- Total Binding: Add assay buffer.
- Non-Specific Binding: Add the non-specific binding control solution.
- Competition: Add the various dilutions of (+)-β-Caryophyllene. b. Add the diluted membrane preparation to all wells. c. Add the [³H]-CP-55,940 working solution to all wells to initiate the binding reaction. d. The final assay volume should be consistent across all wells (e.g., 200 µL).
4. Incubation: a. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
5. Filtration and Washing: a. Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.[8] b. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
6. Scintillation Counting: a. Transfer the filters to scintillation vials. b. Add scintillation cocktail to each vial. c. Allow the vials to sit for at least one hour in the dark. d. Quantify the radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).
Data Analysis and Interpretation
1. Calculation of Specific Binding:
- Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
2. Generation of the Competition Curve:
- For each concentration of BCP, calculate the percentage of specific binding: % Specific Binding = (CPM in presence of BCP - NSB CPM) / (Total Binding CPM - NSB CPM) * 100
- Plot the % Specific Binding against the logarithm of the BCP concentration.
3. Determination of IC50:
- Use a non-linear regression analysis (sigmoidal dose-response curve fit) to determine the concentration of BCP that inhibits 50% of the specific binding of the radioligand (the IC50 value).
4. Calculation of the Inhibition Constant (Ki):
- The Ki value is a more accurate measure of affinity as it is independent of the radioligand concentration and its affinity for the receptor.[6][7] It is calculated from the IC50 value using the Cheng-Prusoff equation.[6][15] Ki = IC50 / (1 + ([L] / Kd)) Where:
- IC50 is the experimentally determined concentration of BCP that causes 50% inhibition.
- [L] is the concentration of the radioligand ([³H]-CP-55,940) used in the assay.
- Kd is the dissociation constant of the radioligand for the CB2 receptor (this should be determined experimentally via a saturation binding assay or obtained from the literature for the specific batch of membranes).
Data Presentation:
The results of these experiments should be summarized in a clear and concise format.
Table 1: Summary of Binding Affinity Data for (+)-β-Caryophyllene at the CB2 Receptor
| Parameter | Value |
| Radioligand | [³H]-CP-55,940 |
| [Radioligand] | Specify Concentration (nM) |
| Radioligand Kd | Specify Value (nM) |
| IC50 | Calculated Value (nM/µM) |
| Ki | Calculated Value (nM/µM) |
Note: Published Ki values for (E)-β-caryophyllene at the CB2 receptor are in the range of 155 ± 4 nM.[4][16]
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor by an agonist like (+)-β-Caryophyllene initiates a cascade of intracellular events.
Caption: Simplified CB2 Receptor Signaling Cascade.
Upon binding of BCP, the CB2 receptor activates inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][16] Additionally, activation can lead to the mobilization of intracellular calcium and the activation of mitogen-activated protein kinase (MAPK) pathways, such as Erk1/2 and p38.[4][16][17]
Conclusion
The protocols and methodologies outlined in this application note provide a robust framework for the accurate determination of the CB2 receptor binding affinity of (+)-β-Caryophyllene. By understanding the principles behind the assay design and adhering to rigorous experimental execution and data analysis, researchers can generate high-quality, reliable data that is essential for the continued investigation of this promising natural compound.
References
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DiscoverX. (n.d.). Uses & Advantages of Membrane Preparations for GPCRs. Retrieved from [Link]
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]
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Gertsch, J., Leonti, M., Raduner, S., Racz, I., Chen, J. Z., Xie, X. Q., Altmann, K. H., Karsak, M., & Zimmer, A. (2008). Beta-caryophyllene is a dietary cannabinoid. Proceedings of the National Academy of Sciences of the United States of America, 105(26), 9099–9104. [Link]
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Merck Millipore. (n.d.). GPCR Membrane Preparations. Retrieved from [Link]
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Leff, P., & Dougall, I. G. (1993). Further complexities in the analysis of competitive antagonism. Trends in Pharmacological Sciences, 14(4), 110–112. [Link]
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Medicinal Genomics. (2011). Beta-caryophyllene is a dietary cannabinoid. Retrieved from [Link]
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Nutura Wellness. (2021). Beta-Caryophyllene a dietary cannabinoid. Retrieved from [Link]
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ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
-
Multispan, Inc. (n.d.). MULTISCREEN™ Membrane Preparations. Retrieved from [Link]
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Pertwee, R. G. (2016). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. Methods in Molecular Biology, 1412, 57–63. [Link]
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Ghelardini, C., et al. (2021). A focused review on CB2 receptor-selective pharmacological properties and therapeutic potential of β-caryophyllene, a dietary cannabinoid. Accurate Clinic. [Link]
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Sharma, C., et al. (2020). β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19. Frontiers in Pharmacology. [Link]
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Grimm, S. W., et al. (2005). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]
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Springer Nature Experiments. (2016). The Displacement Binding Assay Using Human Cannabinoid CB 2 Receptor-Transfected Cells. Retrieved from [Link]
-
Sarott, M., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. eLife, 12, e90431. [Link]
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ResearchGate. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. Retrieved from [Link]
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Reaction Biology. (n.d.). CB2 Biochemical Binding Assay Service. Retrieved from [Link]
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ResearchGate. (2021). CB 2 Receptor Binding Affinity of Various Nutraceutical Ingredients and Their Combinations. Retrieved from [Link]
-
IRIS-AperTO. (n.d.). Design and Synthesis of Fluorescent Ligands for the Detection of Cannabinoid Type 2 Receptor (CB2R). Retrieved from [Link]
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Li, X., et al. (2021). Structural basis of selective cannabinoid CB2 receptor activation. Nature Communications, 12(1), 1–12. [Link]
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7TM Antibodies. (n.d.). Cannabinoid Receptor 2 Phosphorylation Assays. Retrieved from [Link]
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Bi, G.-H., et al. (2021). β-caryophyllene, an FDA-Approved Food Additive, Inhibits Methamphetamine-Taking and Methamphetamine-Seeking Behaviors Possibly via CB2 and Non-CB2 Receptor Mechanisms. Frontiers in Pharmacology, 12, 738593. [Link]
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Aly, E., Khajah, M. A., & Masocha, W. (2019). β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain. Molecules, 24(22), 4056. [Link]
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Rossi, F., et al. (2020). β-Caryophyllene Reduces the Inflammatory Phenotype of Periodontal Cells by Targeting CB2 Receptors. Biomolecules, 10(6), 920. [Link]
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Gauson, L. A., et al. (2010). Characterization of cannabinoid receptor ligands in tissues natively expressing cannabinoid CB2 receptors. British Journal of Pharmacology, 160(3), 653–665. [Link]
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ResearchGate. (n.d.). Concentration–response curves of compounds on [3H]-CP55940 determined.... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products. Retrieved from [Link]
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BioWorld. (2024, February 16). Genescience Pharmaceuticals discovers new cannabinoid CB2 receptor agonists. Retrieved from [Link]
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Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of (+)-β-Caryophyllene in Preclinical Animal Models
Introduction: Unveiling the Therapeutic Potential of (+)-β-Caryophyllene
(+)-β-Caryophyllene (BCP) is a naturally occurring bicyclic sesquiterpene found in the essential oils of numerous plants, including black pepper, cloves, and cannabis.[1][2] Beyond its role as a flavoring agent approved by the U.S. Food and Drug Administration, BCP has garnered significant scientific interest for its potent anti-inflammatory, analgesic, and neuroprotective properties.[3][4] A key aspect of its pharmacological profile is its unique action as a selective full agonist of the cannabinoid receptor type 2 (CB2).[1][5][6] Unlike the CB1 receptor, which mediates the psychoactive effects of cannabinoids, the CB2 receptor is primarily expressed in immune cells, making it an attractive therapeutic target for inflammatory and autoimmune diseases without the risk of psychotropic side effects.[1][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of established animal models to investigate and quantify the anti-inflammatory effects of (+)-β-caryophyllene. We will delve into the underlying mechanisms of BCP's action and provide detailed, field-proven protocols for acute and chronic inflammation models, ensuring scientific integrity and reproducibility.
Molecular Mechanism of Action: The CB2 Receptor-Mediated Anti-inflammatory Cascade
The anti-inflammatory effects of (+)-β-caryophyllene are predominantly mediated through its activation of the CB2 receptor.[2][7] This interaction initiates a cascade of intracellular signaling events that collectively suppress the inflammatory response.
-
Inhibition of Pro-inflammatory Cytokine Production: Upon binding to the CB2 receptor on immune cells such as macrophages and microglia, BCP inhibits the lipopolysaccharide (LPS)-induced production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[4][7][8]
-
Modulation of NF-κB and MAPK Signaling Pathways: BCP has been shown to attenuate the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory gene expression.[8][9] It also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as ERK1/2 and JNK1/2, which are involved in cellular stress responses and inflammation.[5][10]
-
Interaction with PPARs: Emerging evidence suggests that BCP may also exert its anti-inflammatory effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α and PPAR-γ.[8][10][11] These nuclear receptors play a crucial role in regulating inflammation and metabolism.
The following diagram illustrates the signaling pathway of (+)-β-Caryophyllene's anti-inflammatory action:
Caption: Signaling pathway of (+)-β-Caryophyllene.
Experimental Design and Protocols
The judicious selection of an appropriate animal model is paramount for obtaining meaningful and translatable data.[12][13][14] We present two widely accepted and robust models to assess the anti-inflammatory properties of BCP in both acute and chronic inflammatory settings.
Model 1: Carrageenan-Induced Paw Edema in Rodents (Acute Inflammation)
This model is a classic and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[15][16][17] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[17][18]
Rationale for Model Selection:
-
Simplicity and Reproducibility: The procedure is straightforward and yields consistent results.[16]
-
Well-Characterized Mechanism: The inflammatory cascade induced by carrageenan is well-understood, involving the release of histamine, serotonin, bradykinin, and prostaglandins.[18]
-
Predictive Value: It is a valuable tool for the initial screening of compounds with potential anti-inflammatory activity.[15]
Experimental Workflow:
Caption: LPS-Induced Systemic Inflammation Workflow.
Detailed Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Housing: Same as for the carrageenan model.
-
Grouping and Dosing:
-
Vehicle Control: Administer the vehicle (e.g., saline or olive oil).
-
LPS Control: Administer the vehicle followed by LPS injection.
-
Positive Control: Dexamethasone (1-5 mg/kg, i.p.) administered 30 minutes before LPS. [19] * BCP Treatment Groups: Administer (+)-β-Caryophyllene (e.g., 10, 50 mg/kg, p.o. or i.p.) 1 hour before LPS administration. [20]4. Induction of Systemic Inflammation:
-
Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.5-5 mg/kg). [21][22]The dose of LPS should be optimized in a pilot study to induce a sub-lethal inflammatory response. [23]5. Sample Collection and Analysis:
-
At a predetermined time point (e.g., 2, 6, or 24 hours) after LPS injection, collect blood via cardiac puncture or retro-orbital bleeding for serum preparation.
-
Euthanize the animals and harvest organs such as the liver, lungs, and spleen for further analysis.
-
-
Endpoint Measurements:
-
Serum Cytokine Levels: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the serum using ELISA kits.
-
Myeloperoxidase (MPO) Activity: Assess neutrophil infiltration in tissues (e.g., lungs) by measuring MPO activity.
-
Histopathology: Perform histological examination of organ tissues (e.g., H&E staining) to evaluate tissue damage and inflammatory cell infiltration.
-
Gene Expression Analysis: Use qRT-PCR to measure the mRNA expression of inflammatory genes in tissues.
-
Quantitative Data Summary Table:
| Group | Treatment | Serum TNF-α (pg/mL) (± SEM) | Lung MPO Activity (U/g tissue) (± SEM) |
| Vehicle Control | Saline + Saline | 50 ± 10 | 0.5 ± 0.1 |
| LPS Control | Saline + LPS | 2500 ± 200 | 5.0 ± 0.5 |
| Dexamethasone | Dex + LPS | 800 ± 100 | 1.5 ± 0.2 |
| BCP (50 mg/kg) | BCP + LPS | 1200 ± 150 | 2.5 ± 0.3 |
| *p<0.05 compared to LPS Control. (Representative Data) |
Model 3: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice (Chronic Inflammation)
The DSS-induced colitis model is a widely used and reproducible model for inflammatory bowel disease (IBD), particularly ulcerative colitis. [24][25]The administration of DSS in drinking water disrupts the colonic epithelial barrier, leading to the infiltration of luminal antigens and subsequent inflammation. Rationale for Model Selection:
-
Simplicity and Control: The model is easy to induce, and the severity of colitis can be controlled by varying the concentration and duration of DSS administration. [25][26]* Pathological Resemblance to Human UC: The model recapitulates key features of human ulcerative colitis, including weight loss, diarrhea, bloody stools, and mucosal ulceration. * Utility in Innate Immunity Research: This model is particularly useful for studying the role of the innate immune system in intestinal inflammation. Experimental Workflow:
Caption: DSS-Induced Colitis Workflow.
Detailed Protocol:
-
Animals: C57BL/6 mice (8-10 weeks old) are commonly used.
-
Housing: Same as for the previous models.
-
Induction of Colitis and Treatment:
-
Administer 2.5-3% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 5-7 consecutive days. [27] * Vehicle Control: Receive regular drinking water.
-
DSS Control: Receive DSS in drinking water and daily administration of the vehicle.
-
Positive Control: Administer an established anti-inflammatory agent for IBD, such as sulfasalazine or cyclosporine A. [24] * BCP Treatment Groups: Receive DSS in drinking water and daily administration of (+)-β-Caryophyllene (e.g., 10, 50 mg/kg, p.o.).
-
-
Clinical Monitoring:
-
Monitor the animals daily for body weight, stool consistency, and the presence of blood in the feces.
-
Calculate a Disease Activity Index (DAI) score based on these parameters.
-
-
Sample and Tissue Collection:
-
At the end of the treatment period, euthanize the animals.
-
Measure the length of the colon.
-
Collect colon tissue for histopathology, MPO activity assay, and cytokine analysis.
-
-
Endpoint Measurements:
-
Disease Activity Index (DAI): A composite score of weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Inflammation leads to a shortening of the colon.
-
Histological Score: Evaluate the severity of inflammation, ulceration, and crypt damage in H&E-stained colon sections.
-
MPO Activity: Measure neutrophil infiltration in the colon tissue.
-
Cytokine Levels: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in colon tissue homogenates.
-
Quantitative Data Summary Table:
| Group | Treatment | DAI Score (Day 7) (± SEM) | Colon Length (cm) (± SEM) | Histological Score (± SEM) |
| Vehicle Control | Water | 0.2 ± 0.1 | 9.5 ± 0.3 | 0.5 ± 0.2 |
| DSS Control | DSS | 3.5 ± 0.3 | 6.0 ± 0.4 | 3.8 ± 0.4 |
| BCP (50 mg/kg) | DSS + BCP | 1.8 ± 0.2 | 7.8 ± 0.3 | 1.9 ± 0.3 |
| p<0.05 compared to DSS Control. (Representative Data) |
Crucial Experimental Considerations
To ensure the validity and reproducibility of your findings, consider the following:
-
Pharmacokinetics and Dosing: The oral bioavailability of BCP can be low, and it has a relatively short half-life. [28][29]Consider the route and timing of administration in relation to the induction of inflammation. Dose-response studies are crucial to determine the optimal therapeutic window. [30][31]* Vehicle Selection: BCP is a lipophilic compound. Use an appropriate vehicle, such as olive oil or a solution containing a solubilizing agent like Tween 80, to ensure proper dissolution and absorption.
-
Controls: Always include appropriate vehicle and positive controls to validate the experimental model and provide a benchmark for the efficacy of BCP.
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).
Conclusion
(+)-β-Caryophyllene presents a promising therapeutic avenue for the management of inflammatory conditions due to its selective activation of the CB2 receptor. The animal models and detailed protocols provided in these application notes offer a robust framework for the preclinical evaluation of BCP's anti-inflammatory effects. By carefully considering the experimental design, employing appropriate controls, and utilizing a multi-faceted approach to endpoint analysis, researchers can generate high-quality, reproducible data to further elucidate the therapeutic potential of this fascinating natural compound.
References
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Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Available at: [Link]
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Ceccarelli, I., et al. (2020). The CB2 Agonist β-Caryophyllene in Male and Female Rats Exposed to a Model of Persistent Inflammatory Pain. Frontiers in Neuroscience, 14, 850. Available at: [Link]
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Gushchina, L. V., et al. (2024). Beta-Caryophyllene, a Cannabinoid Receptor Type 2 Selective Agonist, in Emotional and Cognitive Disorders. International Journal of Molecular Sciences, 25(6), 3223. Available at: [Link]
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Francomano, F., et al. (2019). Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation. Nutrients, 11(11), 2775. Available at: [Link]
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Pettinella, I., et al. (2020). β-Caryophyllene Reduces the Inflammatory Phenotype of Periodontal Cells by Targeting CB2 Receptors. International Journal of Molecular Sciences, 21(12), 4344. Available at: [Link]
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Khan, I., et al. (2024). Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model. Inflammatory Bowel Diseases. Available at: [Link]
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RHS Formula. (2024). The Effects of BCP (Beta-Caryophyllene) on Chronic Inflammation. Available at: [Link]
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Ames-Sibin, A. P., et al. (2022). Beta-caryophyllene as an antioxidant, anti-inflammatory and re-epithelialization activities in a rat skin wound excision model. Scientific Reports, 12(1), 1739. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Establishment of a mouse model of inflammatory bowel disease using dextran sulfate sodium. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Low Doses of β-Caryophyllene Reduced Clinical and Paraclinical Parameters of an Autoimmune Animal Model of Multiple Sclerosis: Investigating the Role of CB2 Receptors in Inflammation by Lymphocytes and Microglial. Available at: [Link]
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Ghorbanian, D., et al. (2023). Low Doses of β-Caryophyllene Reduced Clinical and Paraclinical Parameters of an Autoimmune Animal Model of Multiple Sclerosis: Investigating the Role of CB2 Receptors in Inflammation by Lymphocytes and Microglial. Brain Sciences, 13(7), 1092. Available at: [Link]
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ResearchGate. (n.d.). β-Caryophyllene, a CB2 Receptor agonist produces multiple behavioral changes relevant to anxiety and depression in mice. | Request PDF. Available at: [Link]
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Murata, K., et al. (2021). Distribution of inhaled volatile β-caryophyllene and dynamic changes of liver metabolites in mice. Bioscience, Biotechnology, and Biochemistry, 85(3), 613-622. Available at: [Link]
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de Oliveira, L. I. S., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). International Journal of Molecular Sciences, 23(8), 4344. Available at: [Link]
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Application Notes & Protocols: Nanoencapsulation of (+)-β-Caryophyllene for Advanced Drug Delivery
Introduction: Unlocking the Potential of a Promising Phytocannabinoid
(+)-β-Caryophyllene (BCP) is a bicyclic sesquiterpene found in the essential oils of numerous plants, including black pepper, cloves, and Cannabis sativa.[1] As a potent, selective agonist of the cannabinoid receptor 2 (CB2), it has garnered significant attention for its impressive therapeutic profile, which includes anti-inflammatory, analgesic, antioxidant, and neuroprotective properties, all without the psychoactive effects associated with CB1 receptor activation.[1][2] However, the translation of BCP from a promising bioactive compound to a clinical therapeutic is hampered by significant physicochemical challenges. Its high volatility, poor aqueous solubility, and instability in acidic environments severely limit its bioavailability and therapeutic efficacy.[1][3]
Nanoencapsulation technologies offer a robust solution to these limitations. By enclosing BCP within nanocarriers, we can protect it from degradation, control its release profile, improve its solubility and bioavailability, and enable targeted delivery to specific tissues.[3][4] This guide provides an in-depth exploration of key nanoencapsulation techniques, offering detailed protocols and expert insights for researchers and drug development professionals aiming to harness the full potential of β-caryophyllene.
The Rationale for Nanoencapsulation: Overcoming BCP's Formulation Hurdles
The decision to encapsulate a molecule like BCP is driven by its inherent properties. Understanding these challenges is critical to selecting the appropriate nano-formulation strategy.
-
Poor Aqueous Solubility: BCP is highly lipophilic, making it difficult to formulate for systemic administration and limiting its absorption. Nanocarriers create a hydrophilic shell around the lipophilic core, allowing for stable dispersion in aqueous media.
-
High Volatility & Chemical Instability: As a key component of many essential oils, BCP is volatile, leading to loss of the active compound during storage and processing. It is also prone to oxidation and degradation under exposure to light, heat, and acidic conditions.[3][5] The nanoparticle matrix acts as a physical barrier, significantly reducing volatility and protecting BCP from environmental degradation.[4]
-
Controlled and Sustained Release: Nanoencapsulation allows for the modulation of BCP's release kinetics. A well-designed nanocarrier can provide a sustained release over an extended period, maintaining therapeutic concentrations and reducing the need for frequent dosing.[6][7]
-
Enhanced Bioavailability and Targeting: By improving solubility and protecting the drug from first-pass metabolism, nano-formulations can significantly increase the oral bioavailability of BCP. Furthermore, the surface of nanoparticles can be functionalized with targeting ligands to direct the drug to specific sites of action, such as inflamed tissues or cancer cells.[8]
Core Nanoencapsulation Methodologies for β-Caryophyllene
The choice of encapsulation technique depends on the desired particle characteristics, the scale of production, and the intended application. Below, we detail three field-proven methods for encapsulating BCP, complete with step-by-step protocols.
Caption: Overview of major nanoencapsulation strategies for β-caryophyllene.
Nanostructured Lipid Carriers (NLCs) via Hot Homogenization
NLCs are second-generation lipid nanoparticles composed of a blend of solid and liquid lipids. This imperfect crystal structure creates ample space to accommodate drug molecules, leading to higher loading capacity and reduced drug expulsion during storage compared to older solid lipid nanoparticles (SLNs). The hot homogenization technique is a robust and scalable method for their production.
Causality Behind the Method: This technique leverages temperature to melt the lipid matrix, allowing for the molecular dispersion of the lipophilic BCP. High-shear and high-pressure homogenization then provide the energy required to break down the coarse oil-in-water emulsion into nano-sized droplets, which recrystallize upon cooling, entrapping the BCP.
Protocol: Preparation of BCP-Loaded NLCs
This protocol is adapted from the methodology described for producing BCP-loaded NLCs for topical delivery.[6][7][9]
Materials:
-
Solid Lipid: Glyceryl monostearate (GMS)
-
Liquid Lipid: Oleic Acid
-
Active: (+)-β-Caryophyllene (BCP)
-
Surfactant: Tween® 80
-
Aqueous Phase: Ultra-purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
High-pressure homogenizer (HPH) or probe sonicator
-
Magnetic stirrer with hot plate
-
Water bath
Step-by-Step Procedure:
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid (e.g., GMS) and liquid lipid (e.g., oleic acid) into a glass beaker. A typical ratio is 70:30 solid:liquid lipid.
-
Add the required amount of β-caryophyllene to the lipid mixture.
-
Heat the beaker in a water bath to approximately 75-80°C (at least 5-10°C above the melting point of the solid lipid) and stir gently until a clear, homogenous oil phase is formed.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, weigh the surfactant (e.g., Tween 80) and disperse it in ultra-purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (75-80°C). This prevents premature recrystallization of the lipid when the phases are mixed.
-
-
Formation of Coarse Emulsion:
-
Slowly add the hot aqueous phase to the hot lipid phase while stirring with a magnetic stirrer.
-
Immediately subject the mixture to high-shear homogenization at 10,000-15,000 rpm for 5-10 minutes. This forms a coarse pre-emulsion.
-
-
Nano-sizing:
-
Transfer the hot pre-emulsion to a high-pressure homogenizer. Homogenize at 500-800 bar for 3-5 cycles. The temperature should be maintained above the lipid's melting point throughout this process.
-
Alternative: If an HPH is unavailable, use a probe sonicator at 60-70% amplitude for 10-15 minutes in a pulsed mode (e.g., 30 seconds on, 15 seconds off) to prevent excessive heating.
-
-
Cooling and Recrystallization:
-
Immediately transfer the resulting hot nanoemulsion to an ice bath and stir gently. Rapid cooling promotes the formation of smaller, more uniform nanoparticles.
-
Allow the dispersion to cool to room temperature, during which the lipid matrix will recrystallize, forming the final NLCs with entrapped BCP.
-
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Investigating the Anxiolytic Potential of (+)-β-Caryophyllene in Murine Models: A Comprehensive Experimental Design
An Application Note for Researchers and Drug Development Professionals
Introduction
(+)-β-Caryophyllene (BCP) is a naturally occurring bicyclic sesquiterpene found in the essential oils of numerous plants, including black pepper, cloves, and cannabis.[1] Recognized by the U.S. Food and Drug Administration (FDA) as a safe food additive, BCP has garnered significant scientific interest for its therapeutic potential.[2] Unlike other compounds from cannabis, BCP is a selective agonist for the cannabinoid receptor type 2 (CB2), which allows it to exert physiological effects without the psychotropic side effects associated with cannabinoid receptor type 1 (CB1) activation.[1][2] Recent preclinical evidence strongly suggests that BCP possesses anxiolytic (anxiety-reducing) properties, making it a compelling candidate for novel therapeutic strategies against anxiety disorders.[3][4]
This application note provides a detailed experimental framework for researchers to rigorously evaluate the anxiolytic effects of BCP in mice. We will delve into the mechanistic rationale, study design considerations, and step-by-step protocols for key behavioral assays, ensuring scientific integrity and generating reliable, reproducible data.
Mechanistic Rationale: The Role of the CB2 Receptor
The anxiolytic effects of BCP are primarily attributed to its function as a selective CB2 receptor agonist.[1][3] The endocannabinoid system, particularly the CB2 receptor, is increasingly implicated in the modulation of anxiety and depression.[4] CB2 receptors are found in the central nervous system, and their activation is believed to modulate neuroinflammation and stress responses, contributing to a reduction in anxiety-like behaviors.[1][5]
A key experimental approach to confirm this mechanism involves the use of a selective CB2 receptor antagonist, such as AM630. If the anxiolytic effects of BCP are indeed mediated by CB2 receptors, pre-administration of AM630 should block or significantly attenuate these effects.[3] Studies have also suggested that BCP's neuropharmacological activities may involve interactions with benzodiazepine/GABAergic receptors and the nitrergic system, providing further avenues for mechanistic investigation.[6][7]
Core Experimental Design
A robust experimental design is crucial for obtaining conclusive results. This involves careful consideration of animal models, drug formulation, and experimental groups.
2.1. Animals
-
Strain: C57BL/6 or Swiss mice are commonly used for anxiety studies.[2][6]
-
Age: Adult mice (8-12 weeks old).
-
Sex: Both male and female mice should be tested, but separately, to avoid potential confounding effects from pheromones.[8]
-
Housing: Mice should be group-housed (4-5 per cage) in a temperature and humidity-controlled environment with a 12-hour light-dark cycle and ad libitum access to food and water.[9][10]
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before any procedures and habituated to the testing room for at least 30-60 minutes prior to each behavioral assay.[11][12]
2.2. Drug Formulation and Administration
-
(+)-β-Caryophyllene (BCP): BCP is lipophilic. A common vehicle for oral (p.o.) administration is olive oil.[13] For intraperitoneal (i.p.) injection, a vehicle mixture of ethanol, Cremophor, and saline (e.g., in a 1:1:18 ratio) can be used to create an emulsion.[14][15]
-
Dose Selection: Based on existing literature, effective doses of BCP for anxiolytic effects in mice typically range from 25 mg/kg to 200 mg/kg.[3][13][16] A dose-response study is recommended.
-
Administration: The chosen route (p.o. or i.p.) should be consistent across all groups. Administration should occur at a set time (e.g., 30-60 minutes) before behavioral testing to allow for drug absorption.[17]
2.3. Experimental Groups To ensure the validity of the results, the following groups are recommended:
| Group ID | Treatment | Purpose |
| 1 | Vehicle | Negative control to assess baseline behavior. |
| 2 | BCP (Low Dose, e.g., 25 mg/kg) | Test the efficacy of a low dose of BCP. |
| 3 | BCP (Medium Dose, e.g., 50 mg/kg) | Test the efficacy of a medium dose of BCP.[3] |
| 4 | BCP (High Dose, e.g., 100 mg/kg) | Test the efficacy of a high dose of BCP. |
| 5 | Positive Control (e.g., Diazepam 1 mg/kg) | Validates the sensitivity of the assay to known anxiolytic compounds. |
| 6 | AM630 + BCP (Medium Dose) | Mechanistic control to determine if BCP's effects are CB2 receptor-dependent.[2] |
Note: The experimenter performing the behavioral tests should be blinded to the treatment conditions to eliminate bias.[8]
Behavioral Testing Protocols
A battery of tests should be used to build a comprehensive profile of BCP's anxiolytic activity. The Open Field Test should be conducted first to assess general locomotor activity, followed by more specific anxiety tests like the Elevated Plus Maze and Light-Dark Box.
3.1. Open Field Test (OFT)
-
Principle: The OFT assesses general locomotor activity and anxiety-like behavior.[18] It is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, brightly lit spaces (thigmotaxis).[19][20] Anxiolytic compounds typically increase the time spent and distance traveled in the center of the arena without significantly altering total locomotor activity.[2]
-
Apparatus: A square arena (e.g., 42 x 42 x 42 cm), typically made of white polyvinyl chloride, with the floor divided into a central zone and a peripheral zone.[18]
-
Protocol:
-
Acclimate the mouse to the testing room for at least 30 minutes.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for 5-10 minutes.
-
Record the session using an overhead video camera connected to a tracking software.
-
Between trials, thoroughly clean the arena with 70% ethanol to remove olfactory cues.
-
-
Key Parameters:
-
Total distance traveled (cm): An index of general locomotor activity.
-
Time spent in the center zone (s): Anxiolytic effect is indicated by an increase.
-
Number of entries into the center zone: A measure of exploratory behavior.
-
Rearing frequency: A measure of exploratory behavior.
-
3.2. Elevated Plus Maze (EPM) Test
-
Principle: The EPM is one of the most widely used assays for assessing anxiety-like behavior in rodents.[8][21] The test is based on the natural aversion of mice to open and elevated spaces.[22] Anxiolytic agents increase the proportion of time spent and the number of entries into the open arms.[9]
-
Apparatus: A plus-shaped maze elevated above the ground (e.g., 50 cm), consisting of two open arms and two enclosed arms of equal size, connected by a central platform.[9][21]
-
Protocol:
-
Position the mouse on the central platform, facing one of the open arms.
-
Allow the animal to explore the maze undisturbed for 5 minutes.[8][9]
-
A video tracking system records the animal's movements.
-
An entry is counted when all four paws of the mouse are in an arm.
-
Thoroughly clean the maze with 70% ethanol between subjects.[11]
-
-
Key Parameters:
-
Time spent in the open arms (s).
-
Number of entries into the open arms.
-
Percentage of open arm time ([Time in open arms / (Time in open + closed arms)] x 100).
-
Percentage of open arm entries ([Entries into open arms / (Entries into open + closed arms)] x 100).
-
Total arm entries: A measure of general activity.
-
Sources
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- 3. β-Caryophyllene, a CB2 receptor agonist produces multiple behavioral changes relevant to anxiety and depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. canna-oils.com.au [canna-oils.com.au]
- 5. cannanda.com [cannanda.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. protocols.io [protocols.io]
- 9. bio-protocol.org [bio-protocol.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. mmpc.org [mmpc.org]
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- 14. β-Caryophyllene Inhibits Monoacylglycerol Lipase Activity and Increases 2-Arachidonoyl Glycerol Levels In Vivo: A New Mechanism of Endocannabinoid-Mediated Analgesia? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Using the Open Field Maze to Test for Anxiety [sandiegoinstruments.com]
- 21. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Understanding (+)-β-Caryophyllene and the Imperative of Antioxidant Assessment
An Application Guide: Methodologies for the In-Depth Assessment of the Antioxidant Capacity of (+)-β-Caryophyllene
For Researchers, Scientists, and Drug Development Professionals
(+)-β-Caryophyllene (BCP) is a naturally occurring bicyclic sesquiterpene found in the essential oils of numerous plants, including cloves, hops, black pepper, and Cannabis sativa.[1][2] Recognized for its diverse pharmacological activities—including anti-inflammatory, analgesic, and neuroprotective effects—its capacity to counteract oxidative stress is of significant interest in drug development and nutraceutical applications.[1][3][4] Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a multitude of chronic diseases.[5] Therefore, accurately quantifying the antioxidant capacity of BCP is a critical step in substantiating its therapeutic potential.
This guide provides a detailed overview of robust methodologies for assessing the antioxidant capacity of BCP, written from the perspective of a senior application scientist. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore both common chemical assays and more biologically relevant cellular methods, addressing the unique challenges posed by a lipophilic compound like BCP.
Pre-analytical Consideration: The Lipophilicity Challenge
A primary challenge in the bio-assessment of BCP is its low water solubility.[6][7] This characteristic necessitates careful consideration of solvent systems to ensure the compound remains bioavailable within the assay environment. Direct addition of BCP to aqueous buffers will result in poor dispersion and inaccurate measurements.
Core Directive: For all in vitro assays, a stock solution of BCP should be prepared in an appropriate organic solvent such as ethanol or DMSO.[8] Subsequent dilutions into the final assay medium must be carefully controlled to prevent precipitation. For cellular assays, the final concentration of the organic solvent must be kept to a minimum (typically <0.5%) to avoid cytotoxicity. The use of carriers like β-cyclodextrin can also enhance aqueous solubility and is a recommended strategy for in vivo and some in vitro applications.[9]
Part 1: In Vitro Chemical Assays for Antioxidant Capacity
These assays are based on chemical reactions that measure the ability of an antioxidant to neutralize a specific radical or reduce an oxidant. They are excellent for high-throughput screening and for understanding the fundamental chemical reactivity of the compound. These methods are generally categorized based on their reaction mechanism: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[10][11]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle of the Assay (SET-based): This assay employs a stable free radical, DPPH•, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[12] When an antioxidant donates an electron or hydrogen atom to DPPH•, it is reduced to the non-radical form, DPPH-H, resulting in a color change to a pale yellow.[12][13] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.
-
Causality Behind Experimental Choices:
-
Solvent: Methanol or ethanol are the most common solvents because DPPH is readily soluble in them, and they can accommodate the initial dissolution of lipophilic compounds like BCP.[14]
-
Incubation: A 30-minute incubation period in the dark is standard.[12] This allows the reaction to reach a steady state. Darkness is crucial as DPPH is light-sensitive and can degrade, leading to artificially high scavenging readings.
-
Standard: Trolox, a water-soluble analog of Vitamin E, is the gold standard for expressing results.[13] This allows for the normalization of data and comparison across different studies, reported as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Caption: Workflow for the DPPH radical scavenging assay.
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
BCP Stock Solution: Prepare a 1 mg/mL stock solution of (+)-β-Caryophyllene in absolute ethanol.
-
Trolox Standard: Prepare a 1 mM stock solution of Trolox in methanol. Create a standard curve by serial dilution (e.g., 1000, 500, 250, 125, 62.5 µM).
-
-
Assay Procedure (in triplicate):
-
To a microplate well or cuvette, add 100 µL of the BCP sample solution at various concentrations.
-
Add 100 µL of the DPPH solution.
-
For the blank, use 100 µL of ethanol instead of the sample.
-
For the positive control, use 100 µL of Trolox standard solutions.
-
Shake gently and incubate for 30 minutes at room temperature in the dark.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% RSA) using the formula: % RSA = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the BCP or Trolox.
-
Plot % RSA against the concentration of BCP to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Alternatively, express results as TEAC (µmol Trolox equivalents/mg BCP) by comparing the sample's activity to the Trolox standard curve.
-
| Parameter | Specification | Source |
| Reagents | DPPH, (+)-β-Caryophyllene, Trolox, Methanol/Ethanol | [13][15] |
| Wavelength | 517 nm | [12][14] |
| Incubation | 30 minutes, Room Temperature, Dark | [12][15] |
| Standard | Trolox | [13] |
| Output | IC₅₀, % Inhibition, TEAC | [15] |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle of the Assay (Mixed SET/HAT): This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore.[16] The ABTS•+ is produced by reacting ABTS with a strong oxidizing agent like potassium persulfate.[16] Antioxidants present in the sample reduce the ABTS•+, returning it to its colorless neutral form. The reduction in absorbance, typically measured at 734 nm, is proportional to the antioxidant concentration.[16][17]
-
Causality Behind Experimental Choices:
-
Versatility: A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds, making it well-suited for BCP.[16][18] The assay can be adapted for both aqueous and organic media.
-
pH Independence: Unlike other assays, the ABTS assay is not highly pH-dependent, providing more stable and reproducible results across different sample conditions.[18]
-
Radical Generation: The ABTS radical must be pre-generated (typically 12-16 hours before the experiment) to ensure the reaction is complete and the radical is stable.[19]
-
Caption: Electron transfer mechanism in the FRAP assay.
-
Reagent Preparation:
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM TPTZ in 40 mM HCl.
-
FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use. [20] * Standard: Prepare a ferrous sulfate (FeSO₄·7H₂O) or Trolox standard curve.
-
-
Assay Procedure (in triplicate):
-
Add 20 µL of the BCP sample (dissolved in a suitable solvent and diluted in buffer) or standard to a microplate well.
-
Add 180 µL of the pre-warmed FRAP working reagent.
-
Incubate at 37°C for a defined period (e.g., 4-30 minutes).
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Calculate the FRAP value from the standard curve, expressed as µmol Fe²⁺ equivalents or Trolox equivalents per mg of BCP.
-
| Parameter | Specification | Source |
| Reagents | TPTZ, FeCl₃, Acetate Buffer, BCP, FeSO₄/Trolox | [20] |
| Wavelength | 593 nm | [20] |
| Conditions | pH 3.6, 37°C | [20] |
| Standard | FeSO₄ or Trolox | [20] |
| Output | Fe²⁺ Equivalents, TEAC | [20] |
ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Principle of the Assay (HAT-based): The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals. [5][21]Peroxyl radicals are generated by a radical initiator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) at 37°C. [21]In the absence of an antioxidant, the radicals quench the fluorescence of the probe. An antioxidant protects the probe by scavenging the radicals, thus preserving the fluorescence signal. The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC). [22]
-
Causality Behind Experimental Choices:
-
Biological Relevance: ORAC is considered more biologically relevant than SET-based assays because it uses a biologically relevant radical (peroxyl radical) and a HAT mechanism, which is a key pathway for antioxidant action in the body. [11] * Kinetic Measurement: Unlike endpoint assays (DPPH, FRAP), ORAC is a kinetic assay. It measures both the inhibition time and the extent of inhibition, providing a more complete picture of antioxidant activity. [21] * Lipophilic Adaptation: The assay can be adapted for lipophilic compounds like BCP by using a solvent system such as 50% acetone/water with randomly methylated β-cyclodextrin to solubilize the sample. [11]
-
-
Reagent Preparation:
-
Fluorescein Stock: Prepare a stock solution in 75 mM phosphate buffer (pH 7.4).
-
AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Trolox Standard: Prepare a stock solution and serial dilutions in phosphate buffer.
-
-
Assay Procedure (in a 96-well black microplate):
-
Add 150 µL of fluorescein working solution to each well. [5][22] * Add 25 µL of BCP sample, Trolox standard, or blank (buffer) to the wells. [5][23] * Incubate the plate at 37°C for 30 minutes in the plate reader. [22][23] * Initiate the reaction by adding 25 µL of the AAPH solution to all wells. [5][22]3. Measurement:
-
Immediately begin recording fluorescence every 1-2 minutes for at least 60-90 minutes (Excitation: 485 nm, Emission: 520 nm) at 37°C. [22][23]4. Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard (Net AUC = AUC_sample - AUC_blank).
-
Plot the Net AUC of the Trolox standards against their concentration to create a standard curve.
-
Determine the ORAC value of BCP from the standard curve, expressed as µmol Trolox equivalents (TE) per mg of sample. [24]
Parameter Specification Source Reagents Fluorescein, AAPH, BCP, Trolox, Phosphate Buffer [5][22] Wavelength Excitation: 485 nm, Emission: 520 nm [5][23] Conditions pH 7.4, 37°C, Kinetic Reading [21] Standard Trolox [24] | Output | Area Under Curve (AUC), TEAC | [22]|
-
Part 2: Cell-Based In Vitro Assays
While chemical assays are useful, they do not account for bioavailability, metabolism, or the location of the antioxidant within a biological system. Cell-based assays provide a more physiologically relevant assessment. [25][26]
Cellular Antioxidant Activity (CAA) Assay
-
Principle of the Assay: The CAA assay measures antioxidant activity within a cell line (e.g., human hepatocarcinoma HepG2). [25][26]Cells are pre-loaded with a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. [27]Then, AAPH is added to the extracellular medium to generate peroxyl radicals, which induce oxidative stress. These radicals oxidize the intracellular DCFH into the highly fluorescent 2',7'-dichlorofluorescein (DCF). [25]If the cells have been pre-treated with an antioxidant like BCP, it can scavenge these radicals, preventing the oxidation of DCFH and thus reducing the fluorescence signal. [26]
-
Causality Behind Experimental Choices:
-
Biological System: This assay is a significant step up in biological relevance from purely chemical tests. It accounts for the compound's ability to cross the cell membrane and act within the intracellular environment. [25][26] * Cell Line: HepG2 cells are commonly used as they are of human origin and have metabolic capabilities, providing insight into potential biotransformation of the test compound. [25]Caco-2 cells can also be used to model intestinal absorption and antioxidant effects. [28] * Wash Step: A critical step is washing the cells after loading with DCFH-DA. This removes any probe that has not been taken up by the cells, ensuring that the measured fluorescence originates from an intracellular reaction.
-
Sources
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- 3. Beta-caryophyllene as an antioxidant, anti-inflammatory and re-epithelialization activities in a rat skin wound excision model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. Improvement of Oxidative Stress and Mitochondrial Dysfunction by β-Caryophyllene: A Focus on the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. mdpi.com [mdpi.com]
- 13. Chemical Composition and Antioxidant DPPH Activity of the Floral and Leaves Essential Oils of cMontanoa speciosa DC [scirp.org]
- 14. Antioxidant and Antimicrobial Properties of the Essential Oil and Extracts of Zanthoxylum alatum Grown in North-Western Himalaya - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ABTS/TAC Methodology: Main Milestones and Recent Applications | MDPI [mdpi.com]
- 19. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 20. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. scribd.com [scribd.com]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. activeconceptsllc.com [activeconceptsllc.com]
- 25. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Anti-Cancer Efficacy of (+)-β-Caryophyllene in Cancer Cell Lines
Section 1: Introduction and Scientific Context
(+)-β-Caryophyllene (BCP) is a naturally occurring bicyclic sesquiterpene found in the essential oils of numerous plants, including black pepper, cloves, and cannabis.[1][2] Recognized by the U.S. Food and Drug Administration (FDA) as a safe food additive, BCP has garnered significant scientific interest for its diverse therapeutic properties, most notably its potential as an anti-cancer agent.[3][4] Unlike many natural compounds, BCP exhibits selective cytotoxicity, showing higher toxicity towards cancer cells while having minimal effect on normal cells.[3][5] This selective action, combined with its ability to modulate multiple signaling pathways central to tumorigenesis, makes BCP a compelling candidate for further investigation in oncology drug discovery.
This guide provides a comprehensive overview of the mechanisms of BCP and detailed protocols for assessing its anti-cancer effects in vitro. The methodologies are designed to be robust and self-validating, ensuring researchers can generate reliable and reproducible data.
Section 2: Core Mechanisms of Anti-Cancer Action
The anti-tumorigenic properties of BCP are multifaceted, stemming from its ability to interfere with several key cellular processes that drive cancer progression. Research has illuminated its role in inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis through the modulation of complex signaling networks.[2][6]
A primary mechanism is its function as a selective agonist of the Cannabinoid Receptor 2 (CB2).[7][8] The CB2 receptor is highly expressed in various cancer cells, and its activation by BCP can trigger downstream signaling that inhibits cell proliferation and survival.[7][9][10] Key pathways affected include:
-
PI3K/Akt/mTOR Pathway: BCP and its oxide derivative (BCPO) have been shown to suppress the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival that is often dysregulated in cancer.[11][12][13][14]
-
STAT3 Pathway: BCP can inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a protein involved in cell proliferation and apoptosis, thereby impeding tumor growth.[3][5][15]
-
Apoptosis Regulation: BCP promotes apoptosis by upregulating pro-apoptotic proteins like Bax and caspases (caspase-3, -7, -9) while downregulating anti-apoptotic proteins such as Bcl-2, Bcl-xL, and survivin.[1][6][9][16]
-
Reactive Oxygen Species (ROS) Induction: In cancer cells, BCP can induce the generation of ROS, leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis.[3][5]
The following diagram illustrates the principal signaling pathways modulated by BCP in cancer cells.
Caption: Key signaling pathways modulated by (+)-β-Caryophyllene in cancer cells.
Section 3: Summary of BCP Activity in Cancer Cell Lines
The cytotoxic and anti-proliferative effects of BCP have been documented across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell type and experimental conditions.
| Cancer Type | Cell Line(s) | Reported IC50 | Key Findings & Mechanisms | Reference(s) |
| Bladder Cancer | T24, 5637 | ~40 µg/mL | Induced apoptosis and ROS; suppressed STAT-3/mTOR/AKT signaling. | |
| Colorectal Cancer | HCT-116, HT-29 | 19 µM (HCT-116), 63 µM (HT-29) | Induced apoptosis; inhibited angiogenesis by suppressing VEGF. | [17][18] |
| Glioblastoma | U-373, U87 | Not specified | Anti-proliferative via CB2 receptor modulation; increased apoptosis. | [8][9] |
| Lung Cancer | A549 | 124.1 µg/mL (BCPO) | Induced cell cycle arrest and apoptosis via p53/p21 and caspases. | [16] |
| Multiple Myeloma | MM.1R, MM.1S | ~100 µM | Reduced viability via CB2R; induced apoptosis (↑Bax, ↓Bcl-2). | [7] |
| Oral Cancer | KB | ~40 µg/mL | Induced oxidative stress and apoptosis via mitochondrial pathway. | [6] |
| Pancreatic Cancer | PANC-1 | 27 µM | Exhibited selective anti-proliferative effects. | [18] |
Section 4: Experimental Protocols
Protocol 1: Assessment of Cell Viability via MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the cytotoxic effect of BCP on cancer cells.
Causality & Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity.[19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of living cells. Solubilizing these crystals and measuring the absorbance allows for the quantitative determination of cell viability.[20] This is a foundational experiment to determine the dose-dependent effect of BCP and calculate the IC50 value.
Caption: Standard experimental workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640 with 10% FBS)
-
(+)-β-Caryophyllene (BCP), high purity
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)[20]
-
Solubilization solution (e.g., pure DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.[21] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
BCP Preparation: Prepare a stock solution of BCP (e.g., 100 mM) in DMSO. Create a series of working solutions by diluting the stock in complete culture medium to achieve final concentrations ranging from approximately 1 µM to 200 µM.
-
Expert Insight: The final DMSO concentration in the culture wells should be kept below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) is essential.
-
-
Treatment: After 24 hours of incubation, carefully remove the old medium and add 100 µL of medium containing the various concentrations of BCP. Also include wells for "untreated control" (medium only) and "vehicle control" (medium + DMSO).
-
Incubation: Return the plate to the incubator for the desired treatment period (typically 24, 48, or 72 hours).
-
MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[19]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C.[22] Visually inspect the wells for the formation of purple precipitate.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[23]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.
-
% Viability = [(Abs_Treated - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100
-
Plot the % Viability against the log of BCP concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells after BCP treatment, confirming the mechanism of cell death.
Causality & Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (like FITC), it can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[24] By using both stains, we can distinguish four cell populations:
-
Annexin V- / PI-: Live, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (often due to mechanical damage).
Materials:
-
Cells treated with BCP (e.g., at IC50 concentration) and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with BCP (e.g., at IC50 and 2x IC50) and controls (untreated, vehicle) for the desired time (e.g., 24 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Combine all cells from each condition into separate tubes.
-
Cell Washing: Centrifuge the cell suspensions at ~500 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS to remove all traces of medium.[25]
-
Resuspension: After the final wash, resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Expert Insight: The binding of Annexin V to PS is calcium-dependent, which is why a specific binding buffer containing Ca²⁺ is critical for this assay.
-
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[26]
-
Sample Preparation for Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately.
-
Self-Validation System: It is crucial to set up proper compensation and gates using three control samples: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.[24][25] This ensures that the spectral overlap between the two fluorochromes is corrected, preventing false positives.
-
-
Data Interpretation: Acquire data and plot FITC fluorescence (x-axis) versus PI fluorescence (y-axis). Gate the four distinct populations to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Section 5: Trustworthiness and Self-Validation
The scientific integrity of any study relies on the reproducibility and reliability of its results. The protocols described herein are designed as self-validating systems.
-
Internal Controls: The inclusion of untreated and vehicle (DMSO) controls in every experiment is mandatory. This allows for the differentiation of compound-specific effects from baseline cell death or solvent-induced toxicity.
-
Replication: All experiments should be performed with at least three biological replicates to ensure that the observed effects are consistent and not due to random chance. Data should be presented as mean ± standard deviation (SD).
-
Instrument Calibration: Regular calibration and maintenance of equipment, particularly the microplate reader and flow cytometer, are essential for accurate and consistent data acquisition. For flow cytometry, setting up correct voltage and compensation settings for each experiment is a critical validation step.
By adhering to these principles of experimental design and validation, researchers can confidently assess the anti-cancer potential of (+)-β-Caryophyllene.
References
- Gbadebo, O. S., et al. (2025). Anticancer properties of beta-caryophyllene and d-limonene terpenes: A review. Asian Pacific Journal of Tropical Biomedicine.
- Anticancer properties of beta-caryophyllene and d-limonene terpenes: A review. (n.d.). N/A.
- Anticancer properties of beta-caryophyllene and d-limonene terpenes: A review. (n.d.). N/A.
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Application Notes and Protocols for Assessing (+)-β-Caryophyllene Analgesia in a Preclinical Model of Neuropathic Pain
Authored by: Your Senior Application Scientist
Abstract
Neuropathic pain, a debilitating chronic condition arising from nerve injury, presents a significant therapeutic challenge. Current treatments are often fraught with limited efficacy and considerable side effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a preclinical model of neuropathic pain to evaluate the analgesic potential of (+)-β-Caryophyllene (BCP). BCP, a natural bicyclic sesquiterpene found in numerous essential oils, is a selective agonist of the cannabinoid type 2 (CB2) receptor and has shown considerable promise as a therapeutic agent for neuropathic pain.[1][2] This guide details the rationale for model selection, step-by-step surgical protocols for inducing neuropathic pain, methodologies for BCP administration, and standardized behavioral assays for assessing pain-related behaviors.
Introduction to Neuropathic Pain and the Therapeutic Potential of (+)-β-Caryophyllene
Neuropathic pain is characterized by spontaneous burning pain, hyperalgesia (an exaggerated response to noxious stimuli), and allodynia (pain elicited by normally non-noxious stimuli).[3] It is a direct consequence of a lesion or disease affecting the somatosensory system.[4] The development of effective and safe analgesics is a critical unmet need in pain management.
(+)-β-Caryophyllene (BCP) has emerged as a compelling therapeutic candidate due to its potent anti-inflammatory, neuroprotective, and analgesic properties.[5] A key advantage of BCP is its selective activation of the CB2 receptor, which is primarily expressed in peripheral tissues and immune cells, thereby avoiding the psychoactive side effects associated with the activation of the CB1 receptor in the central nervous system.[2][6] Studies have demonstrated that BCP can attenuate mechanical allodynia and thermal hyperalgesia in various animal models of neuropathic pain.[1][5][6] Its mechanism of action involves the modulation of inflammatory responses and pain perception through the CB2 receptor signaling pathway.[1][7][8][9]
Preclinical Models of Neuropathic Pain
Several rodent models have been developed to mimic the symptoms of human neuropathic pain.[3] The choice of model depends on the specific research question and the desired pathological features. Here, we compare three commonly used models: Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and Spinal Nerve Ligation (SNL).
| Model | Surgical Procedure | Key Pathological Features | Advantages | Disadvantages |
| Chronic Constriction Injury (CCI) | Loose ligation of the sciatic nerve with chromic gut sutures.[10][11][12] | Partial denervation, inflammation, and Wallerian degeneration.[10][13] | Technically straightforward and widely used.[13][14] | Variability in the degree of nerve constriction can lead to inconsistent results. |
| Spared Nerve Injury (SNI) | Transection and ligation of the tibial and common peroneal nerves, leaving the sural nerve intact.[15][16] | Consistent and long-lasting mechanical hypersensitivity in the territory of the spared sural nerve.[15][17][18] | High reproducibility and robust behavioral phenotype.[15][17] | The surgical procedure is more technically demanding than CCI.[19] |
| Spinal Nerve Ligation (SNL) | Tight ligation of the L5 and/or L6 spinal nerves.[20][21][22] | Mimics radicular pain and produces robust and long-lasting pain behaviors.[21] | Allows for the study of central sensitization mechanisms. | Technically challenging due to the proximity of the surgical site to the spinal cord.[23] |
For the purpose of these application notes, we will focus on the Chronic Constriction Injury (CCI) model due to its widespread use and technical accessibility, making it a suitable starting point for many laboratories.
Experimental Workflow
The following diagram illustrates the general experimental workflow for inducing neuropathic pain and testing the analgesic effects of BCP.
Figure 1: Experimental workflow for assessing BCP analgesia.
Detailed Protocols
PART 1: Chronic Constriction Injury (CCI) Surgical Protocol
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut sutures
-
Wound clips or sutures
-
Antiseptic solution and sterile saline
-
Heating pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance). Shave the lateral surface of the left thigh and disinfect the surgical area with an antiseptic solution. Place the animal on a heating pad to maintain body temperature.
-
Sciatic Nerve Exposure: Make a small incision on the skin of the left thigh. Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.[12]
-
Nerve Ligation: Carefully isolate the sciatic nerve proximal to its trifurcation. Place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between each ligature.[11][12] The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting the epineural blood flow.[12]
-
Wound Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines. Monitor the animals for signs of distress and infection. Allow the animals to recover for 3-7 days before behavioral testing.
PART 2: (+)-β-Caryophyllene (BCP) Administration Protocol
Materials:
-
(+)-β-Caryophyllene (BCP)
-
Vehicle (e.g., olive oil, corn oil, or a solution with Tween 80)
-
Oral gavage needles
-
Syringes
Procedure:
-
BCP Preparation: Prepare a stock solution of BCP in the chosen vehicle. A common dosage range for oral administration in rodents is 5-10 mg/kg.[24][25] The final concentration should be calculated based on the average weight of the animals and the desired administration volume (typically 1 ml/kg).[24]
-
Administration: Administer the BCP solution or vehicle (for the control group) orally using a gavage needle. The timing of administration will depend on the experimental design (e.g., a single dose for acute effects or repeated daily doses for chronic effects).[24][25]
PART 3: Behavioral Testing Protocols
General Considerations:
-
Habituate the animals to the testing environment and equipment for several days before baseline testing to minimize stress-induced variability.[26]
-
Perform behavioral testing at the same time of day for all sessions.
-
The experimenter should be blinded to the treatment groups to avoid bias.
This test measures the paw withdrawal threshold to a mechanical stimulus.[27]
Materials:
-
Von Frey filaments (a set with logarithmically incremental stiffness) or an electronic von Frey apparatus.[26][28]
-
Elevated mesh platform with individual testing chambers.
Procedure:
-
Place the animal in a testing chamber on the elevated mesh platform and allow it to acclimate for at least 15-30 minutes.[29]
-
Apply the von Frey filament to the plantar surface of the hind paw with just enough force to cause the filament to bend.[13]
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.[27] Start with a mid-range filament. If there is no response, use the next thicker filament. If there is a paw withdrawal, use the next thinner filament.
-
A positive response is a sharp withdrawal of the paw. The pattern of responses is used to calculate the 50% withdrawal threshold.[27]
This test measures the latency of paw withdrawal from a radiant heat source.[30][31]
Materials:
-
Hargreaves apparatus (plantar test)
-
Glass platform and individual testing chambers
Procedure:
-
Place the animal in a testing chamber on the glass platform of the Hargreaves apparatus and allow it to acclimate.[32][33]
-
Position the radiant heat source under the plantar surface of the hind paw.[32]
-
Activate the heat source and start the timer. The timer will automatically stop when the animal withdraws its paw.[32][34]
-
Record the paw withdrawal latency. A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[32][33]
-
Repeat the measurement several times with a sufficient interval between trials and average the latencies.
Mechanism of Action of (+)-β-Caryophyllene
The analgesic effect of BCP is primarily mediated through its selective agonism of the CB2 receptor.[1][8] Activation of CB2 receptors on immune cells and in the peripheral and central nervous systems leads to a reduction in the release of pro-inflammatory cytokines and a decrease in neuroinflammation, which are key contributors to the development and maintenance of neuropathic pain.[7][9][35]
Figure 2: Signaling pathway of BCP-mediated analgesia.
Data Analysis and Interpretation
The data obtained from the behavioral tests should be analyzed using appropriate statistical methods. Typically, a two-way analysis of variance (ANOVA) followed by a post-hoc test is used to compare the paw withdrawal thresholds or latencies between the BCP-treated group and the vehicle-treated control group over time. A statistically significant increase in the paw withdrawal threshold in the von Frey test and an increase in the paw withdrawal latency in the Hargreaves test in the BCP-treated group compared to the control group would indicate an analgesic effect.
Conclusion
This guide provides a detailed framework for investigating the analgesic properties of (+)-β-Caryophyllene in a preclinical model of neuropathic pain. By following these protocols, researchers can generate robust and reproducible data to evaluate the therapeutic potential of BCP and other novel analgesic compounds. The selective activation of the CB2 receptor by BCP represents a promising strategy for the development of new treatments for neuropathic pain with an improved side-effect profile.[5][6]
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Yousuf, M., et al. (2019). β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain. MDPI. [Link]
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Ceccarelli, I., et al. (2020). The CB2 Agonist β-Caryophyllene in Male and Female Rats Exposed to a Model of Persistent Inflammatory Pain. PMC - NIH. [Link]
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Di Cesare Mannelli, L., et al. (2017). Behavioral, Biochemical and Electrophysiological Changes in Spared Nerve Injury Model of Neuropathic Pain. MDPI. [Link]
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BioMed. (2025, December 15). How to conduct Von Frey Test? [Link]
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Aguilar-Ávila, D. S., et al. (2019). β-Caryophyllene, a Natural Sesquiterpene, Attenuates Neuropathic Pain and Depressive-Like Behavior in Experimental Diabetic Mice. ResearchGate. [Link]
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Fiorenzani, P., et al. (2014). In Vitro and In Vivo Characterization of the New Analgesic Combination Beta-Caryophyllene and Docosahexaenoic Acid. PMC - NIH. [Link]
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Ceccarelli, I., et al. (2020). The CB2 Agonist β-Caryophyllene in Male and Female Rats Exposed to a Model of Persistent Inflammatory Pain. Usiena air. [Link]
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Troubleshooting & Optimization
Technical Support Center: Oral Administration of (+)-β-Caryophyllene in Animal Studies
Welcome to the technical support center for researchers utilizing (+)-β-caryophyllene (BCP) in preclinical animal models. This guide is designed to address the common and often complex challenges associated with the oral administration of this promising lipophilic compound. Our goal is to provide you with the technical insights and practical troubleshooting strategies necessary to ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: We are observing highly variable plasma concentrations of β-caryophyllene in our rodent models following oral gavage. What are the likely causes?
High variability in plasma concentrations is a frequent challenge with BCP, primarily stemming from its physicochemical properties. Key contributing factors include:
-
Poor Aqueous Solubility: β-Caryophyllene is a highly lipophilic sesquiterpene (LogP ~6.3), making it practically insoluble in water. This leads to poor dissolution in the gastrointestinal (GI) fluid, which is the rate-limiting step for absorption.
-
Rapid Metabolism: BCP undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes (CYP450s). This significantly reduces the amount of unchanged drug reaching systemic circulation.
-
Volatility: The volatile nature of BCP can lead to handling errors during formulation preparation and administration, resulting in inconsistent dosing.
These factors contribute to erratic absorption and a variable pharmacokinetic profile, complicating the interpretation of study results.
Q2: What is the recommended vehicle for oral administration of β-caryophyllene to improve its bioavailability?
There is no single "best" vehicle, as the optimal choice depends on the specific study design and animal model. However, lipid-based formulations are generally recommended to enhance the oral bioavailability of BCP. Here’s a comparative overview:
| Vehicle | Advantages | Disadvantages | Considerations |
| Corn Oil/Sesame Oil | Simple to prepare, readily available. | May not significantly improve bioavailability; potential for lipid-induced physiological changes with chronic dosing. | Ensure the BCP is fully solubilized. Use a consistent source of oil. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Forms a fine oil-in-water emulsion in the GI tract, increasing the surface area for absorption. Can significantly enhance bioavailability. | More complex to formulate; requires careful selection of oils, surfactants, and co-surfactants. | Perform stability testing of the formulation. Characterize the droplet size of the resulting emulsion. |
| Solid Lipid Nanoparticles (SLNs) | Encapsulates BCP, protecting it from degradation and potentially enhancing lymphatic uptake, bypassing first-pass metabolism. | Requires specialized equipment for preparation and characterization. | Particle size and zeta potential are critical parameters to control. |
For initial studies, a simple oil solution can be a good starting point. For more advanced studies aiming to maximize exposure, SEDDS or SLN formulations are superior choices.
Troubleshooting Guide
Problem: Low or Undetectable Plasma Concentrations of β-Caryophyllene
You've administered what should be a pharmacologically active dose of BCP, but the analytical results from your plasma samples are disappointingly low or even below the limit of quantification.
Workflow for Troubleshooting Low BCP Plasma Concentrations
Caption: Troubleshooting workflow for low β-caryophyllene plasma levels.
Detailed Steps & Explanations:
-
Verify Dose and Formulation:
-
Causality: Due to its volatility and potential for sticking to surfaces, errors in the initial weighing of BCP or incomplete solubilization in the vehicle can lead to a lower-than-intended dose being administered.
-
Protocol: Prepare a fresh batch of the formulation. Take an aliquot and have it analytically quantified by a validated method (e.g., GC-MS or LC-MS/MS) to confirm the concentration. Ensure the formulation is a homogenous solution or a stable, uniform suspension before each animal is dosed.
-
-
Review Pharmacokinetic (PK) Sampling Times:
-
Causality: BCP is absorbed and eliminated very rapidly. Its time to maximum plasma concentration (Tmax) is often less than one hour after oral administration. If your first blood draw is at 1 or 2 hours post-dose, you may be missing the peak concentration entirely.
-
Protocol: Implement an earlier and more intensive sampling schedule for a pilot PK study. For example, collect samples at 15, 30, 45, 60, 90, 120, and 240 minutes post-gavage to accurately capture the absorption phase and Tmax.
-
-
Enhance Bioavailability with an Advanced Formulation:
-
Causality: As discussed in the FAQs, the poor aqueous solubility of BCP is a primary barrier to its absorption. A simple oil solution may not be sufficient to achieve high plasma concentrations.
-
Protocol - Preparation of a Self-Emulsifying Drug Delivery System (SEDDS):
-
Component Selection: Choose a lipid (e.g., Labrafac™ Lipophile WL 1349), a surfactant (e.g., Kolliphor® RH 40), and a co-surfactant (e.g., Transcutol® HP).
-
Ratio Optimization: Prepare various formulations with different ratios of oil, surfactant, and co-surfactant. A common starting point is a 3:4:3 ratio.
-
Preparation: Weigh and add the required amount of β-caryophyllene to the oil phase. Heat gently (e.g., 40°C) and stir until completely dissolved. Add the surfactant and co-surfactant and vortex until a clear, homogenous mixture is obtained.
-
Characterization: Test the self-emulsification properties by adding a small amount of the formulation to water with gentle agitation. It should rapidly form a clear or slightly bluish-white emulsion. Further characterization of droplet size (e.g., using dynamic light scattering) is recommended to ensure the formation of a nanoemulsion.
-
-
Problem: Signs of Gastrointestinal Distress in Animals
Following oral gavage with a BCP formulation, animals exhibit signs of discomfort, such as diarrhea or lethargy.
Logical Flow for Investigating GI Distress
Technical Support Center: Optimizing (+)-β-Caryophyllene Dosage for Anti-inflammatory Response
Introduction
Welcome to the technical support center for researchers utilizing (+)-β-Caryophyllene (BCP) in anti-inflammatory studies. As a selective agonist for the cannabinoid type 2 (CB2) receptor, BCP presents a promising therapeutic avenue for a variety of inflammatory conditions.[1][2][3] This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with practical, field-proven insights to navigate the complexities of dosage optimization and experimental design. Here, we will address common challenges and frequently asked questions to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of β-Caryophyllene's anti-inflammatory action?
A1: β-Caryophyllene primarily exerts its anti-inflammatory effects by acting as a full selective agonist of the Cannabinoid Receptor 2 (CB2).[1][2] Activation of CB2 receptors, which are predominantly expressed on immune cells, modulates downstream signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5][6] Additionally, BCP has been shown to interact with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α and PPAR-γ, which also play a role in regulating inflammation and metabolic processes.[5][7]
Signaling Pathway of β-Caryophyllene's Anti-inflammatory Action
Caption: BCP's primary anti-inflammatory signaling cascade.
Q2: What are the recommended starting concentrations for in vitro studies?
A2: For in vitro experiments, a common starting point is to perform a dose-response curve to determine the optimal concentration for your specific cell type and inflammatory stimulus. Based on published literature, effective concentrations of BCP typically range from 1 µM to 50 µM.[7][8] It's crucial to first assess cytotoxicity using an MTT or LDH assay to ensure that the observed anti-inflammatory effects are not due to cell death.[9]
| Parameter | Concentration Range | Key Considerations | References |
| Initial Dose-Response | 0.1 µM - 100 µM | Test a wide range to capture the full dose-response curve. | [10][11] |
| Common Effective Range | 1 µM - 50 µM | Many studies report significant anti-inflammatory effects in this range. | [7][8][10][11] |
| Cytotoxicity Testing | Match dose-response range | Essential to rule out toxicity-induced artifacts. | [9] |
Q3: What are appropriate starting dosages for in vivo animal models?
A3: For in vivo studies in rodents, oral gavage is a common administration route. Reported effective dosages vary widely depending on the animal model and the inflammatory condition being studied. A general starting range is between 10 mg/kg and 100 mg/kg body weight.[7][12] As with in vitro work, a pilot dose-escalation study is recommended to determine the optimal therapeutic window for your specific model.
| Animal Model | Effective Dosage Range (Oral) | Key Findings | References |
| Carrageenan-induced paw edema (mice) | 5 - 10 mg/kg | Reduced inflammatory response. | [5] |
| Dextran sulfate sodium (DSS)-induced colitis (mice) | 25 - 50 mg/kg | Ameliorated colitis symptoms. | [13] |
| LPS-induced acute lung injury (mice) | 50 mg/kg | Attenuated oxidative stress and inflammation. | [14] |
| Neuropathic pain (mice) | 25 mg/kg | Prevented upregulation of inflammatory cytokines. | [15] |
| Postsurgical pain (rats) | 10 - 75 mg/kg | Dose-dependent alleviation of hyperalgesia. | [16] |
Q4: How should I prepare β-Caryophyllene for my experiments? It has poor water solubility.
A4: The poor aqueous solubility of BCP is a critical experimental hurdle.[17][18] For in vitro studies, a common practice is to dissolve BCP in a small amount of a biocompatible solvent like ethanol or DMSO before diluting it to the final concentration in cell culture media. It is imperative to include a vehicle control in your experiments to account for any effects of the solvent. For in vivo administration, BCP is often formulated in an oil-based vehicle such as olive oil or sunflower oil for oral gavage.[19][20] To improve bioavailability, self-emulsifying drug delivery systems (SEDDS) or inclusion complexes with cyclodextrins have also been successfully used.[17][21]
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Toxicity in In Vitro Assays
Symptoms:
-
High levels of cell death observed in BCP-treated groups, even at low concentrations.
-
Inconsistent results in cell viability assays (e.g., MTT, LDH).
Possible Causes & Solutions:
-
Solvent Toxicity: The solvent used to dissolve BCP (e.g., DMSO, ethanol) can be toxic to cells at high concentrations.
-
Solution: Always include a vehicle control group treated with the highest concentration of the solvent used in your BCP-treated groups. Aim to keep the final solvent concentration in your culture medium below 0.5%.
-
-
BCP Precipitation: Due to its poor solubility, BCP can precipitate out of the culture medium, leading to inaccurate concentrations and potential physical stress on cells.
-
Solution: Visually inspect your culture wells for any signs of precipitation. Prepare fresh BCP stock solutions for each experiment. Consider using a formulation with improved solubility, such as a BCP-cyclodextrin inclusion complex.[17]
-
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds.
-
Solution: Perform a thorough literature search for your specific cell line to see if any toxicity data for BCP has been reported. Always conduct a preliminary cytotoxicity assay across a wide range of BCP concentrations.
-
Workflow for Troubleshooting In Vitro Toxicity
Caption: A systematic approach to diagnosing in vitro toxicity.
Issue 2: Lack of Efficacy or Inconsistent Anti-inflammatory Response
Symptoms:
-
BCP fails to reduce inflammatory markers (e.g., cytokines, nitric oxide) as expected.
-
High variability in results between experimental replicates.
Possible Causes & Solutions:
-
Suboptimal Dosage: The concentration of BCP may be too low to elicit a significant response.
-
Solution: Conduct a comprehensive dose-response study to identify the optimal effective concentration.
-
-
Inappropriate Inflammatory Stimulus: The type or concentration of the inflammatory stimulus (e.g., LPS) may be too strong, overwhelming the anti-inflammatory effects of BCP.
-
Solution: Titrate your inflammatory stimulus to find a concentration that induces a robust but sub-maximal inflammatory response. This will create a larger window to observe the inhibitory effects of BCP.
-
-
Timing of Treatment: The timing of BCP administration relative to the inflammatory challenge is critical.
-
Solution: Experiment with different pre-treatment times (e.g., 1, 6, or 24 hours) before adding the inflammatory stimulus to determine the optimal window for BCP's protective effects.
-
-
Compound Stability: BCP is a volatile sesquiterpene and can degrade over time, especially when exposed to light and air.[18][22]
-
Solution: Store BCP properly (at 4°C in a tightly sealed, light-protected container). Prepare fresh dilutions for each experiment and use them promptly.
-
Issue 3: Issues with In Vivo Administration and Bioavailability
Symptoms:
-
Lack of a clear dose-dependent anti-inflammatory effect in animal models.
-
High inter-individual variability in therapeutic response among animals in the same treatment group.
Possible Causes & Solutions:
-
Poor Oral Bioavailability: BCP has low oral bioavailability due to its lipophilicity and potential first-pass metabolism.[21][23]
-
Improper Gavage Technique: Incorrect oral gavage can lead to inaccurate dosing or aspiration.
-
Solution: Ensure that all personnel are properly trained in oral gavage techniques. Verify the correct placement of the gavage needle before administering the dose.
-
-
Pharmacokinetics: The dosing frequency may not be optimal to maintain therapeutic concentrations of BCP.
-
Solution: If possible, conduct a pilot pharmacokinetic study to determine the half-life of BCP in your animal model. This will help you establish an appropriate dosing schedule.
-
Experimental Protocols
Protocol 1: Preparation of β-Caryophyllene for In Vitro Studies
-
Stock Solution Preparation:
-
Accurately weigh out the desired amount of (+)-β-Caryophyllene powder.
-
Dissolve the powder in 100% DMSO or ethanol to create a high-concentration stock solution (e.g., 100 mM).
-
Gently vortex until the BCP is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of the solvent in the medium is consistent across all treatment groups and the vehicle control, and is non-toxic to the cells (typically <0.5%).
-
Protocol 2: Assessment of Pro-inflammatory Cytokine Production
-
Cell Seeding: Seed your cells of choice (e.g., macrophages, microglia) in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of BCP (and a vehicle control) for a predetermined amount of time (e.g., 1-2 hours).
-
Inflammatory Challenge: Add your inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells.
-
Incubation: Incubate the plate for a period sufficient to induce cytokine production (e.g., 6-24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Conclusion
Optimizing the dosage of (+)-β-Caryophyllene is paramount for obtaining reliable and meaningful data in anti-inflammatory research. By understanding its mechanism of action, addressing its physicochemical challenges, and employing systematic troubleshooting, researchers can effectively harness the therapeutic potential of this promising natural compound. This guide provides a foundation for developing robust experimental protocols. However, it is essential to tailor these recommendations to your specific experimental system.
References
-
Alberti, T. B., et al. (2017). β-Caryophyllene: A Sesquiterpene with Countless Biological Properties. Molecules, 22(10), 1641. [Link]
-
Ambrož, M., et al. (2021). In Vitro Effects of Low Doses of β-Caryophyllene, Ascorbic Acid and d-Glucosamine on Human Chondrocyte Viability and Inflammation. International Journal of Molecular Sciences, 22(6), 3233. [Link]
-
Bento, A. F., et al. (2011). β-Caryophyllene Inhibits Dextran Sulfate Sodium-Induced Colitis in Mice through CB2 Receptor Activation and PPARγ Pathway. The American Journal of Pathology, 178(3), 1153–1166. [Link]
-
Dahham, S. S., et al. (2015). In vivo anti-inflammatory activity of β-caryophyllene, evaluated by molecular imaging. Molecular Medicine and Chemistry, 1(1), e1001. [Link]
-
Fiorenzani, P., et al. (2020). β-Caryophyllene Reduces the Inflammatory Phenotype of Periodontal Cells by Targeting CB2 Receptors. Molecules, 25(12), 2831. [Link]
-
Francomano, F., et al. (2024). Anti-Inflammatory Properties of Cannabidiol and Beta-Caryophyllene Alone or Combined in an In Vitro Inflammation Model. Pharmaceuticals, 17(4), 467. [Link]
-
Gertsch, J., et al. (2008). Beta-caryophyllene is a dietary cannabinoid. Proceedings of the National Academy of Sciences, 105(26), 9099–9104. [Link]
-
Jha, N. K., et al. (2021). β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19. Frontiers in Pharmacology, 12, 590201. [Link]
-
Katsuyama, S., et al. (2013). β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain. Journal of Pharmacological Sciences, 122(4), 258–267. [Link]
-
L-Emad, M., et al. (2023). Low Doses of β-Caryophyllene Reduced Clinical and Paraclinical Parameters of an Autoimmune Animal Model of Multiple Sclerosis: Investigating the Role of CB2 Receptors in Inflammation by Lymphocytes and Microglial. Pharmaceuticals, 16(7), 1014. [Link]
-
Santos, P. S., et al. (2018). β-caryophyllene Delivery Systems: Enhancing the Oral Pharmacokinetic and Stability. Current Pharmaceutical Design, 24(29), 3440–3453. [Link]
-
Sharma, C., et al. (2016). A Mechanistic Review on the Anti-inflammatory Effects of β-caryophyllene. ResearchGate. [Link]
-
Viveros-Paredes, J. M., et al. (2017). The Power of Beta-Caryophyllene: Unlocking the Potential in Treating Metabolic Disorders. Molecules, 22(7), 1141. [Link]
-
Yang, Y., et al. (2013). Physicochemical characterization and pharmacokinetics evaluation of β-caryophyllene/β-cyclodextrin inclusion complex. International Journal of Pharmaceutics, 450(1-2), 245–251. [Link]
-
Zhang, Z., et al. (2017). β-Caryophyllene attenuates oxidative stress and inflammatory response in LPS induced acute lung injury by targeting ACE2/MasR and Nrf2/HO-1/NF-κB axis. Environmental Toxicology, 32(11), 2337–2346. [Link]
Sources
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- 2. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. theamazingflower.com [theamazingflower.com]
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- 14. β-Caryophyllene attenuates oxidative stress and inflammatory response in LPS induced acute lung injury by targeting ACE2/MasR and Nrf2/HO-1/NF-κB axis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. β-Caryophyllene Inhibits Monoacylglycerol Lipase Activity and Increases 2-Arachidonoyl Glycerol Levels In Vivo: A New Mechanism of Endocannabinoid-Mediated Analgesia? - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Pharmacokinetic evaluation of β-caryophyllene alcohol in rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming degradation of (+)-beta-Caryophyllene during extraction
Technical Support Center: (+)-β-Caryophyllene Extraction
Welcome to the technical support center dedicated to the successful extraction and preservation of (+)-β-caryophyllene. As a bicyclic sesquiterpenoid of significant interest in the pharmaceutical and therapeutic industries, its inherent instability presents unique challenges during extraction. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome degradation and maximize the yield and purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: My final extract shows a high concentration of caryophyllene oxide. What is happening?
A: The presence of caryophyllene oxide is a definitive indicator that your (+)-β-caryophyllene has undergone oxidation. This is the most common degradation pathway and typically occurs when the molecule is exposed to atmospheric oxygen, especially under elevated temperatures.[1][2] The double bond in the exocyclic methylene group of β-caryophyllene is susceptible to epoxidation. Minimizing heat and oxygen exposure throughout your workflow is critical.
Q2: I've detected α-humulene in my extract. Is this a contaminant from the source material?
A: While often found alongside β-caryophyllene in nature, α-humulene (also known as α-caryophyllene) can also be a product of isomerization from β-caryophyllene.[3][4][5] This structural rearrangement can be prompted by factors such as heat or acidic conditions during extraction. If your α-humulene levels are unexpectedly high, it is prudent to evaluate the thermal and pH conditions of your process.
Q3: Which general class of solvent is most effective for extracting (+)-β-caryophyllene?
A: As a hydrophobic sesquiterpene, (+)-β-caryophyllene has high solubility in non-polar organic solvents like n-hexane.[2][6] However, for researchers seeking greener alternatives, recent studies have shown excellent results with hydrophobic deep eutectic solvents (DESs), which can surpass the extraction efficiency of conventional solvents like hexane and ethanol while offering good stability.[7]
Q4: Are modern extraction techniques like microwave or ultrasound-assisted extraction safe for a thermally sensitive compound like β-caryophyllene?
A: Yes, when optimized correctly. Both Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can significantly reduce extraction times and solvent consumption.[8][9] The key is to leverage their efficiency to operate at lower overall temperatures than traditional methods like Soxhlet or steam distillation. UAE, in particular, is advantageous as its mechanism is primarily based on acoustic cavitation, which can enhance extraction at or near room temperature.[9][10] However, improper control of microwave power can create localized thermal hotspots, leading to degradation.[11]
Visualizing the Degradation Challenge
Before troubleshooting, it is essential to understand the primary degradation pathways that convert your target molecule into undesired byproducts.
Caption: Primary degradation pathways of (+)-β-Caryophyllene.
Troubleshooting Guide: From Low Yields to High Purity
This section addresses specific experimental issues with a focus on root causes and actionable solutions.
Issue 1: Low Overall Yield of (+)-β-Caryophyllene
A diminished yield is the most common problem, often resulting from a combination of degradation and inefficient extraction parameters.
-
Thermal Degradation: (+)-β-Caryophyllene is highly susceptible to heat. Studies using subcritical water extraction show a significant drop in yield and a corresponding increase in caryophyllene oxide at temperatures above 170°C.[2][12] Conventional methods like hydrodistillation can also reduce sesquiterpene levels due to thermal stress.[13]
-
Corrective Action: Prioritize extraction techniques that operate at lower temperatures.
-
Supercritical Fluid Extraction (SFE): Utilizes CO2 at relatively low temperatures (e.g., 40-60°C), preserving thermolabile compounds.[14]
-
Ultrasound-Assisted Extraction (UAE): The mechanical effects of acoustic cavitation enhance extraction efficiency, often allowing for rapid processing at room temperature.[8][9]
-
Solvent Extraction: If using maceration or Soxhlet, ensure the operating temperature is kept to a minimum. Cold solvent extraction (e.g., suspending resin in n-hexane at 5°C) has proven effective.[6]
-
-
-
Oxidative Degradation: Autoxidation occurs rapidly upon exposure to air (oxygen), converting the parent compound to caryophyllene oxide.[15]
-
Corrective Action: Create an oxygen-free environment.
-
Inert Atmosphere: Purge all extraction vessels, solvent reservoirs, and collection containers with an inert gas like nitrogen or argon before and during the extraction process.
-
Degassed Solvents: Use solvents that have been degassed via sonication or sparging with an inert gas prior to use.
-
Minimize Headspace: Reduce the amount of air in your sample containers during both extraction and storage.
-
-
-
Inefficient Extraction Parameters: The choice of solvent and the physical state of the plant material are fundamental to achieving a high yield.
-
Corrective Action: Optimize your solvent system and sample preparation.
-
Solvent Polarity: Match the solvent to the non-polar nature of β-caryophyllene. Hexane, heptane, or supercritical CO2 are excellent choices.[16][17]
-
Sample Preparation: Ensure the plant material is properly dried and ground to a uniform, fine particle size. This increases the surface area available for solvent interaction, improving extraction kinetics.
-
-
Caption: Decision tree for troubleshooting low β-caryophyllene yield.
Protocols for High-Fidelity Extraction & Analysis
Adherence to validated protocols is paramount for reproducible and reliable results.
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)
This protocol is designed to maximize yield while minimizing thermal degradation.
-
Sample Preparation: Dry the plant material to <10% moisture content. Grind to a fine powder (e.g., 40-60 mesh).
-
Setup: Place 10 g of powdered material into a 500 mL jacketed glass beaker. Add 200 mL of pre-chilled (4°C) n-hexane.
-
Inert Environment: Place the beaker in an ice bath on a magnetic stirrer. Purge the headspace of the beaker with nitrogen gas for 2 minutes. Maintain a gentle, continuous nitrogen flow over the slurry surface.
-
Sonication: Insert a 1/2" diameter ultrasonic probe approximately 2 cm below the surface of the slurry.
-
Extraction Parameters: Sonicate in pulsed mode (e.g., 10 seconds ON, 20 seconds OFF) for a total process time of 20 minutes. The pulsing prevents temperature buildup. Monitor the slurry temperature to ensure it remains below 25°C.
-
Separation: After extraction, immediately filter the slurry under vacuum through a Whatman No. 1 filter paper to separate the miscella (solvent + extract) from the plant biomass.
-
Solvent Removal: Remove the solvent from the miscella using a rotary evaporator with the water bath temperature set no higher than 40°C.
-
Storage: Transfer the final extract to an amber vial, purge the headspace with nitrogen, seal tightly, and store at -20°C.
Protocol 2: Stability-Indicating Analysis by GC-MS
This method allows for the simultaneous quantification of (+)-β-caryophyllene and its primary degradation products.
-
Sample Preparation: Prepare a stock solution of the extract at 1 mg/mL in ethanol. Create a dilution series for a calibration curve (e.g., 5 to 200 µg/mL).[18]
-
GC System & Column: Use a gas chromatograph with a mass spectrometer (GC-MS). An HP-5 or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm) is suitable.[2]
-
GC Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Injection Volume: 1 µL (split ratio 10:1)
-
Oven Program: Hold at 60°C for 2 minutes, then ramp at 20°C/min to 280°C.[2]
-
-
Analyte Identification: Identify compounds based on their retention times and mass spectra compared to certified reference standards.
-
Quantification: Construct a calibration curve for each analyte (β-caryophyllene, caryophyllene oxide, α-humulene) using the peak area. The linearity should be confirmed with a correlation coefficient (R²) of ≥0.999.[18]
Data Summary: Comparing Extraction Methodologies
The table below summarizes the advantages and disadvantages of common extraction techniques for (+)-β-caryophyllene.
| Extraction Method | Temperature Profile | Degradation Risk | Throughput | Key Advantage | Primary Disadvantage |
| Steam Distillation | High (~100°C) | Very High | Moderate | Low-cost setup | High thermal & hydrolytic degradation[20] |
| Soxhlet Extraction | Moderate-High | High | Low | Exhaustive extraction | Long duration, thermal degradation |
| Ultrasound (UAE) | Low (Ambient - 40°C) | Low | High | Speed, efficiency at low temp[9] | Potential for localized heating if not pulsed |
| Microwave (MAE) | Moderate (Controlled) | Moderate | High | Very rapid, reduced solvent[21] | Risk of thermal hotspots, requires careful control |
| Supercritical CO2 (SFE) | Low (40-60°C) | Very Low | Moderate-High | High purity, tunable, no solvent residue[17] | High initial equipment cost |
References
- TREA. (2021). PROCESS FOR PREPARING CARYOPHYLLENE OXIDE.
-
Kim, M. J., et al. (2021). Thermal decomposition and oxidation of β-caryophyllene in black pepper during subcritical water extraction. Food Science and Biotechnology, 30(12), 1527–1533. Available from: [Link]
- Alsaud, N., et al. (2021). Evaluation of deep eutectic solvents in the extraction of β-caryophyllene from New Zealand Manuka leaves (Leptospermum scoparium).
- Xie, H., et al. (2008). Preparative Separation and Purification of β-Caryophyllene from Leaf Oil of Vitex negundo L. var. heterophylla (Franch.) Rehd. by High Speed Countercurrent Chromatography.
-
Kim, M. J., et al. (2021). Thermal decomposition and oxidation of β-caryophyllene in black pepper during subcritical water extraction. PubMed. Available from: [Link]
- Quispe-Condori, S., et al. (2008). Obtaining β-caryophyllene from Cordia verbenacea de Candolle by supercritical fluid extraction.
- IJCRT. (2022).
- Wikipedia. (n.d.). Clove. Wikipedia.
- AIP Publishing. (n.d.). Microwaves-Assisted Extraction of Bioactive Eucalyptus Leaves (Eucalyptus Globulus).
- Wang, Y., et al. (2018). Influence of Heating on Thermal Stability of Essential Oils During Storage.
- Wikipedia. (n.d.). Humulene. Wikipedia.
-
Lee, H., et al. (2021). Development and validation of a gas chromatography method for the determination of β-caryophyllene in clove extract and its application. Scientific Reports, 11(1), 13853. Available from: [Link]
-
Fidyt, K., et al. (2016). β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties. Cancer Medicine, 5(10), 3007–3017. Available from: [Link]
- Institut für Hanfanalytik. (n.d.). α-Humulene.
- Shishov, A., et al. (2023).
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Lee, H., et al. (2021). Development and validation of a gas chromatography method for the determination of β-caryophyllene in clove extract and its application. PubMed. Available from: [Link]
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Al-Zuaidy, M., et al. (2022). Microwave- and Ultrasound-Assisted Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology. Molecules, 27(24), 8798. Available from: [Link]
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Fidyt, K., et al. (2016). β-caryophyllene and β-caryophyllene oxide-natural compounds of anticancer and analgesic properties. PubMed. Available from: [Link]
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Mothana, R. A., et al. (2020). β-Caryophyllene: A Single Volatile Component of n-Hexane Extract of Dracaena cinnabari Resin. Molecules, 25(21), 4963. Available from: [Link]
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Technical Support Center: Troubleshooting Inconsistent Results in (+)-β-Caryophyllene Behavioral Assays
Welcome to the technical support center for researchers utilizing (+)-β-Caryophyllene (BCP) in behavioral assays. This guide is designed to address the common sources of variability and inconsistency that can arise during experimentation. As a selective agonist of the cannabinoid type 2 (CB2) receptor, BCP offers significant therapeutic potential, but its unique physicochemical properties require careful consideration in experimental design to ensure robust and reproducible results.[1][2]
This document moves beyond standard protocols to explain the causal mechanisms behind frequent issues, providing you with the expertise to design self-validating experiments.
Section 1: Foundational Concepts & Mechanism of Action
Understanding how BCP works is the first step to troubleshooting. Inconsistent results often stem from a misunderstanding of its pharmacology.
Q1: My anxiolytic/antidepressant effects are weak or absent. Am I targeting the right pathway?
Answer: While BCP is primarily recognized as a selective CB2 receptor agonist, its mechanism of action is more complex, which can lead to dose-dependent effects.[3][4]
-
Primary Target (CB2 Receptor): The anxiolytic and antidepressant-like effects of BCP are often mediated through the CB2 receptor.[5][6] Activation of CB2 receptors, which are expressed on neurons and glial cells in the brain, can inhibit neuronal activity and reduce neuroinflammation, contributing to mood regulation.[7][8][9] Pre-treatment with a CB2 antagonist like AM630 should block the behavioral effects of BCP, confirming this pathway.[5][6] If it doesn't, you may be observing off-target or dose-dependent effects.
-
Dose-Dependent Mechanisms: Some studies report that higher doses of BCP can produce behavioral effects even in CB2 knockout mice.[3] This suggests the involvement of other targets, such as peroxisome proliferator-activated receptors (PPARs), which also play a role in modulating dopamine release and addiction-related behaviors.[1][3] If you are using a high dose, consider that you may be engaging multiple targets.
-
Signaling Cascade: CB2 receptor activation is coupled to G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, activation of MAP kinases (ERK1/2), and modulation of ion channels.[4][7][9] This ultimately suppresses neuronal excitability.[7] Variability in the expression or function of any component in this cascade could alter the behavioral outcome.
Diagram: Simplified BCP Signaling Pathway This diagram illustrates the primary signaling cascade following BCP binding to the CB2 receptor.
Caption: BCP activates the CB2 receptor, leading to downstream signaling that suppresses neuronal activity.
Section 2: Drug Formulation, Stability, and Administration
This is the most common source of experimental variability. BCP is a volatile, lipophilic sesquiterpene, making its preparation and administration critical for consistent results.[10][11]
Q2: I'm seeing high variability between animals injected with the same BCP dose. Could my preparation be the issue?
Answer: Absolutely. The high lipophilicity (LogP ≈ 6.3) and poor water solubility of BCP mean that improper formulation is a primary cause of inconsistent bioavailability.[12][13]
-
Vehicle Selection is Critical: BCP is insoluble in water.[13] A simple saline suspension will result in non-homogenous dosing. You must use a vehicle suitable for lipophilic compounds. However, be aware that many vehicles (e.g., DMSO, ethanol, Cremophor) can have their own neuroprotective or behavioral effects, which could confound your results.[14][15]
| Vehicle Component | Purpose | Common Concentration | Considerations |
| Tween 80 / Cremophor EL | Surfactant/Emulsifier | 1-10% | Forms micelles to solubilize BCP. Can have its own biological effects.[14] |
| DMSO | Solvent | <10% | Excellent solvent, but can be neuroprotective/toxic at higher concentrations.[14][15] |
| Olive Oil / Sesame Oil | Lipid Vehicle | q.s. to final volume | Good for oral gavage (p.o.) or subcutaneous (s.c.) routes. Not ideal for intraperitoneal (i.p.) or intravenous (i.v.) due to slow absorption and potential for irritation. |
| Cyclodextrins (HP-β-CD) | Encapsulating Agent | Varies | Forms inclusion complexes that dramatically increase water solubility and bioavailability.[12][16] This is a highly recommended modern approach. |
-
Protocol: Preparing a BCP Formulation for I.P. Injection
-
Stock Solution: Dissolve BCP in 100% DMSO to create a concentrated stock (e.g., 100 mg/mL). Vortex thoroughly.
-
Working Solution: For a final dose of 50 mg/kg in a 10 mL/kg injection volume:
-
Take the required volume of BCP stock.
-
Add Tween 80 to a final concentration of 5-10%.
-
Vortex vigorously for 1-2 minutes until the solution is a clear, homogenous emulsion.
-
Bring to the final volume with sterile 0.9% saline, vortexing continuously.
-
-
Validation: Always prepare the solution fresh daily. Before injection, visually inspect for any precipitation or phase separation. The solution should appear as a stable, slightly viscous emulsion.
-
Q3: My results are strong one week but disappear the next. Could my BCP be degrading?
Answer: Yes. BCP is susceptible to oxidation and thermal degradation.[10][17][18]
-
Air Exposure: BCP readily oxidizes when exposed to air, forming products like caryophyllene oxide, which may have different biological activities.[17]
-
Storage: Store pure BCP under inert gas (argon or nitrogen) at 4°C in a tightly sealed, light-protected vial.
-
Solution Stability: Aqueous emulsions are not stable long-term. Prepare working solutions fresh before each experiment. BCP is most stable under photolytic (light) conditions and least stable in alkaline and acidic solutions.[19]
Section 3: Experimental Design & Confounding Factors
Even with perfect drug formulation, elements of the behavioral assay itself can introduce significant noise.
Q4: I'm running an elevated plus-maze (EPM), but my BCP-treated mice are just as anxious as the controls. What could be wrong?
Answer: Several factors specific to BCP and the EPM could be at play.
-
Olfactory Cues: BCP has a distinct, clove-like odor.[13] Rodents have a highly sensitive olfactory system that governs much of their behavior, including anxiety and exploration.[20][21][22]
-
The Problem: If the animal can smell the BCP, its behavior may be a response to the novel odor rather than the pharmacological effect. The odor itself could be anxiogenic or anxiolytic, or simply distracting.[23]
-
The Solution: You MUST include a control group that is exposed to the BCP odor without systemic administration. This can be done by placing a small amount of BCP on a filter paper near the maze, but not in it, for both the vehicle- and BCP-injected groups. This ensures that the pharmacological effect is dissociated from the olfactory stimulus.
-
-
Pharmacokinetics & Timing: BCP has a short elimination half-life in rodents (around 30-50 minutes).[24] If you wait too long between injection and testing, the compound may be largely cleared.
-
The Solution: Conduct your behavioral test approximately 30 minutes post-injection for i.p. administration. For oral administration, the Tmax is later, so a 60-minute window may be more appropriate.[12] Always run a time-course experiment to determine the optimal testing window for your specific administration route and dose.
-
-
Dose-Response Relationship: The anxiolytic effects of BCP can follow a U-shaped or biphasic dose-response curve. A dose that is too low or too high may produce no effect or even an opposite effect.[3]
Diagram: Troubleshooting Workflow for Inconsistent Behavioral Results
Caption: A logical flowchart for diagnosing sources of variability in BCP behavioral assays.
Section 4: Pharmacokinetics and Bioavailability
Understanding how BCP is absorbed, distributed, and metabolized is key to interpreting your data.
Q5: I switched from intraperitoneal (i.p.) injection to oral gavage (p.o.) and lost my behavioral effect. Why?
Answer: BCP has very low oral bioavailability.[24] This is a significant hurdle that requires specific formulation strategies to overcome.
-
First-Pass Metabolism: After oral administration, BCP undergoes extensive first-pass metabolism in the liver, primarily through glucuronidation.[24] This means a large fraction of the drug is inactivated before it can reach systemic circulation and the brain.
-
Low Aqueous Solubility: Its poor water solubility limits its absorption in the gastrointestinal tract.[12]
-
Bioavailability Data: Studies in rats have shown oral bioavailability to be as low as 1-6%, depending on the formulation.[24] In contrast, forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HPβCD) can increase the area under the curve (AUC) by 2.6-fold compared to free BCP, significantly enhancing bioavailability.[12][16]
| Administration Route | Bioavailability | Tmax (Time to Peak Concentration) | Key Consideration |
| Intravenous (i.v.) | 100% (by definition) | ~5 minutes | Highest brain exposure, but short half-life (~30-50 min).[24] |
| Intraperitoneal (i.p.) | Moderate-High | ~15-30 minutes | Bypasses first-pass metabolism. Most common route for behavioral studies.[26] |
| Oral Gavage (p.o.) | Very Low (<6%)[24] | ~30-60 minutes | Subject to extensive first-pass metabolism. Requires much higher doses or enhanced formulations (e.g., cyclodextrins, nanoemulsions).[11][12] |
| Inhalation | High | <10 minutes | Rapid brain entry, bypassing first-pass metabolism. Requires specialized equipment. |
Recommendation: For oral administration studies, it is essential to use a formulation designed to enhance bioavailability, such as a cyclodextrin inclusion complex or a nanoemulsion.[11][12] Otherwise, the dose reaching the brain may be insufficient to produce a pharmacological effect.
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Xie, C., et al. (2018). Pharmacokinetic evaluation of β-caryophyllene alcohol in rats and beagle dogs. Xenobiotica, 48(8), 845-850. [Link]
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Scandiffio, S., et al. (2024). Beta-Caryophyllene, a Cannabinoid Receptor Type 2 Selective Agonist, in Emotional and Cognitive Disorders. International Journal of Molecular Sciences, 25(6), 3133. [Link]
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Bahi, A., et al. (2014). β-Caryophyllene, a CB2 receptor agonist produces multiple behavioral changes relevant to anxiety and depression in mice. Physiology & Behavior, 135, 119-124. [Link]
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Pacher, P., & Kunos, G. (2013). An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential. British Journal of Pharmacology, 170(4), 777-793. [Link]
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Yu, S., et al. (2013). Physicochemical characterization and pharmacokinetics evaluation of β-caryophyllene/β-cyclodextrin inclusion complex. International Journal of Pharmaceutics, 450(1-2), 241-247. [Link]
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Jordan, C. J., & Xi, Z. X. (2019). Cannabinoid type-2 receptors: An emerging target for regulating schizophrenia-relevant brain circuits. Frontiers in Pharmacology, 10, 23. [Link]
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Galaj, E., et al. (2021). Beta-caryophyllene inhibits cocaine addiction-related behavior by activation of PPARα and PPARγ. Neuropsychopharmacology, 46(11), 1964-1974. [Link]
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Lee, S., et al. (2021). Thermal decomposition and oxidation of β-caryophyllene in black pepper during subcritical water extraction. Food Science and Biotechnology, 30(11), 1461-1469. [Link]
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Dewan, A., et al. (2016). Combinatorial effects of odorants on mouse behavior. Proceedings of the National Academy of Sciences, 113(23), E3314-E3323. [Link]
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Chang, H., et al. (2017). β-Caryophyllene/Hydroxypropyl-β-Cyclodextrin Inclusion Complex Improves Cognitive Deficits in Rats with Vascular Dementia through the Cannabinoid Receptor Type 2-Mediated Pathway. Frontiers in Pharmacology, 8, 11. [Link]
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Bahi, A., et al. (2014). β-Caryophyllene, a CB2 receptor agonist produces multiple behavioral changes relevant to anxiety and depression in mice. Physiology & Behavior, 135, 119-124. [Link]
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Lu, H. C., & Mackie, K. (2016). Cannabinoid Receptors in the Central Nervous System: Their Signaling and Roles in Disease. Frontiers in Cellular Neuroscience, 10, 28. [Link]
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Ashton, J. C. (2013). Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. CNS Neuroscience & Therapeutics, 19(11), 841-847. [Link]
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National Center for Biotechnology Information (n.d.). (-)-Caryophyllene. PubChem. [Link]
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Yang, M., & Crawley, J. N. (2009). Methods to measure olfactory behavior in mice. Current Protocols in Neuroscience, Chapter 8, Unit 8.24. [Link]
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Technical Support Center: Enhancing the Stability of (+)-β-Caryophyllene in Formulations
Welcome to the technical support center dedicated to addressing the formulation challenges of (+)-β-Caryophyllene (BCP). As a valued sesquiterpene in pharmaceutical and cosmetic development for its anti-inflammatory, analgesic, and antimicrobial properties, its inherent instability presents a significant hurdle for researchers.[1] This guide provides in-depth, evidence-based troubleshooting advice, FAQs, and validated protocols to help you enhance the stability and bioavailability of your BCP formulations.
The Core Challenge: Understanding β-Caryophyllene's Instability
(+)-β-Caryophyllene is a volatile, lipophilic compound characterized by a bicyclic structure with two double bonds.[2][3] These structural features, while key to its bioactivity, are also the source of its instability. The primary challenges in formulating with BCP are:
-
Oxidative Degradation: The unsaturated structure of BCP is highly susceptible to autoxidation when exposed to air (oxygen).[2][4] This process begins almost immediately, leading to the formation of various oxidation products, most notably caryophyllene oxide.[4][5][6] This degradation results in a loss of potency and a potential increase in allergenic properties.[4]
-
High Volatility: As a component of many essential oils, BCP is naturally volatile. This leads to a significant loss of the active ingredient from formulations, especially at elevated temperatures, impacting dose accuracy and therapeutic efficacy.[1][2][7][8]
-
Poor Aqueous Solubility: BCP is a hydrophobic molecule, making its incorporation into aqueous-based formulations challenging and limiting its oral bioavailability.[1][2][7][9][10] This poor solubility can lead to phase separation, precipitation, and inconsistent product performance.
Troubleshooting Guide: Common Formulation Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing both an explanation of the cause and a direct path to a solution.
Q1: My BCP-containing formulation is rapidly losing its characteristic spicy aroma and I'm seeing a drop in potency in my assays. What is happening?
A: This is a classic sign of oxidative degradation. When exposed to air, BCP's double bonds react with oxygen, converting the parent molecule into less active or inactive, and sometimes sensitizing, oxidation products like caryophyllene oxide.[4] This process can be accelerated by exposure to light and heat.[5][11] After just five weeks of air exposure, nearly 50% of the compound can be consumed by oxidation.[4]
Troubleshooting Steps:
-
Inert Environment Processing: Process and package your formulation under an inert gas like nitrogen or argon to displace oxygen.
-
Incorporate Antioxidants: Add an antioxidant to your formulation. Tocopherol (Vitamin E) or Butylated Hydroxytoluene (BHT) are effective radical scavengers that can protect BCP.[12][13][14] The choice of antioxidant will depend on your formulation type and intended application.
-
Use Opaque Packaging: Protect the formulation from light by using amber glass or other opaque, airtight containers.
-
Confirm Degradation: Use an analytical method like Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence of caryophyllene oxide and quantify the remaining BCP.[15]
Q2: I'm observing cloudiness and eventual precipitation in my aqueous-based serum. How can I improve the solubility and stability of BCP in this system?
A: This issue stems directly from BCP's high lipophilicity and poor water solubility.[1][2][9] Without a proper solubilization strategy, the BCP molecules will agglomerate and phase-separate from the aqueous medium.
Troubleshooting Steps:
-
Cyclodextrin Complexation: This is a highly effective method for increasing the aqueous solubility of hydrophobic molecules.[1][7][9][16] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity where BCP can be encapsulated. Methyl-β-cyclodextrin (MβCD) and Hydroxypropyl-β-cyclodextrin (HPβCD) have been shown to significantly increase BCP's solubility.[1][7][16] MβCD, for instance, can increase BCP solubility by approximately 10-fold.[7] See Protocol 1 for a detailed methodology.
-
Nanoemulsion Formulation: Creating an oil-in-water nanoemulsion is another robust strategy. BCP is dissolved in the oil phase, which is then dispersed as nanoscale droplets in the aqueous phase, stabilized by a surfactant system.[8][17][18] A systematic approach based on the hydrophilic-lipophilic balance (HLB) is crucial for creating a stable nanoemulsion.[8][17]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): For oral formulations, SEDDS are an excellent choice. These are isotropic mixtures of oil, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, dramatically improving BCP absorption and bioavailability.[10] A SEDDS formulation was shown to increase the maximum plasma concentration (Cmax) of BCP by 3.6-fold compared to neat oil.[10]
Q3: My BCP cream formulation failed an accelerated stability test at 40°C, showing a 30% loss of the active ingredient. How can I improve its thermal stability?
A: Elevated temperatures increase both the volatility of BCP and the rate of oxidative degradation.[4][5] The significant loss you're observing is likely a combination of evaporation and accelerated oxidation.
Troubleshooting Steps:
-
Encapsulation in Lipid Nanocarriers: Encapsulating BCP within a solid lipid matrix is an excellent way to enhance its thermal stability. Nanostructured Lipid Carriers (NLCs) are composed of a blend of solid and liquid lipids, creating an imperfect crystal structure that can accommodate more of the active ingredient and protect it from the environment.[19][20] NLCs have been shown to provide controlled release of BCP for up to 24 hours and increase skin retention.[19][20] See Protocol 2 for a formulation guide.
-
Liposomal Encapsulation: Liposomes are phospholipid vesicles that can encapsulate hydrophobic compounds like BCP within their lipid bilayer.[21][22][23] This not only improves stability but can also enhance delivery to target tissues. A powdered form of liposomal BCP has been developed to improve stability and bioavailability.[21]
-
Microencapsulation by Spray Drying: For solid dosage forms, microencapsulation using wall materials like gum arabic and maltodextrin can effectively entrap BCP, protecting it from heat and oxidation.[24]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for β-Caryophyllene?
A: The primary degradation pathway is autoxidation upon exposure to atmospheric oxygen.[4] The process involves the attack of oxygen on the endocyclic double bond of the BCP molecule, leading to the formation of caryophyllene oxide as the major product.[4][5] Further oxidation can lead to the formation of other derivatives, including aldehydes and acids such as β-nocaryophyllone aldehyde.[25][26]
Q2: What are the most effective classes of methods for stabilizing β-Caryophyllene?
A: The most effective strategies involve physically protecting the molecule from the environment and preventing chemical reactions. A multi-pronged approach is often best.
| Strategy | Mechanism | Examples | Key Benefit(s) |
| Encapsulation | Physically shielding BCP within a carrier matrix. | Cyclodextrins, Liposomes, Lipid Nanoparticles (SLNs, NLCs), Nanoemulsions.[1][2][19][27][28] | Enhances solubility, reduces volatility, and prevents oxidation.[1][2][19] |
| Antioxidant Addition | Scavenging free radicals that initiate oxidation. | Tocopherols (Vitamin E), BHT, BHA, Ascorbic Acid.[12][13][14] | Directly inhibits the chemical degradation pathway.[14] |
| Environmental Control | Minimizing exposure to degradation triggers. | Inert gas blanketing, light-protective packaging, refrigerated storage. | Simple, non-invasive method to slow degradation. |
| Advanced Delivery Systems | Creating formulations that enhance both stability and bioavailability. | Self-Emulsifying Drug Delivery Systems (SEDDS).[10] | Significantly improves oral absorption and protects BCP from the harsh GI environment.[10] |
Q3: How do I analytically monitor the stability of β-Caryophyllene in my formulation?
A: The gold standard for quantifying volatile compounds like BCP is Gas Chromatography (GC) .[29][30][31]
-
GC-MS (Mass Spectrometry): This is the most powerful method as it provides both quantification and structural identification. It is ideal for stability studies because it can identify and quantify degradation products like caryophyllene oxide alongside the parent BCP molecule.[32]
-
GC-FID (Flame Ionization Detector): This method offers robust and precise quantification and is widely used for routine quality control when the identity of the peaks is already established.[29][31]
-
Headspace (HS) Sampling: For analyzing BCP in complex matrices, Headspace-GC (HS-GC) is a clean sampling technique that analyzes the vapor phase above the sample, avoiding non-volatile matrix components.[30][31][32]
-
RP-HPLC: While less common for such a volatile compound, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods with UV detection (at ~210 nm) have also been developed and can be used for stability-indicating assays.[33][34]
Proactive Stabilization Strategies
Choosing the right stabilization strategy from the outset is critical. The following workflow can guide your decision-making process.
Caption: Decision workflow for selecting a BCP stabilization strategy.
Key Experimental Protocols
The following protocols provide step-by-step methodologies for common and effective stabilization techniques.
Protocol 1: Preparation of a β-Caryophyllene/Hydroxypropyl-β-Cyclodextrin (HPβCD) Inclusion Complex
This protocol, adapted from established methods, enhances the aqueous solubility and stability of BCP.[16]
Materials:
-
(+)-β-Caryophyllene (BCP)
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.45 µm syringe filter
-
Lyophilizer (Freeze-dryer)
Methodology:
-
Molar Ratio Calculation: Determine the desired molar ratio of BCP to HPβCD. A 1:1 molar ratio is a common starting point.
-
HPβCD Solution Preparation: Dissolve the calculated amount of HPβCD in deionized water with gentle heating (40-50°C) and stirring until a clear solution is obtained.
-
BCP Addition: Slowly add the BCP to the HPβCD solution while maintaining vigorous stirring. An ethanolic solution of BCP can be used for easier addition, but the solvent must be removed later.
-
Complexation: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for efficient complex formation.
-
Filtration: Filter the resulting solution through a 0.45 µm syringe filter to remove any un-complexed BCP or impurities.
-
Lyophilization: Freeze the solution (e.g., at -80°C) and then lyophilize it for 48 hours or until a dry, white powder is obtained. This powder is the BCP-HPβCD inclusion complex.
-
Characterization (Validation): Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FT-IR), or Nuclear Magnetic Resonance (NMR) spectroscopy.[16] Quantify the BCP content using a validated GC or HPLC method.
Caption: Mechanism of BCP stabilization via cyclodextrin encapsulation.
Protocol 2: Formulation of β-Caryophyllene-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol uses a hot emulsification method to create NLCs for enhanced stability and topical delivery.[19][20]
Materials:
-
Solid Lipid: Compritol® 888 ATO (Glyceryl behenate)
-
Liquid Lipid: Linseed oil (or another suitable oil)
-
Active: (+)-β-Caryophyllene (BCP)
-
Surfactant: Tween® 80 (Polysorbate 80)
-
Aqueous Phase: Purified water
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath or heating plate
Methodology:
-
Lipid Phase Preparation: Weigh the solid lipid (e.g., Compritol) and liquid lipid (e.g., linseed oil) in a beaker. Heat the mixture to approximately 75-80°C (about 5-10°C above the melting point of the solid lipid) until a clear, homogenous lipid melt is formed.
-
BCP Incorporation: Dissolve the required amount of BCP into the molten lipid phase with continuous stirring.
-
Aqueous Phase Preparation: In a separate beaker, heat the purified water containing the surfactant (Tween 80) to the same temperature as the lipid phase (75-80°C).
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes. This forms a coarse hot oil-in-water emulsion.
-
Nanoparticle Formation: Quickly transfer the hot pre-emulsion to an ice bath and continue stirring at a moderate speed until it cools down to room temperature. The rapid cooling causes the lipid to recrystallize, forming the NLCs and entrapping the BCP.
-
Characterization (Validation): Analyze the NLC dispersion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. Determine the entrapment efficiency by separating the free BCP from the NLCs (e.g., via ultracentrifugation) and quantifying the BCP in both fractions.
Caption: Primary degradation pathway of β-Caryophyllene via oxidation.
Protocol 3: Stability Testing using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for a stability-indicating assay.
Materials & Equipment:
-
GC-MS system with a suitable capillary column (e.g., HP-5MS).[32]
-
Helium (carrier gas).
-
Formulation samples stored under specific stability conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
BCP and caryophyllene oxide analytical standards.
-
Suitable extraction solvent (e.g., hexane or methanol).
-
Internal standard (e.g., α-humulene).[32]
Methodology:
-
Sample Preparation: At each time point (e.g., 0, 1, 3, 6 months), take an aliquot of the formulation. Perform a liquid-liquid or solid-phase extraction to isolate the BCP and its degradation products from the formulation matrix. Add a known concentration of the internal standard.
-
GC-MS Method:
-
Injection: Inject 1 µL of the extracted sample into the GC inlet (e.g., 280°C, splitless mode).[32]
-
Oven Program: Use a temperature gradient program to separate the compounds. A typical program might start at 70°C, ramp to 155°C, and then ramp to 250°C.[32]
-
MS Detection: Operate the mass spectrometer in scan mode to identify peaks and in Selected Ion Monitoring (SIM) mode for accurate quantification of BCP and caryophyllene oxide.
-
-
Data Analysis:
-
Identification: Identify the peaks for BCP, caryophyllene oxide, and the internal standard based on their retention times and mass spectra compared to analytical standards.
-
Quantification: Create a calibration curve using the analytical standards. Calculate the concentration of BCP remaining and caryophyllene oxide formed in each sample relative to the internal standard.
-
Reporting: Plot the concentration of BCP over time for each storage condition to determine the degradation rate and shelf-life of the formulation.
-
References
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-
dos Santos, G. A., et al. (2020). Methyl-β-Cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities. ACS Omega, 5(15), 8549–8558. [Link]
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dos Santos, G. A., et al. (2020). Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities. ACS Omega, 5(15), 8549-8558. [Link]
- Laskina, O., et al. (2016). Surface-Active β-Caryophyllene Oxidation Products at the Air/Aqueous Interface. ACS Earth and Space Chemistry, 1(1), 21-29.
-
Jaoui, M., et al. (2007). Preparation of beta-caryophyllene oxidation products and their determination in ambient aerosol samples. PubMed, 41(14), 5461-5466. [Link]
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de Oliveira, G. A. R., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 26(9), 2659. [Link]
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da Rosa, J. S., et al. (2021). β-Caryophyllene nanoparticles design and development: Controlled drug delivery of cannabinoid CB2 agonist as a strategic tool towards neurodegeneration. International Journal of Pharmaceutics, 607, 121021. [Link]
-
Zhang, Z., et al. (2017). β-Caryophyllene/Hydroxypropyl-β-Cyclodextrin Inclusion Complex Improves Cognitive Deficits in Rats with Vascular Dementia through the Cannabinoid Receptor Type 2-Mediated Pathway. Frontiers in Pharmacology, 8, 2. [Link]
-
Yuan, C., et al. (2013). Physicochemical characterization and pharmacokinetics evaluation of β-caryophyllene/β-cyclodextrin inclusion complex. International Journal of Pharmaceutics, 450(1-2), 246-251. [Link]
-
Rapalli, V. K., et al. (2023). Beta Caryophyllene-Loaded Nanostructured Lipid Carriers for Topical Management of Skin Disorders: Statistical Optimization, In Vitro and Dermatokinetic Evaluation. Pharmaceuticals, 16(7), 950. [Link]
-
Kim, M. J., et al. (2021). Development and validation of a gas chromatography method for the determination of β-caryophyllene in clove extract and its application. Scientific Reports, 11(1), 13853. [Link]
-
Rapalli, V. K., et al. (2023). Beta Caryophyllene-Loaded Nanostructured Lipid Carriers for Topical Management of Skin Disorders: Statistical Optimization, In Vitro and Dermatokinetic Evaluation. ResearchGate. [Link]
- Kubiliene, L., et al. (2015). Gas chromatography for β-caryophyllene determination in St. John's wort infused oil. Chemija, 26(3), 169-173.
-
Avula, B., et al. (2022). Development of a GC/Q-ToF-MS Method Coupled with Headspace Solid-Phase Microextraction to Evaluate the In Vitro Metabolism of β-Caryophyllene. Molecules, 27(21), 7484. [Link]
-
IJCRT. (2022). A SIMPLE AND PRECISE METHOD DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR DETERMINATION OF BETA CARYOPHYLLENE. International Journal of Creative Research Thoughts. [Link]
-
Kubiliene, L., et al. (2021). Headspace gas chromatographic determination of β-caryophyllene in Epilobium angustifolium L. extracts. Chemija, 32(3). [Link]
- Santos, N. A. G., et al. (2018). β-caryophyllene Delivery Systems: Enhancing the Oral Pharmacokinetic and Stability. Current Pharmaceutical Design, 24(29), 3440-3453.
-
Rezende, C. M., et al. (2016). Stability of the b-caryophyllene entrapped in the microencapsulated essential oil from fruits of P. emarginatus. ResearchGate. [Link]
- Kim, S., et al. (2021).
- Baranda, E. R., et al. (2024). Design and Characterization of Stable β-Caryophyllene-loaded Nanoemulsions: A Rational HLB-Based Approach for Enhanced Volatility Control and Sustained Release. Beilstein Archives.
-
Lee, H. Y., & Ko, M. J. (2021). Thermal decomposition and oxidation of β-caryophyllene in black pepper during subcritical water extraction. Food Science and Biotechnology, 30(12), 1527–1533. [Link]
- Salehi, B., et al. (2019). Potential Antioxidant Activity of Terpenes.
- González-Burgos, E., & Gómez-Serranillos, M. P. (2012). Terpene compounds in nature: a review of their potential antioxidant activity. Current Medicinal Chemistry, 19(31), 5319-5341.
- True Terpenes. (2018). 5 Terpenes to Boost Your Antioxidant Intake. True Terpenes Blog.
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Carocho, M., et al. (2021). Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation. Antioxidants, 10(8), 1264. [Link]
-
Santos, N. A. G., et al. (2018). β-caryophyllene Delivery Systems: Enhancing the Oral Pharmacokinetic and Stability. PubMed. [Link]
-
Ghosh, S., et al. (2020). Preparation and Characterization of Liposomal β-Caryophyllene (Rephyll) by Nanofiber Weaving Technology and Its Effects on Delayed Onset Muscle Soreness. Journal of Agricultural and Food Chemistry, 68(38), 10464–10472. [Link]
- Santos, N. A. G., et al. (2018). β-caryophyllene Delivery Systems: Enhancing the Oral Pharmacokinetic and Stability. Current Pharmaceutical Design, 24(29), 3440-3453.
-
Schiborr, C., et al. (2022). Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS). Molecules, 27(9), 2846. [Link]
-
Sharafutdinov, E., et al. (2023). Beta-Caryophyllene Induces Significant Changes in the Lipid Bilayer at Room and Physiological Temperatures: ATR-FTIR Spectroscopy Studies. Molecules, 28(17), 6301. [Link]
-
Sharafutdinov, E., et al. (2023). Beta-Caryophyllene Induces Significant Changes in the Lipid Bilayer at Room and Physiological Temperatures: ATR-FTIR Spectroscopy Studies. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Caryophyllene oxide. PubChem Compound Database. [Link]
- Baranda, E. R., et al. (2024). Design and Characterization of Stable β-Caryophyllene-loaded Nanoemulsions: A Rational HLB-Based Approach for Enhanced Volatility Control and Sustained Release. Beilstein Archives.
-
González-Burgos, E., & Gómez-Serranillos, M. P. (2012). Terpene compounds in nature: a review of their potential antioxidant activity. PubMed. [Link]
- Baranda, E. R., et al. (2024). Design and Characterization of Stable β-Caryophyllene-loaded Nanoemulsions: A Rational HLB-Based Approach for Enhanced Volatility Control and Sustained Release. Sciety.
-
IJCRT. (2022). METHOD DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC METHOD FOR DETERMINATION OF BETA CARYOPHYLLENE. International Journal of Creative Research Thoughts. [Link]
- Fidyt, K., et al. (2016). Biosynthetic pathway for β-caryophyllene and its structural analogs in plants.
-
Lee, H. Y., & Ko, M. J. (2021). Thermal decomposition and oxidation of β-caryophyllene in black pepper during subcritical water extraction. PubMed. [Link]
- Kim, C., et al. (2016). β-Caryophyllene oxide inhibits growth and induces apoptosis through the suppression of PI3K/AKT/mTOR/S6K1 pathways and ROS-mediated MAPKs activation.
- Yousuf, M., et al. (2023). Multi-Target Protective Effects of β-Caryophyllene (BCP)
- Koyama, S., et al. (2019). Beta-caryophyllene enhances wound healing through multiple routes. PLOS One, 14(11), e0216104.
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- 2. β-caryophyllene Delivery Systems: Enhancing the Oral Pharmacokinetic and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing HPLC Parameters for Caryophyllene Isomer Separation
Welcome to our dedicated technical support guide for the chromatographic separation of caryophyllene isomers. This resource is designed for researchers, analytical chemists, and quality control specialists who are working with complex mixtures containing β-caryophyllene, α-humulene, and isocaryophyllene. Here, we address common challenges and provide expert guidance in a practical, question-and-answer format to help you achieve baseline separation and robust analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating caryophyllene isomers using HPLC?
The primary challenge lies in the structural similarity of the isomers. β-Caryophyllene, its cis-isomer isocaryophyllene, and its ring-opened isomer α-humulene (formerly α-caryophyllene) are sesquiterpenes with the same molecular formula (C15H24) and very similar physicochemical properties. This results in close elution times and co-elution issues under suboptimal chromatographic conditions, making baseline separation difficult to achieve. The lack of strong chromophores in their structures also presents a detection challenge, often necessitating low UV wavelengths where many solvents absorb.
Q2: Which HPLC column (stationary phase) is most effective for separating caryophyllene isomers?
For the separation of non-polar compounds like caryophyllene isomers, reversed-phase chromatography is the standard approach.
-
C18 (Octadecylsilane) columns are the most commonly used and are highly effective due to their hydrophobic nature, which promotes retention of these non-polar analytes.
-
Phenyl-Hexyl columns can offer alternative selectivity. The phenyl groups provide π-π interactions, which can help differentiate between the subtle structural differences of the isomers, potentially improving resolution where a C18 column may fall short.
A summary of recommended starting column parameters is provided below:
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 or Phenyl-Hexyl | C18 provides strong hydrophobic retention. Phenyl-Hexyl offers alternative selectivity through π-π interactions. |
| Particle Size | ≤ 3.5 µm | Smaller particles provide higher efficiency and better resolution. |
| Pore Size | 100-120 Å | Appropriate for small molecules like sesquiterpenes. |
| Column Dimensions | 4.6 x 150 mm or 4.6 x 250 mm | A longer column increases theoretical plates and can improve resolution. |
Q3: What is the recommended mobile phase composition for this separation?
Given the non-polar nature of caryophyllene isomers, a mobile phase consisting of a mixture of water and an organic solvent is used.
-
Organic Solvents: Acetonitrile is generally preferred over methanol because its lower viscosity results in lower backpressure and higher chromatographic efficiency.
-
Mobile Phase Programming: A gradient elution is typically necessary to achieve a good separation of these isomers while ensuring a reasonable run time. An isocratic method might be suitable for simpler mixtures but often fails to resolve all three key isomers effectively.
A typical starting gradient might be from 60% Acetonitrile/40% Water to 100% Acetonitrile over 20-30 minutes.
Q4: What detection wavelength should I use for caryophyllene isomers?
Caryophyllene isomers lack significant chromophores, leading to weak UV absorbance. Detection is typically performed at low UV wavelengths, usually between 200 nm and 220 nm , to achieve adequate sensitivity. It is crucial to use high-purity solvents (HPLC or LC-MS grade) to minimize baseline noise and solvent absorbance at these low wavelengths.
Troubleshooting Guide: Common Separation Issues
Problem 1: Poor resolution between β-caryophyllene and α-humulene.
This is the most common issue encountered. If you are observing co-eluting or poorly resolved peaks for these two isomers, consider the following systematic approach.
Caption: Troubleshooting workflow for poor isomer resolution.
-
Objective: To improve the resolution between β-caryophyllene and α-humulene by modifying the mobile phase gradient.
-
Initial Conditions (Baseline):
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: 210 nm
-
Gradient: Start at 60% B, hold for 2 min, ramp to 95% B over 20 min, hold for 5 min.
-
-
Diagnosis: Peaks for β-caryophyllene and α-humulene have a resolution (Rs) of less than 1.5.
-
Action 1: Shallow the Gradient. The rate of increase of the organic solvent is too fast, not allowing sufficient time for the stationary phase to interact differently with the isomers.
-
Modified Gradient: Start at 60% B, hold for 2 min, ramp to 85% B over 25 min. This reduces the gradient slope, increasing the time the isomers spend in the "elution window" and allowing for better separation.
-
-
Action 2: Introduce an Isocratic Hold. If the critical pair elutes during a specific phase of the gradient, introducing a brief isocratic hold can significantly improve resolution.
-
Determine the approximate %B at which the isomers are eluting. For example, if they elute around 75% B.
-
Modified Gradient: Ramp from 60% B to 73% B in 10 min, hold at 73% B for 5 minutes, then continue the ramp to 95% B.
-
Problem 2: Peak Tailing or Broadening.
Peak asymmetry (tailing) or excessive width can compromise quantification and resolution.
-
Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with analytes, causing tailing.
-
Solution: Ensure you are using a modern, end-capped C18 column. If the problem persists, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can protonate the silanol groups, minimizing these interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.
-
Solution: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If peak shape improves with dilution, you have identified column overload as the issue. Reduce your sample concentration accordingly.
-
-
Extracolumn Volume: Excessive tubing length or dead volume in the HPLC system can cause peak broadening.
-
Solution: Use tubing with a small internal diameter (e.g., 0.125 mm) and ensure all connections are properly fitted (zero dead volume).
-
Caption: Diagnostic workflow for addressing peak shape issues.
References
-
Title: Simultaneous quantification of nine sesquiterpenes in essential oils and extracts of Copaifera species by high performance liquid chromatography-diode array detector Source: Journal of Chromatography B URL: [Link]
-
Title: Development and validation of an HPLC-UV method for the simultaneous determination of α-humulene and β-caryophyllene in the essential oil of Varronia curassavica Jacq Source: Journal of Liquid Chromatography & Related Technologies URL: [Link]
Validation & Comparative
A Comparative Analysis of the Analgesic Properties of (+)-β-Caryophyllene and Cannabidiol
In the quest for effective and safe analgesics, particularly for chronic and neuropathic pain, attention has increasingly turned to compounds derived from the Cannabis sativa plant.[1] Among the hundreds of constituents, cannabidiol (CBD) and the bicyclic sesquiterpene (+)-β-Caryophyllene (BCP) have emerged as promising non-psychoactive agents with significant therapeutic potential.[1][2] This guide provides a detailed comparison of their analgesic effects, underpinned by experimental data, for researchers, scientists, and drug development professionals.
Mechanistic Divergence and Convergence in Pain Modulation
The analgesic effects of BCP and CBD stem from their distinct interactions with the body's endocannabinoid system (ECS) and other pain-related signaling pathways.
(+)-β-Caryophyllene (BCP): A Selective CB2 Receptor Agonist
BCP is a selective full agonist of the cannabinoid receptor type 2 (CB2).[2][3] CB2 receptors are primarily expressed in peripheral tissues, especially on immune cells, and are largely absent from the central nervous system, which is why BCP does not produce the psychotropic effects associated with THC.[2][4] Activation of CB2 receptors has been shown to modulate inflammatory and neuropathic pain.[4][5] The analgesic and anti-inflammatory effects of BCP are largely attributed to its ability to activate these peripherally located CB2 receptors.[2][6]
Caption: BCP's binding to CB2 receptors leads to reduced inflammation and pain.
Cannabidiol (CBD): A Multi-Target Modulator
CBD's mechanism of action is more complex and not fully understood, as it interacts with multiple molecular targets.[7] Unlike BCP, CBD has a low affinity for both CB1 and CB2 receptors.[8][9] Its analgesic effects are thought to be mediated through various other targets, including:[7]
-
Serotonin 5-HT1A Receptors: CBD acts as an agonist at these receptors, which may contribute to its pain-relieving effects.[7][8]
-
TRPV1 Receptors: CBD can act as an agonist of the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in the sensation of heat and pain.[7][10]
-
PPAR-γ Receptors: CBD can activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), which plays a role in reducing inflammation.[7]
-
Endocannabinoid Modulation: CBD may inhibit the breakdown of the body's own endocannabinoids, such as anandamide, by inhibiting the fatty acid amide hydrolase (FAAH) enzyme, thereby prolonging their analgesic effects.[10]
Caption: CBD's multi-target approach to pain and inflammation modulation.
Comparative Analgesic Efficacy: Preclinical Evidence
Direct head-to-head comparisons of the analgesic efficacy of BCP and CBD are limited. However, several preclinical studies using animal models of pain provide valuable insights.
| Compound | Pain Model | Key Findings | Reference |
| (+)-β-Caryophyllene | Formalin-induced inflammatory pain (mice) | Orally administered BCP reduced inflammatory pain responses in a CB2 receptor-dependent manner.[5] | [5] |
| Neuropathic pain (mice) | Chronic oral administration of BCP attenuated thermal hyperalgesia and mechanical allodynia, and reduced spinal neuroinflammation without signs of tolerance.[5] | [5] | |
| Cannabidiol | Various chronic pain models (rodents) | CBD has been shown to decrease hyperalgesia and allodynia in several animal models of chronic pain.[11] | [11] |
| Sciatic nerve injury (mice) | Orally consumed CBD provided long-lasting relief of allodynia over three weeks, in contrast to morphine where tolerance developed.[12] | [12] |
A study directly comparing the two in a formalin-induced inflammatory pain model in mice found that both CBD and BCP produced dose-dependent analgesia.[13][14] The ED50 value for CBD was 2 mg/kg, and for BCP it was 2.2 mg/kg, suggesting comparable potency in this model.[13]
Synergistic Effects: The Entourage Effect in Action
A growing body of evidence suggests that BCP and CBD may work synergistically to produce enhanced analgesic effects.[13][14][15] This concept is often referred to as the "entourage effect," where the combined action of different cannabis compounds is greater than the sum of their individual effects.[13][14]
A study investigating the combination of CBD and BCP in a mouse model of inflammatory pain found that the combination produced a synergistic analgesic effect.[13][14] The ED50 for the CBD:BCP combination was 1.4 mg/kg, which was lower than the ED50 of either compound administered alone.[13] This suggests that a lower dose of the combination can produce a superior maximal effect compared to higher doses of the individual compounds.[13]
Another study in a rat model of spinal cord injury found that the co-administration of CBD and BCP produced enhanced dose-dependent reductions in tactile and cold hypersensitivity, with synergistic effects observed for cold hypersensitivity.[1][16]
Experimental Protocols for Assessing Analgesia
The analgesic effects of BCP and CBD are typically evaluated in preclinical studies using a variety of established animal models of pain.
This widely used model assesses both acute and persistent inflammatory pain.
-
Acclimation: Mice are placed in an observation chamber for at least 30 minutes to acclimate to the environment.
-
Drug Administration: BCP, CBD, or a vehicle control is administered, typically via intraperitoneal (i.p.) injection or oral gavage, at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw.
-
Behavioral Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-40 minutes post-injection, representing inflammatory pain).
-
Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated and compared between treatment groups.
Caption: A typical workflow for the formalin test to assess inflammatory pain.
This test is used to assess mechanical sensitivity, a hallmark of neuropathic pain.
-
Acclimation: Animals are placed in individual compartments on a raised mesh floor and allowed to acclimate.
-
Filament Application: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
Response Threshold: The filament that elicits a paw withdrawal response 50% of the time is determined using the up-down method.
-
Data Analysis: The paw withdrawal threshold (in grams) is calculated and compared between treatment groups. A higher threshold indicates a reduction in mechanical sensitivity (analgesia).
Pharmacokinetics and Bioavailability
A significant challenge for both BCP and CBD is their poor oral bioavailability due to their hydrophobic nature.[17][18] However, formulation strategies such as self-emulsifying drug delivery systems (SEDDS) have been shown to significantly enhance their absorption.[19][20][21] For instance, a SEDDS formulation of BCP resulted in a 3.6-fold increase in maximum plasma concentration (Cmax) and a 2.2-fold increase in overall bioavailability (AUC) compared to BCP neat oil in human subjects.[18][19]
Conclusion
Both (+)-β-Caryophyllene and Cannabidiol demonstrate significant promise as analgesic agents, operating through distinct yet complementary mechanisms. BCP's selective action on peripheral CB2 receptors offers a targeted approach to inflammatory and neuropathic pain without central side effects.[2][6] CBD's multi-target engagement provides a broader spectrum of action against various pain modalities.[7]
The most compelling finding for drug development professionals is the synergistic interaction between BCP and CBD.[13][14][15] Their combination may offer a more potent and effective treatment for chronic pain, potentially at lower doses and with an improved safety profile.[1][13] Future research should focus on optimizing the ratio of these compounds and developing advanced delivery systems to maximize their therapeutic potential.
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A Comprehensive Guide to Validating the Cannabinoid Receptor 2 (CB2) Selectivity of (+)-β-Caryophyllene
For researchers and drug development professionals, establishing the precise molecular targets of a compound is paramount. This guide provides an in-depth, technically-focused comparison for validating the selectivity of (+)-β-Caryophyllene (BCP) for the Cannabinoid Receptor 2 (CB2) over the Cannabinoid Receptor 1 (CB1). BCP, a naturally occurring bicyclic sesquiterpene found in numerous essential oils, has garnered significant attention as a dietary cannabinoid.[1][2][3][4][5] Its therapeutic potential largely hinges on its reported functional selectivity for the CB2 receptor, which is predominantly expressed in immune cells, thereby avoiding the psychotropic effects associated with CB1 receptor activation in the central nervous system.[2][5][6][7][8][9]
This guide will dissect the essential experimental workflows, from initial binding affinity determination to functional downstream signaling assays, providing the rationale behind each step and comparing BCP's profile to other well-characterized cannabinoid ligands.
The Critical Importance of CB2 Selectivity
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, is a key regulator of numerous physiological processes.[2][5][7] The two primary G protein-coupled receptors (GPCRs) of this system, CB1 and CB2, exhibit distinct tissue distribution and physiological roles. CB1 receptors are highly expressed in the central nervous system, and their activation is linked to the psychoactive effects of cannabinoids.[8][9] In contrast, CB2 receptors are primarily found in peripheral tissues, particularly on immune cells such as B cells, T cells, macrophages, and mast cells.[1][7] This distribution makes the CB2 receptor an attractive therapeutic target for modulating inflammation, pain, and immune responses without inducing CNS-related side effects.[6][7][10] Therefore, rigorous validation of a compound's selectivity for CB2 is a critical step in preclinical drug development.
Comparative Ligands for Benchmarking
To objectively assess the CB2 selectivity of BCP, it is essential to compare its performance against established cannabinoid receptor ligands with varying selectivity profiles.
| Compound | Receptor Preference | Primary Use in Validation |
| CP-55,940 | Non-selective agonist | Positive control for binding and functional assays at both CB1 and CB2.[6][11][12] |
| WIN-55,212-2 | Non-selective agonist | Another non-selective positive control, often used in binding assays.[12] |
| JWH-133 | Selective CB2 agonist | A key comparator to establish a benchmark for CB2 selectivity and potency.[12][13] |
| AM630 | Selective CB2 antagonist/inverse agonist | Used to confirm that the observed effects are mediated specifically through the CB2 receptor.[8][9][11][14] |
| Rimonabant (SR141716A) | Selective CB1 antagonist/inverse agonist | Used to demonstrate the lack of activity at the CB1 receptor. |
Experimental Workflow for Validating CB2 Selectivity
A multi-faceted approach is necessary to conclusively establish the CB2 selectivity of (+)-β-Caryophyllene. This involves a hierarchical series of experiments, beginning with direct binding assessment and progressing to cellular functional assays.
Caption: A hierarchical workflow for validating CB2 receptor selectivity.
Phase 1: Determining Binding Affinity and Selectivity
The initial and most fundamental step is to quantify the binding affinity of BCP to both CB1 and CB2 receptors. This is typically achieved through competitive radioligand binding assays.
Principle: This assay measures the ability of an unlabeled test compound (BCP) to displace a radiolabeled ligand (e.g., [³H]CP-55,940) from the CB1 and CB2 receptors.[7][15][16] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can then be used to calculate the binding affinity constant (Ki).
Step-by-Step Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably overexpressing either human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).[7][15][17] The protein concentration of the membrane preparations should be quantified using a standard method like the bicinchoninic acid (BCA) assay.[15]
-
Assay Setup: In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940), and varying concentrations of the unlabeled test compound (BCP) or reference compounds.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[15][16] Wash the filters to remove any non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Expected Data and Interpretation:
The Ki values for BCP at both CB1 and CB2 receptors are compared to determine its selectivity. A significantly lower Ki for CB2 relative to CB1 indicates selectivity. For instance, BCP has been reported to have a pKi value of 155 nM for the CB2 receptor, with much weaker or no significant binding to the CB1 receptor.[14]
Comparative Binding Affinity Data (Illustrative)
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity Ratio (CB1 Ki / CB2 Ki) |
| (+)-β-Caryophyllene | >10,000 | ~155 | >64 |
| CP-55,940 | ~1.0 | ~0.3 | ~3.3 |
| JWH-133 | ~677 | ~3.4 | ~200 |
Note: These are representative values from the literature and may vary between studies.
Phase 2: Assessing Functional Activity and Potency
While binding assays confirm physical interaction, functional assays are crucial to determine whether this binding leads to receptor activation (agonism) or inhibition (antagonism). The CB2 receptor is a Gi/o-coupled GPCR, meaning its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[14][18][19]
Principle of the cAMP Assay: This assay measures the change in intracellular cAMP levels in response to compound treatment. Forskolin, a potent activator of adenylyl cyclase, is often used to elevate basal cAMP levels, making the inhibitory effect of a CB2 agonist more readily detectable.[19]
Step-by-Step Protocol: cAMP Inhibition Assay
-
Cell Culture: Use cells expressing the CB2 receptor (and for selectivity, a parallel assay with CB1-expressing cells).
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of BCP or control compounds.
-
Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET).
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
β-Arrestin Recruitment Assay: A Probe for Biased Signaling
GPCRs can signal through both G protein-dependent and G protein-independent pathways, the latter often mediated by β-arrestins.[20][21][22] Investigating β-arrestin recruitment can provide a more comprehensive understanding of a ligand's functional profile and reveal potential "biased agonism," where a ligand preferentially activates one signaling pathway over another.[23][24]
Principle: This assay measures the translocation of β-arrestin from the cytoplasm to the activated GPCR at the cell membrane.[20][25] This is often detected using enzyme fragment complementation, where the receptor and β-arrestin are tagged with complementary enzyme fragments that form an active enzyme upon interaction, generating a detectable signal.[20]
Comparative Functional Data (Illustrative)
| Compound | CB2 cAMP EC50 (nM) | CB2 β-Arrestin EC50 (nM) | CB1 cAMP EC50 (nM) |
| (+)-β-Caryophyllene | ~100-200 | To be determined | >10,000 |
| JWH-133 | ~5-15 | ~20-50 | >1,000 |
Phase 3: Investigating Downstream Signaling Pathways
To further solidify the evidence of CB2-mediated effects, it is beneficial to examine downstream signaling events known to be modulated by CB2 activation. Activation of the CB2 receptor can lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2.[4][14]
Caption: Simplified CB2 receptor signaling pathway activated by BCP.
Principle of Western Blotting for p-ERK: This technique is used to detect the phosphorylated (active) form of ERK. Cells are treated with BCP, and cell lysates are then subjected to gel electrophoresis, transferred to a membrane, and probed with an antibody specific for phosphorylated ERK.
Step-by-Step Protocol: Western Blot for p-ERK
-
Cell Treatment: Treat CB2-expressing cells with BCP for various time points.
-
Cell Lysis: Lyse the cells in a buffer that preserves protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for phospho-ERK. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total ERK or GAPDH).
An increase in p-ERK levels following BCP treatment, which is blocked by pre-treatment with a CB2 antagonist (AM630), would provide strong evidence for CB2-mediated signaling.
Conclusion: A Weight-of-Evidence Approach
Validating the CB2 receptor selectivity of (+)-β-Caryophyllene requires a systematic and multi-pronged experimental approach. No single assay is sufficient. The convergence of data from binding assays (high affinity for CB2, low/no affinity for CB1), functional G-protein-dependent assays (potent inhibition of cAMP at CB2, no effect at CB1), and downstream signaling pathway analysis (activation of ERK pathway via CB2) provides a robust and compelling case for its selectivity. This rigorous validation is indispensable for advancing BCP as a promising therapeutic candidate for inflammatory conditions and other pathologies where CB2 receptor modulation is desirable.
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A Comparative Analysis of the Bioactivities of (+)-β-Caryophyllene and its Oxide Derivative
A Technical Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of natural product research, the sesquiterpenes (+)-β-caryophyllene (BCP) and its oxidized form, caryophyllene oxide (BCPO), have emerged as compelling molecules with a broad spectrum of pharmacological activities. Found in the essential oils of numerous plants, including black pepper, cloves, and cannabis, these compounds have garnered significant attention for their potential therapeutic applications.[1][2] This guide provides a comprehensive comparative analysis of the bioactivities of BCP and BCPO, supported by experimental data and detailed protocols to empower researchers in their exploration of these promising natural compounds.
Chemical Structures and Natural Occurrence
BCP is a bicyclic sesquiterpene characterized by a unique cyclobutane ring, a feature that is relatively rare in nature.[3] BCPO is formed through the oxidation of the exocyclic double bond of BCP.[4] Both compounds are widely distributed in the plant kingdom, often co-existing in the same essential oils.
| Compound | Chemical Structure | Key Natural Sources |
| (+)-β-Caryophyllene (BCP) | [Insert Image of BCP structure] | Black pepper (Piper nigrum), Cloves (Syzygium aromaticum), Cannabis (Cannabis sativa), Rosemary (Rosmarinus officinalis)[1] |
| Caryophyllene Oxide (BCPO) | [Insert Image of BCPO structure] | Lemon balm (Melissa officinalis), Eucalyptus (Eucalyptus spp.), Guava (Psidium guajava)[1][4] |
Comparative Bioactivity Analysis
A critical examination of the scientific literature reveals both overlapping and distinct bioactivities for BCP and BCPO. The following sections delve into a comparative analysis of their most prominent pharmacological effects.
Anti-inflammatory Activity
Both BCP and BCPO exhibit notable anti-inflammatory properties, albeit through different mechanisms. BCP is a selective agonist of the cannabinoid receptor 2 (CB2), a key component of the endocannabinoid system involved in modulating inflammation and pain, without the psychoactive effects associated with CB1 receptor activation.[5] Its anti-inflammatory action involves the inhibition of key inflammatory mediators such as inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).
BCPO also demonstrates anti-inflammatory effects, which are believed to be independent of the CB2 receptor.[1] Its mechanism is thought to involve the inhibition of inflammatory mediators, contributing to its analgesic properties.[4][6]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This protocol outlines a common method to assess the anti-inflammatory potential of BCP and BCPO by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
(+)-β-Caryophyllene (BCP) and Caryophyllene Oxide (BCPO)
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of BCP or BCPO (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature in the dark.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Analgesic Activity
A key differentiator between BCP and BCPO lies in their analgesic mechanisms. BCP's analgesic effects are directly linked to its activation of the peripheral CB2 receptor, which leads to the release of β-endorphins.[1][6] This makes it a promising non-psychoactive analgesic for inflammatory and neuropathic pain.[5]
In contrast, the analgesic activity of BCPO is independent of the endocannabinoid system.[1][6] It is proposed that BCPO exerts its pain-relieving effects through the inhibition of central pain receptors.[1]
Comparative Analgesic Mechanisms
Caption: Divergent analgesic pathways of BCP and BCPO.
Experimental Protocol: Hot Plate Test for Analgesia in Mice
The hot plate test is a classic method to evaluate the central analgesic activity of compounds.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Male Swiss albino mice (20-25 g)
-
(+)-β-Caryophyllene (BCP) and Caryophyllene Oxide (BCPO)
-
Vehicle (e.g., olive oil)
-
Standard analgesic drug (e.g., morphine)
-
Stopwatch
Procedure:
-
Acclimatization: Acclimatize the mice to the laboratory environment for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, BCP-treated, BCPO-treated, and standard drug-treated.
-
Baseline Latency: Place each mouse individually on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). Record the reaction time (latency) in seconds for the mouse to exhibit signs of pain, such as licking its paws or jumping. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer BCP, BCPO, the standard drug, or the vehicle to the respective groups via an appropriate route (e.g., oral gavage).
-
Post-Treatment Latency: At specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency.
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each group at each time point using the formula: %MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100.
Anticancer Activity
Both BCP and its oxide derivative have demonstrated significant anticancer properties, affecting the growth and proliferation of various cancer cell lines.[1][6] However, their molecular mechanisms of action differ.
BCP's anticancer effects are, in part, attributed to its interaction with the CB2 receptor.[1] It has been shown to induce apoptosis in cancer cells through pathways involving caspase-3 activation and disruption of the mitochondrial membrane potential.[7]
BCPO, while not binding to cannabinoid receptors, exhibits potent anticancer activity by modulating several key signaling pathways crucial for cancer development.[1][8] These include the MAPK, PI3K/AKT/mTOR/S6K1, and STAT3 pathways.[1][8]
Comparative Anticancer Signaling Pathways
Caption: Key anticancer mechanisms of BCP and BCPO.
Quantitative Comparison of Cytotoxic Activity (IC₅₀ Values)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of BCP and BCPO against various cancer cell lines, providing a quantitative measure of their cytotoxic potential. Lower IC₅₀ values indicate higher potency.
| Cancer Cell Line | Compound | IC₅₀ (µM) | Reference |
| Colorectal Carcinoma (HCT-116) | β-Caryophyllene | 19 | [7] |
| Breast Cancer (MCF-7) | β-Caryophyllene | 10.8 (paclitaxel-resistant) | [9] |
| Breast Cancer (MDA-MB-231) | β-Caryophyllene | 4.4 (paclitaxel-resistant) | [9] |
| Breast Cancer (MCF-7) | Caryophyllene Oxide | ~24 µg/mL | [9] |
| Breast Cancer (MDA-MB-231) | Caryophyllene Oxide | ~69 µg/mL | [9] |
| Prostate Cancer (PC-3) | Caryophyllene Oxide | Induces apoptosis | [10] |
| Human Glioblastoma (U-87 MG) | Caryophyllene Oxide | High activity | [11] |
| Human Leukemia (CCRF-CEM) | β-Caryophyllene | 311.59 | [12] |
| Human Leukemia (CEM/ADR5000) | β-Caryophyllene | 368.48 | [12] |
| Human Leukemia (CCRF-CEM) | Caryophyllene Oxide | 235.18 | [12] |
| Human Leukemia (CEM/ADR5000) | Caryophyllene Oxide | 297.98 | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
(+)-β-Caryophyllene (BCP) and Caryophyllene Oxide (BCPO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of BCP or BCPO for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity
Both BCP and BCPO have demonstrated antimicrobial properties against a range of pathogens. BCP has shown selective antibacterial activity, being more effective against Gram-positive bacteria like Staphylococcus aureus than Gram-negative bacteria.[7][13] It also exhibits significant antifungal activity.[7][13] The antimicrobial action of BCP is attributed to its ability to disrupt the bacterial cell membrane.
Caryophyllene oxide is also recognized for its antifungal properties, with its efficacy being comparable to some commercial antifungal drugs.[4]
Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Microorganism | Compound | MIC | Reference |
| Staphylococcus aureus | β-Caryophyllene | 3 µM | [7] |
| Escherichia coli | β-Caryophyllene | >14 µM | [7] |
| Bacillus cereus | β-Caryophyllene | 2.5% (v/v) | |
| Skin and nail fungi | Caryophyllene Oxide | Comparable to ciclopirox olamine and sulconazole | [4] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
(+)-β-Caryophyllene (BCP) and Caryophyllene Oxide (BCPO)
-
Solvent (e.g., DMSO)
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of BCP and BCPO in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Visualization (Optional): A growth indicator such as resazurin can be added to aid in the visualization of microbial growth.
Discussion and Future Perspectives
The comparative analysis of (+)-β-caryophyllene and caryophyllene oxide reveals a fascinating interplay of structure and activity. While both sesquiterpenes exhibit a remarkable range of bioactivities, their mechanisms of action often diverge, presenting distinct opportunities for therapeutic development.
BCP's unique ability to act as a selective CB2 agonist without psychotropic effects makes it a particularly attractive candidate for the treatment of inflammatory conditions and certain types of pain. Its anticancer properties, mediated through CB2-dependent and independent pathways, further underscore its therapeutic potential.
Caryophyllene oxide, on the other hand, offers a compelling profile as an analgesic and anticancer agent through mechanisms that are independent of the endocannabinoid system. Its potent antifungal activity also warrants further investigation for the development of novel antimicrobial agents.
Future research should focus on several key areas:
-
In vivo studies: While in vitro data is promising, more extensive in vivo studies are needed to validate the therapeutic efficacy and safety of both compounds.
-
Synergistic effects: Investigating the potential synergistic effects of BCP and BCPO with each other and with conventional drugs could lead to more effective combination therapies.
-
Drug delivery systems: The lipophilic nature of these compounds presents challenges for bioavailability. The development of novel drug delivery systems is crucial to enhance their therapeutic potential.
-
Clinical trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for patients.
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Dahham, S. S., Tabana, Y. M., Iqbal, M. A., Ahamed, M. B., Ezzat, M. O., Majid, A. S., & Majid, A. M. (2015). The Anticancer, Antioxidant and Antimicrobial Properties of the Sesquiterpene β-Caryophyllene from the Essential Oil of Aquilaria crassna. Molecules, 20(7), 11808–11829. [Link]
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Fidyt, K., Fiedorowicz, A., Strządała, L., & Szumny, A. (2016). β-caryophyllene and β-caryophyllene oxide—natural compounds of anticancer and analgesic properties. Cancer Medicine, 5(10), 3007–3017. [Link]
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Francomano, F., Caruso, A., Barbarossa, A., Fazio, A., La Torre, C., Ceramella, J., ... & Iacopetta, D. (2019). β-Caryophyllene: A Sesquiterpene with Countless Biological Properties. Applied Sciences, 9(24), 5420. [Link]
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Gbadebo, O. S., et al. (2025). Anticancer properties of beta-caryophyllene and d-limonene terpenes: A review. Asian Pacific Journal of Tropical Biomedicine, 15(4), 129-140. [Link]
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Trulieve. (2021, January 11). Everything You Need To Know About Caryophyllene Oxide And Its Benefits. Retrieved January 12, 2026, from [Link]
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Ambrož, M., Matoušková, P., Skarka, A., Zajdlová, M., Žáková, K., & Biedermann, D. (2017). Chemosensitizing Properties of β-Caryophyllene and β-Caryophyllene Oxide in Combination with Doxorubicin in Human Cancer Cells. Anticancer Research, 37(11), 6177–6184. [Link]
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Caryophyllene oxide: Significance and symbolism. (2025, December 21). ScienceDirect. [Link]
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Karakaya, S., Koca, M., Yılmaz, S. V., & Demir, E. (2021). A caryophyllene oxide and other potential anticholinesterase and anticancer agent in Salvia verticillata subsp. amasiaca (Freyn & Bornm.) Bornm. (Lamiaceae). Natural Product Research, 35(18), 3136–3140. [Link]
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Al-Taweel, A. M., Perimal, E. K., Al-Suede, F. S. R., Ein, O. C., & Majid, A. M. S. A. (2022). The Potential Therapeutic Role of Beta-Caryophyllene as a Chemosensitizer and an Inhibitor of Angiogenesis in Cancer. Cancers, 14(3), 556. [Link]
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Delgado, C., Mendez-Callejas, G., & Celis, C. (2021). Caryophyllene Oxide, the Active Compound Isolated from Leaves of Hymenaea courbaril L. (Fabaceae) with Antiproliferative and Apoptotic Effects on PC-3 Androgen-Independent Prostate Cancer Cell Line. Molecules, 26(20), 6142. [Link]
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A Comparative Efficacy and Mechanistic Analysis of (+)-β-Caryophyllene Versus Traditional NSAIDs for Inflammation
An Objective Comparison for Drug Development Professionals
The clinical management of inflammation is a cornerstone of modern medicine, yet it is fraught with challenges, primarily the balance between therapeutic efficacy and adverse effects. Traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) have long been the standard of care, but their utility is often constrained by significant side-effect profiles. This has catalyzed the search for alternative agents with novel mechanisms of action. This guide provides an in-depth, technical comparison of the naturally derived sesquiterpene, (+)-β-Caryophyllene (BCP), and traditional NSAIDs, tailored for researchers, scientists, and drug development professionals. We will dissect their distinct molecular pathways, present comparative experimental data, and detail validated protocols for efficacy assessment.
Section 1: Divergent Mechanisms of Action: COX Inhibition vs. Cannabinoid Receptor Modulation
The fundamental difference between NSAIDs and BCP lies in their primary molecular targets. This divergence is critical as it dictates not only their efficacy but also their safety profiles.
Traditional NSAIDs: The Cyclooxygenase Pathway
NSAIDs, including ibuprofen and diclofenac, exert their anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting cyclooxygenase (COX) enzymes.[1][2][3][4] There are two main isoforms: COX-1, which is constitutively expressed and plays a homeostatic role in protecting the gastric mucosa and regulating renal blood flow, and COX-2, which is induced at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.[1][4] Most traditional NSAIDs are non-selective, inhibiting both isoforms.[3][5] While COX-2 inhibition is responsible for the desired anti-inflammatory effects, the concurrent inhibition of COX-1 is linked to the well-documented gastrointestinal and renal side effects.[2][3]
Caption: NSAIDs non-selectively inhibit COX-1 and COX-2 enzymes.
(+)-β-Caryophyllene: A Selective CB2 Receptor Agonist
BCP operates through a completely different and more targeted pathway. It is a natural, selective full agonist of the Cannabinoid Receptor 2 (CB2).[6][7][8][9] CB2 receptors are primarily expressed in peripheral tissues, particularly on immune cells, and are largely absent from the central nervous system, meaning their activation does not produce the psychotropic effects associated with CB1 receptors.[6][10] Activation of the CB2 receptor by BCP initiates a signaling cascade that suppresses the inflammatory response.[9][11][12] This includes inhibiting the activation of the key pro-inflammatory transcription factor NF-κB and reducing the production of inflammatory cytokines like TNF-α and IL-1β, which in turn can lead to downstream reduction of COX-2 expression.[6][13][14][15]
Caption: BCP selectively activates CB2 receptors to reduce inflammation.
Section 2: Data-Driven Efficacy Comparison
The therapeutic potential of a compound is ultimately determined by its performance in experimental models. The following table summarizes key preclinical data comparing the anti-inflammatory efficacy of BCP and traditional NSAIDs.
| Parameter | (+)-β-Caryophyllene (BCP) | Traditional NSAIDs (e.g., Indomethacin) | Experimental Model | Key Findings & Causality | Reference(s) |
| Acute Inflammation | Significant, dose-dependent reduction in paw volume. | Potent, dose-dependent reduction in paw volume. | Carrageenan-Induced Paw Edema in rodents. | BCP's effect is mediated by CB2 activation, reducing inflammatory mediators. NSAIDs directly block prostaglandin synthesis. Efficacy can be comparable. | [6][14][16] |
| COX-2 Expression/Activity | Reduces expression via upstream NF-κB inhibition.[6][15] | Directly and potently inhibits enzymatic activity.[1][4] | LPS-stimulated macrophages or keratinocytes. | BCP acts on the genetic transcription of COX-2, while NSAIDs block the existing enzyme. This implies a potentially slower onset for BCP but a more regulatory role. | [1][4][6][15] |
| Cytokine Production (TNF-α, IL-1β) | Potently inhibits production.[6][11] | Less direct effect; primarily targets downstream prostaglandin pathways. | LPS-stimulated immune cells. | BCP's primary mechanism involves upstream cytokine regulation, suggesting it may be more effective for inflammation driven by these specific mediators. | [6][11] |
| Neuropathic & Inflammatory Pain | Demonstrates significant analgesic effects.[8][10][17] | Effective for inflammatory pain, less so for neuropathic pain. | Various animal models of pain. | BCP's activation of CB2 receptors in the peripheral and central nervous system provides a distinct analgesic mechanism beneficial for neuropathic pain states.[14] | [8][10][14][17] |
| Gastrointestinal Safety | No reported gastric damage in preclinical models.[14] | Known risk of gastric ulceration and bleeding due to COX-1 inhibition.[2][3] | Rodent models (e.g., writhing test). | BCP's lack of interaction with the COX-1 enzyme preserves the protective prostaglandins in the stomach lining, representing a major safety advantage. | [2][3][14] |
Section 3: Standardized Protocols for Comparative Validation
To ensure reproducibility and robust comparison, adhering to validated experimental workflows is paramount. The following protocols are foundational for assessing the anti-inflammatory properties of test compounds.
In Vitro: Quantification of Inflammatory Mediators in LPS-Stimulated Macrophages
Causality: This assay models the inflammatory response of immune cells to a bacterial component (LPS), allowing for the direct measurement of a compound's ability to suppress key inflammatory markers like COX-2 and IL-1β at the protein level.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS until 80% confluency.
-
Plating: Seed cells into 6-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of BCP or an NSAID control (e.g., Diclofenac) for 1-2 hours. Include a vehicle control group.
-
Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours, except for the unstimulated control group.
-
Protein Extraction: Lyse the cells and quantify total protein concentration using a BCA assay.
-
Western Blot Analysis: Separate equal amounts of protein using SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against COX-2, IL-1β, and a loading control (e.g., β-actin).
-
Quantification: Following incubation with appropriate secondary antibodies, visualize the protein bands and perform densitometric analysis to quantify the relative protein expression levels.
Caption: Workflow for in vitro anti-inflammatory assessment.
In Vivo: Carrageenan-Induced Paw Edema in Rats
Causality: This is the gold-standard model for acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to suppress edema formation in a living organism, providing a measure of systemic anti-inflammatory activity.
Methodology:
-
Animal Acclimation: Acclimatize male Wistar rats (180-200g) for one week. Fast animals overnight before the experiment but allow water ad libitum.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Compound Administration: Administer test compounds (BCP, Indomethacin as a positive control) or vehicle (control) orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: One hour post-compound administration, inject 0.1 mL of a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the volume of edema at each time point by subtracting the initial paw volume. Determine the percentage of inhibition of edema for each treated group relative to the vehicle control group.
Caption: Workflow for in vivo carrageenan-induced edema assay.
Section 4: Synthesis and Future Outlook
The evidence indicates that (+)-β-Caryophyllene is a viable and potentially safer alternative to traditional NSAIDs for managing inflammation. Its distinct CB2 receptor-mediated mechanism, which modulates upstream inflammatory signaling rather than directly inhibiting COX enzymes, underpins its efficacy and its favorable gastrointestinal safety profile.[6][14] While NSAIDs offer potent and rapid anti-inflammatory action, their clinical application is hampered by mechanism-based toxicities.
For drug development professionals, BCP represents a promising lead compound. Its mode of action suggests potential applications in chronic inflammatory conditions, neuropathic pain, and diseases with a strong immunological component where cytokine dysregulation is a key factor. Future research should prioritize:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To optimize dosing regimens and formulations for sustained therapeutic effect.
-
Head-to-Head Clinical Trials: To rigorously compare the efficacy and safety of BCP against selective COX-2 inhibitors in relevant patient populations.
-
Combination Therapy: Investigating the potential synergistic effects of BCP with low-dose NSAIDs to maximize efficacy while minimizing the dose-related toxicity of the latter.
By leveraging a mechanistically distinct and safer compound like BCP, the field can move towards developing more targeted and tolerable anti-inflammatory therapies.
References
-
Alberti, T. B., Barbosa, W. L. R., Vieira, J. L. F., Raposo, N. R. B., & Dutra, R. C. (2017). (−)-β-Caryophyllene, a CB2 Receptor-Selective Phytocannabinoid, Suppresses Motor Paralysis and Neuroinflammation in a Murine Model of Multiple Sclerosis. PubMed Central. [Link]
-
Scandiffio, R., Geddo, F., Cottone, E., Maffei, M. E., & Bovolin, P. (2020). Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation. PMC. [Link]
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A Comparative Guide to the Cross-Species Metabolism of (+)-β-Caryophyllene
Introduction: The Growing Significance of (+)-β-Caryophyllene
(+)-β-Caryophyllene (BCP) is a natural bicyclic sesquiterpene widely distributed in the plant kingdom. It is a primary constituent of the essential oils from numerous spice and food plants, including black pepper (Piper nigrum L.), cloves (Syzygium aromaticum), and rosemary (Rosmarinus officinalis)[1][2]. Beyond its aromatic properties, BCP has garnered significant attention from the scientific community for its diverse biological activities. Notably, it acts as a selective agonist of the cannabinoid type 2 (CB2) receptor, exerting potent anti-inflammatory, analgesic, and potential neuroprotective effects without the psychotropic activity associated with CB1 receptor activation[1][3].
As BCP progresses through preclinical and potentially clinical development for various therapeutic applications, a thorough understanding of its metabolic fate is paramount. The efficacy and safety of any xenobiotic are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. Metabolism, in particular, can produce metabolites with altered activity or toxicity and significantly influences the compound's bioavailability and clearance. This guide provides an in-depth, cross-species comparison of BCP metabolism, synthesizing available data from human, rodent, canine, and lagomorph models. We will explore the key enzymatic pathways, compare pharmacokinetic outcomes, and provide validated experimental protocols for researchers in the field.
Pillar 1: The Core Metabolic Pathways of β-Caryophyllene
The biotransformation of BCP, like many lipophilic xenobiotics, occurs primarily in the liver and follows a two-phase process designed to increase its water solubility and facilitate excretion.
Phase I Metabolism: Functionalization via Oxidation
Phase I reactions introduce or expose functional groups (e.g., hydroxyl, epoxide) on the parent molecule. For BCP, the dominant Phase I pathway is oxidation, catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes[4][5].
-
Epoxidation: The primary and most well-documented metabolic step is the epoxidation of the endocyclic double bond (C4=C5) of BCP to form β-caryophyllene oxide (CAO) [2][6]. This conversion has been consistently observed across multiple species, including rabbits and rodents[2][7]. CAO is not merely a metabolite; it is a significant bioactive compound in its own right, exhibiting anti-inflammatory and analgesic properties and is notably the compound that drug-sniffing dogs are trained to detect for cannabis identification[2][6].
-
Hydroxylation: Following epoxidation, the BCP backbone can undergo further hydroxylation at various positions. The most prominent secondary metabolite identified is 14-hydroxycaryophyllene oxide , formed by hydroxylation of the gem-dimethyl group[2][6][7]. Other diol metabolites have also been reported, suggesting multiple sites are susceptible to oxidative attack by CYP enzymes[2].
The specific CYP isozymes responsible for BCP metabolism are critical for predicting drug-drug interactions. In vitro studies using both human and rat liver microsomes have shown that BCP and its metabolites, particularly CAO, are significant inhibitors of CYP3A activity[8]. This is a crucial finding, as the CYP3A subfamily (especially CYP3A4 in humans) is responsible for the metabolism of approximately 50% of all clinically used drugs[8][9].
Phase II Metabolism: Conjugation for Excretion
Phase II reactions involve the conjugation of the functionalized Phase I metabolites with endogenous, water-soluble molecules. This step dramatically increases their polarity, preparing them for renal or biliary clearance.
-
Glucuronidation: For BCP metabolites, glucuronidation appears to be a major conjugation pathway. A pharmacokinetic study on β-caryophyllene alcohol (a related compound) in rats and dogs revealed that treatment of plasma samples with β-glucuronidase significantly increased the measured systemic exposure of the parent compound[10]. This indicates that a substantial portion of the compound circulates as a glucuronide conjugate, a result of extensive first-pass metabolism[10]. This pathway is common for terpenoids and other phytocompounds containing hydroxyl groups[11].
The generalized metabolic cascade can be visualized as follows:
Caption: Generalized metabolic pathway of (+)-β-Caryophyllene.
Pillar 2: A Cross-Species Comparative Analysis
Significant interspecies differences in drug metabolism are common, impacting everything from bioavailability to toxicity. Understanding these differences is essential for extrapolating preclinical data to humans.
Rabbit Model
Early foundational research in rabbits first elucidated the primary oxidative pathway. Oral administration of BCP led to the isolation of (-)-caryophyllene oxide, which was further metabolized to 10S-(–)-14-hydroxycaryophyllene-5,6-oxide and a diol by-product from urine[2][7]. This established the critical epoxidation-hydroxylation sequence.
Rodent Models (Rat & Mouse)
Rodents are the most common models for preclinical ADME studies.
-
Pharmacokinetics & Bioavailability: BCP exhibits characteristically low oral bioavailability in rats[10][12]. Studies have reported bioavailability as low as 1-6%[10]. This is attributed to a combination of its lipophilicity, volatility, and extensive first-pass metabolism in the gut and liver[13][14]. Formulation strategies, such as creating an inclusion complex with β-cyclodextrin, have been shown to significantly enhance oral bioavailability in rats by approximately 2.6-fold[12].
-
Metabolic Enzymes: BCP and CAO have a dual effect on CYP enzymes in mice; they can induce the expression of CYP2B, CYP3A, and CYP2C families in both the liver and small intestine[15]. Conversely, in vitro studies with rat liver microsomes show they inhibit CYP3A activity[8]. This highlights the potential for complex drug interactions, where BCP could either accelerate or slow the metabolism of co-administered drugs depending on the context and duration of exposure.
-
Phase II Metabolism: Glucuronidation is a dominant metabolic route in rats. One study noted a dramatic 24.7-fold increase in systemic exposure of a BCP-related alcohol after enzymatic deconjugation, underscoring the high efficiency of this pathway in rats[10].
Canine Model (Beagle)
-
Pharmacokinetics & Bioavailability: The oral bioavailability of BCP is even lower in dogs than in rats , indicating a significant species difference in absorption or first-pass clearance[10]. In one comparative study, the bioavailability of a BCP alcohol formulation was 0.25% in dogs versus 6.22% in rats[10].
-
Phase II Metabolism: Like rats, glucuronidation is a significant pathway in dogs. However, the effect is less pronounced; the same study found only a 2.62-fold increase in exposure after deconjugation, compared to the 24.7-fold increase in rats[10]. This suggests a quantitative, rather than qualitative, difference in the extent of glucuronidation between the two species.
Human
Direct in vivo metabolic data in humans is limited, but in vitro studies and pharmacokinetic observations provide critical insights.
-
In Vitro Metabolism: Studies using human liver microsomes (HLM) and S9 fractions have validated that BCP undergoes metabolism, confirming the relevance of the oxidative pathways observed in animals[16].
-
Enzyme Inhibition: Crucially, the inhibitory effect of BCP and CAO on CYP3A activity observed in rats is mirrored in human liver microsomes[8]. The consistency of these results suggests that the rat is a reasonably predictive model for assessing the potential of BCP to cause drug-drug interactions in humans via CYP3A inhibition[8][9].
-
Systemic Exposure: BCP has been successfully detected in human serum following both oral administration and inhalation, confirming it is absorbed into the systemic circulation[17][18].
Summary of Comparative Data
The following tables summarize the key comparative findings for easy reference.
Table 1: Comparative Pharmacokinetic & Metabolic Features of (+)-β-Caryophyllene
| Parameter | Rat | Dog | Human | Rabbit |
| Oral Bioavailability | Low (e.g., 1-6%)[10] | Very Low (<1%)[10] | Assumed Low (Absorbed)[17][18] | N/A |
| Primary Phase I Path | Epoxidation, Hydroxylation[7][8] | Assumed similar to Rat/Rabbit | Epoxidation (in vitro)[16] | Epoxidation, Hydroxylation[2][7] |
| Primary Phase II Path | Extensive Glucuronidation[10] | Significant Glucuronidation[10] | Assumed Glucuronidation | N/A |
| CYP3A Interaction | Inhibition & Induction[8][15] | N/A | Inhibition (in vitro)[8] | N/A |
Pillar 3: Field-Proven Experimental Methodologies
To facilitate further research, this section provides detailed, self-validating protocols for investigating BCP metabolism. The causality behind experimental choices is explained to ensure scientific integrity.
Experimental Protocol 1: In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify and quantify the depletion of BCP and the formation of its primary metabolites using a subcellular fraction rich in CYP450 enzymes.
Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, making them the gold standard for in vitro metabolism screening. The requirement for an NADPH-generating system is critical, as CYP450 enzymes are NADPH-dependent monooxygenases.
Caption: Workflow for in vitro metabolism of BCP with liver microsomes.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
BCP Stock Solution: Prepare a 10 mM stock solution of (+)-β-caryophyllene in methanol or acetonitrile.
-
NADPH-Generating System (Cofactor Mix): Prepare a solution in phosphate buffer containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride. This system continuously regenerates the required NADPH cofactor.
-
Microsomes: Thaw human or rodent liver microsomes on ice. Dilute to a working concentration of 2 mg/mL in phosphate buffer.
-
-
Incubation Procedure:
-
In a microcentrifuge tube, add 25 µL of the microsome suspension (final concentration 1 mg/mL).
-
Negative Control: Prepare parallel samples without the NADPH-generating system to control for non-enzymatic degradation.
-
Pre-incubate the tubes at 37°C for 5 minutes in a shaking water bath.
-
Initiate the reaction by adding 1 µL of the BCP stock solution (final concentration ~10-50 µM, depending on the experiment) and 24 µL of the NADPH-generating system. The final incubation volume is typically 50-100 µL.
-
Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction.
-
-
Sample Quenching and Processing:
-
Terminate the reaction by adding 2 volumes (e.g., 100 µL) of ice-cold acetonitrile containing an internal standard (e.g., isocaryophyllene). The acetonitrile precipitates the microsomal proteins.
-
Vortex vigorously and centrifuge at >10,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a clean vial for analysis.
-
Experimental Protocol 2: Metabolite Analysis by HS-SPME-GC-MS
This protocol details a sensitive, solvent-free method for extracting and analyzing the volatile BCP and its metabolites from the in vitro reaction matrix.
Rationale: Headspace Solid-Phase Microextraction (HS-SPME) is ideal for volatile and semi-volatile analytes like BCP in complex biological matrices. It concentrates analytes from the headspace above the sample onto a coated fiber, minimizing matrix effects and eliminating the need for large volumes of extraction solvents[16]. Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent separation and definitive identification of the compounds based on their retention time and mass fragmentation patterns[19][20].
Step-by-Step Methodology:
-
Sample Preparation for HS-SPME:
-
Transfer an aliquot (e.g., 500 µL) of the quenched reaction supernatant (or a standard solution for calibration) into a 10-20 mL headspace vial.
-
Add salts (e.g., NaCl) to the matrix to increase the ionic strength, which promotes the partitioning of volatile organic compounds into the headspace.
-
Seal the vial immediately with a PTFE/silicone septum cap.
-
-
HS-SPME Extraction:
-
Place the vial in an autosampler tray equipped with an agitator and heater.
-
Equilibrate the sample at a specific temperature (e.g., 60-80°C) for 10-15 minutes with agitation to facilitate the release of analytes into the headspace.
-
Expose the SPME fiber (e.g., a divinylbenzene/carboxen/polydimethylsiloxane fiber) to the headspace for a defined period (e.g., 20-30 minutes) to adsorb the analytes.
-
-
GC-MS Analysis:
-
Desorption: Immediately after extraction, the SPME fiber is automatically inserted into the heated GC inlet (e.g., 250°C), where the adsorbed analytes are thermally desorbed onto the analytical column.
-
Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program designed to separate BCP from its oxide and other potential metabolites. A typical program might start at 60°C and ramp up to 280°C. Helium is used as the carrier gas.
-
Mass Spectrometry Detection: Operate the mass spectrometer in full scan mode to identify unknown metabolites and in selected ion monitoring (SIM) mode for quantitative analysis of BCP and known metabolites. Identification is confirmed by comparing mass spectra to libraries (e.g., NIST) and retention times to authentic standards.
-
Conclusion and Future Directions
The metabolism of (+)-β-caryophyllene is a multi-step process initiated by CYP450-mediated oxidation to β-caryophyllene oxide, followed by further hydroxylation and subsequent conjugation, primarily via glucuronidation. While this general pathway is conserved, significant quantitative differences exist across species, particularly in oral bioavailability and the extent of Phase II metabolism. Rats and dogs exhibit low to very low oral bioavailability, with rats showing a more extensive glucuronidation profile. Critically, the inhibitory effect of BCP on CYP3A enzymes is consistent between rat and human in vitro systems, suggesting the rat is a valuable model for predicting potential drug-drug interactions.
For researchers and drug development professionals, these findings are crucial. The low oral bioavailability necessitates the exploration of advanced formulation strategies or alternative routes of administration (e.g., inhalation) to achieve therapeutic systemic concentrations[13][17]. Furthermore, the potent inhibition of CYP3A warrants careful consideration when BCP is co-administered with other medications. Future research should focus on obtaining more comprehensive human pharmacokinetic data, definitively identifying the specific human CYP and UGT isozymes involved, and characterizing the biological activity of the full range of metabolites.
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A Comparative Analysis of the Anxiolytic Potential of (+)-β-Caryophyllene and Diazepam: A Preclinical Guide
This guide provides a comprehensive comparison of the anxiolytic properties of the natural sesquiterpene, (+)-β-Caryophyllene (BCP), and the classical benzodiazepine, diazepam. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, preclinical efficacy, and experimental validation of these two compounds. Our objective is to offer an in-depth, evidence-based resource to inform future research and development in the field of anxiolytic therapeutics.
Introduction: The Landscape of Anxiolytic Research
Anxiety disorders represent a significant global health challenge, necessitating the continued exploration of novel therapeutic agents. For decades, benzodiazepines like diazepam have been a cornerstone of anxiolytic therapy. However, their clinical utility is often hampered by side effects such as sedation, cognitive impairment, and the potential for dependence. This has fueled the search for alternative anxiolytics with improved safety profiles. (+)-β-Caryophyllene, a bicyclic sesquiterpene found in numerous plants, has emerged as a promising candidate due to its unique mechanism of action and encouraging preclinical data. This guide will critically evaluate the anxiolytic effects of BCP in direct comparison to the well-established anxiolytic, diazepam.
Mechanistic Divergence: Targeting CB2 vs. GABA-A Receptors
The anxiolytic effects of (+)-β-Caryophyllene and diazepam stem from their interaction with distinct neurochemical systems. Understanding these divergent mechanisms is crucial for appreciating their respective therapeutic potentials and side-effect profiles.
(+)-β-Caryophyllene: A Selective Cannabinoid Receptor 2 (CB2) Agonist
Unlike psychotropic cannabinoids that act on cannabinoid receptor 1 (CB1), BCP is a selective agonist of the cannabinoid receptor 2 (CB2).[1] CB2 receptors are primarily expressed on immune cells, but are also found in the central nervous system, where their activation is implicated in modulating neuroinflammation and stress responses.[2] The anxiolytic effects of BCP are believed to be mediated by the activation of CB2 receptors, which can lead to a reduction in neuroinflammatory processes that contribute to anxiety-like behaviors.[3] This selective action on CB2 receptors is a key differentiator, as it avoids the psychoactive effects associated with CB1 receptor activation.[1]
Diagram: (+)-β-Caryophyllene Signaling Pathway
Caption: Simplified signaling pathway of (+)-β-Caryophyllene via the CB2 receptor.
Diazepam: A Positive Allosteric Modulator of the GABA-A Receptor
Diazepam, a member of the benzodiazepine class, exerts its anxiolytic effects by enhancing the activity of the major inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA).[4][5] It binds to a specific allosteric site on the GABA-A receptor, a ligand-gated ion channel.[1][4][5][6][7] This binding increases the affinity of GABA for its receptor, leading to a more frequent opening of the chloride channel and subsequent hyperpolarization of the neuron.[5] This enhanced inhibitory neurotransmission in brain regions like the limbic system results in the anxiolytic, sedative, and muscle relaxant properties of diazepam.[4] The specific subunit composition of the GABA-A receptor influences the pharmacological effects of benzodiazepines, with α2-containing receptors being particularly important for the anxiolytic actions.[1][4]
Diagram: Diazepam Signaling Pathway
Caption: Mechanism of action of Diazepam at the GABA-A receptor.
Preclinical Efficacy: A Head-to-Head Comparison
The anxiolytic potential of novel compounds is typically evaluated in a battery of preclinical behavioral models in rodents. These tests are designed to assess anxiety-like behaviors based on the animal's natural tendencies. Here, we compare the performance of (+)-β-Caryophyllene and diazepam in three widely used paradigms: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box (LDB) test.
Comparative Anxiolytic Effects in Rodent Models
| Behavioral Test | Key Parameters | (+)-β-Caryophyllene | Diazepam |
| Elevated Plus Maze (EPM) | Time spent in open arms | Dose-dependent increase | Significant increase |
| Number of open arm entries | Dose-dependent increase | Significant increase | |
| Locomotor activity | No significant change | Dose-dependent decrease at higher doses | |
| Open Field Test (OFT) | Time spent in the center | Significant increase | Increase at anxiolytic doses |
| Total distance traveled | No significant change | Dose-dependent decrease (sedation) | |
| Rearing frequency | No significant change | Decrease | |
| Light-Dark Box (LDB) Test | Time spent in the light box | Dose-dependent increase | Significant increase |
| Number of transitions | No significant change | Variable, can decrease at higher doses |
This table summarizes typical findings from preclinical studies. Specific results may vary depending on the animal strain, dosage, and experimental conditions.
Experimental Protocols for Anxiolytic Validation
To ensure the reproducibility and validity of preclinical findings, standardized experimental protocols are paramount. The following sections detail the step-by-step methodologies for the three key behavioral assays used to evaluate the anxiolytic effects of (+)-β-Caryophyllene and diazepam.
Diagram: General Experimental Workflow for Anxiolytic Testing
Caption: A generalized workflow for preclinical anxiolytic drug testing.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two open arms and two enclosed arms of equal dimensions.
-
A central platform connecting the four arms.
Procedure:
-
Habituation: Acclimate the animal to the testing room for at least 30 minutes prior to the test.
-
Placement: Gently place the animal on the central platform, facing one of the open arms.
-
Exploration: Allow the animal to freely explore the maze for a 5-minute period.
-
Recording: Video record the session from above for subsequent analysis.
-
Data Analysis: Key parameters to measure include the time spent in the open and closed arms, the number of entries into each arm, and total locomotor activity. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Open Field Test (OFT)
The OFT assesses anxiety-like behavior and general locomotor activity by placing the animal in a novel, open arena.
Apparatus:
-
A square or circular arena with high walls to prevent escape.
-
The floor is typically divided into a central zone and a peripheral zone.
Procedure:
-
Habituation: As with the EPM, habituate the animal to the testing room.
-
Placement: Place the animal in the center of the open field.
-
Exploration: Allow the animal to freely explore the arena for a 5-10 minute period.
-
Recording: Record the session for automated or manual analysis.
-
Data Analysis: Measure the time spent in the central versus the peripheral zones, the total distance traveled, and the frequency of rearing. Anxiolytic compounds typically increase the time spent in the center of the arena without significantly affecting overall locomotor activity.
Light-Dark Box (LDB) Test
The LDB test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.
Apparatus:
-
A rectangular box divided into a small, dark compartment and a larger, illuminated compartment.
-
An opening connects the two compartments.
Procedure:
-
Habituation: Acclimate the animal to the testing room.
-
Placement: Place the animal in the center of the illuminated compartment, facing away from the opening to the dark compartment.
-
Exploration: Allow the animal to move freely between the two compartments for a 5-10 minute period.
-
Recording: Video record the session.
-
Data Analysis: Key measures include the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment. Anxiolytic drugs are expected to increase the time spent in the light compartment.
Discussion and Future Directions
The preclinical evidence strongly suggests that (+)-β-Caryophyllene possesses significant anxiolytic properties. A key advantage of BCP over diazepam is its apparent lack of sedative effects at anxiolytic doses.[8] Studies have shown that while diazepam can impair locomotor activity, BCP often reduces anxiety-like behaviors without altering overall movement.[8][9] This distinction is of considerable clinical relevance, as a non-sedating anxiolytic would be highly desirable.
The unique mechanism of action of BCP, targeting the CB2 receptor, presents a novel therapeutic avenue for anxiety disorders. This approach may offer a more favorable side-effect profile compared to the broad CNS depression associated with benzodiazepines. However, it is crucial to acknowledge that the majority of the data on BCP's anxiolytic effects are derived from animal models.[1] While these models are valuable for initial screening and mechanistic studies, the translation of these findings to human anxiety disorders requires rigorous clinical investigation.
Future research should focus on several key areas:
-
Clinical Trials: Well-controlled clinical trials are essential to validate the anxiolytic efficacy and safety of BCP in human populations with anxiety disorders.
-
Chronic Dosing Studies: Most preclinical studies have examined the acute effects of BCP. Investigating the effects of chronic administration is necessary to assess its long-term efficacy and potential for tolerance or dependence.
-
Elucidation of Downstream Pathways: Further research is needed to fully elucidate the downstream signaling cascades activated by CB2 receptor agonism that mediate the anxiolytic effects of BCP.
Conclusion
(+)-β-Caryophyllene represents a promising novel anxiolytic agent with a distinct mechanistic profile compared to traditional benzodiazepines like diazepam. Its selective action on CB2 receptors and lack of sedative side effects in preclinical models make it an attractive candidate for further development. This guide has provided a comprehensive overview of the comparative anxiolytic properties of BCP and diazepam, supported by experimental data and detailed protocols. It is our hope that this resource will serve as a valuable tool for researchers dedicated to advancing the field of anxiolytic drug discovery and development.
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A Comparative Guide to the Anticancer Activities of (+)-β-Caryophyllene and α-Humulene
Introduction: The Rise of Sesquiterpenes in Oncology Research
In the relentless pursuit of novel anticancer therapeutics, natural products remain a vital and abundant source of inspiration. Among these, sesquiterpenes—a class of 15-carbon terpenes found widely in the essential oils of plants—have garnered significant attention for their diverse pharmacological activities. Two isomeric sesquiterpenes, (+)-β-Caryophyllene (BCP) and α-Humulene (HUM), often found co-existing in plants like Cannabis sativa, cloves, and hops, stand out for their promising, yet distinct, anticancer properties.[1][2]
Structurally, BCP is a bicyclic sesquiterpene, while HUM possesses a monocyclic ring.[3] This subtle difference in their three-dimensional architecture gives rise to distinct biological interactions and mechanisms of action. This guide provides a comprehensive, data-supported comparison of their anticancer activities, delving into their cytotoxic efficacy, molecular mechanisms, and the experimental workflows used to elucidate them. It is designed for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of these compelling natural compounds.
Part 1: Comparative Cytotoxicity and Efficacy
A primary measure of an anticancer agent's potential is its ability to selectively kill cancer cells while sparing normal, healthy cells. Both BCP and HUM have demonstrated cytotoxic effects across a wide range of cancer cell lines.
In Vitro Cytotoxicity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. As summarized in the table below, BCP has been extensively studied and shows potent activity against various cancer types, with IC50 values often in the low micromolar range.[4] Data for HUM is also emerging, indicating its own significant, though sometimes less potent, cytotoxic profile.
| Compound | Cancer Type | Cell Line | IC50 Value | Reference |
| (+)-β-Caryophyllene | Colon Cancer | HCT-116 | 19 µM | [4][5] |
| Colon Cancer | HT-29 | 63 µM | [5] | |
| Bone Cancer | MG-63 | 20 µM | [4] | |
| Pancreatic Cancer | PANC-1 | 27 µM | [4] | |
| Breast Cancer | MCF-7 | 2.5 µM (Paclitaxel-sensitive) | [5] | |
| Breast Cancer | MDA-MB-231 | 27.6 µM (Paclitaxel-sensitive) | [5] | |
| Oral Cancer | KB | 40 µg/mL | [5] | |
| α-Humulene | Breast Cancer | MCF-7 | ~157 µM (32 µg/mL) | [6] |
| Hepatocellular Carcinoma | Various | ~15 µmol/L | [3] | |
| Colon Cancer | CaCo-2 | > 200 µM (alone) | [3] |
An important finding is the selective cytotoxicity of BCP. Studies have shown that significantly higher concentrations of BCP are required to induce cytotoxic effects in normal, non-cancerous cells, such as skin fibroblasts and peripheral blood mononuclear cells (PBMCs), where IC50 values often exceed 100 µM.[4] This suggests a favorable therapeutic window, a critical attribute for any potential anticancer drug.
Synergistic Interactions: A Potent Partnership
One of the most compelling aspects of BCP is its ability to act as a chemosensitizer, potentiating the efficacy of other anticancer agents.[4][7] A landmark study demonstrated that a non-cytotoxic concentration of BCP significantly enhanced the anticancer activity of HUM against MCF-7 breast cancer cells.[6][8] When used alone, HUM (at 32 µg/mL) inhibited cell growth by about 50%; when combined with BCP (10 µg/mL), this inhibition jumped to 75%.[6] This potentiation is believed to result from BCP's ability to increase the fluidity and permeability of the cell membrane, thereby facilitating the intracellular accumulation of co-administered drugs.[6][9] This synergistic relationship suggests that their combined use could be more effective than administering either compound alone.
Part 2: Unraveling the Mechanisms of Action
While both compounds induce cancer cell death, their underlying molecular pathways exhibit both overlap and divergence. Understanding these mechanisms is crucial for their rational development as therapeutic agents.
(+)-β-Caryophyllene (BCP): A Multi-Pronged Attack
BCP's anticancer activity is multifaceted, targeting several core pathways that regulate cell survival, proliferation, and death.
-
Induction of Apoptosis and Cell Cycle Arrest: BCP is a potent inducer of apoptosis.[1] This programmed cell death is triggered through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[4] Mechanistically, BCP treatment upregulates pro-apoptotic proteins like Bax and activates executioner caspases (-3, -7, -9) while downregulating the anti-apoptotic protein Bcl-2.[4][10][11] Furthermore, BCP can halt the cancer cell division process by inducing cell cycle arrest, often in the G1 phase.[5][12]
-
Modulation of Key Signaling Pathways: BCP has been shown to inhibit several critical pro-survival signaling pathways in cancer cells. These include the PI3K/AKT/mTOR, JAK1/STAT3, and Wnt/β-catenin pathways.[4][7] By suppressing these pathways, BCP effectively cuts off the signals that tell cancer cells to grow and proliferate.
-
Cannabinoid Receptor 2 (CB2) Agonism: A unique feature of BCP is its function as a selective agonist for the CB2 receptor.[4] Unlike the CB1 receptor, CB2 is not psychoactive and is primarily expressed on immune cells and in some peripheral tissues. Its activation is linked to anti-inflammatory effects, which can be crucial in the tumor microenvironment. This selective binding makes BCP a therapeutically appealing candidate with potentially fewer side effects.[4]
Caption: Mechanism of Action for (+)-β-Caryophyllene (BCP).
α-Humulene (HUM): Targeting Inflammation and Oxidative Stress
HUM shares some mechanistic overlap with its isomer BCP but also possesses distinct activities.
-
ROS-Mediated Apoptosis: Like BCP, HUM's anticancer effect involves the increased production of ROS and the induction of apoptosis.[3] A key mechanism associated with HUM is the depletion of intracellular glutathione (GSH), a major antioxidant.[3] This depletion makes cancer cells more vulnerable to the oxidative stress caused by ROS, pushing them towards apoptosis.
-
Anti-inflammatory Signaling: HUM is a potent anti-inflammatory agent, largely through its ability to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[3][9] NF-κB is a master regulator of inflammation and is constitutively active in many cancers, promoting cell survival, proliferation, and angiogenesis.[13] By inhibiting NF-κB and other factors like activator protein-1, HUM helps to quell the pro-tumorigenic inflammatory environment.[3] It has also been shown to suppress the pro-survival Akt signaling pathway in liver cancer cells.[14]
Caption: Mechanism of Action for α-Humulene (HUM).
Part 3: Standardized Experimental Protocols
To ensure reproducibility and enable cross-study comparisons, the use of standardized protocols is paramount. Here, we detail the methodologies for two key experiments central to evaluating the anticancer activity of compounds like BCP and HUM.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15] It is fundamental for determining the IC50 value of a test compound.
Causality: This assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).
-
Seed 100 µL of cell suspension into each well of a 96-well plate at an optimized density (typically 1,000-100,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[18][19]
-
-
Compound Treatment:
-
Prepare serial dilutions of BCP and HUM in a complete culture medium.
-
After 24 hours, carefully remove the old medium from the wells.
-
Add 100 µL of medium containing the various concentrations of the test compounds to the respective wells. Include vehicle controls (e.g., DMSO-treated cells) and untreated controls (fresh medium only).[18]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the cells or crystals.[18]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[15]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
-
Data Acquisition:
-
Measure the optical density (absorbance) of each well using a microplate reader at a wavelength of 570-590 nm.[16]
-
Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC50 value.
-
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Western Blot for NF-κB Pathway Activation
Western blotting allows for the detection and semi-quantification of specific proteins in a sample, making it ideal for investigating signaling pathway modulation.
Causality: To assess NF-κB activation, one typically measures the phosphorylation of key proteins or the translocation of NF-κB subunits (like p65) from the cytoplasm to the nucleus. In unstimulated cells, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα.[20] Upon stimulation, IκBα is phosphorylated (p-IκBα) and degraded, allowing p65 to move into the nucleus and activate gene transcription.[20][21] Therefore, a decrease in cytoplasmic p65 and an increase in nuclear p65 indicate pathway activation. Inhibition of this process by a compound like HUM would prevent this translocation.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to ~80% confluency and treat with HUM/BCP for various time points, including a positive control (e.g., LPS or TNFα) and an untreated control.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a specialized kit or protocol. This separates the proteins located in the cytoplasm from those in the nucleus.[22]
-
Lyse each fraction with RIPA buffer containing freshly added protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.[20]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading of protein for each sample.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.
-
-
Immunoblotting:
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p65, anti-p-IκBα, anti-Lamin B1 for nuclear fraction control, anti-GAPDH for cytoplasmic fraction control).
-
Washing: Wash the membrane thoroughly with TBST to remove unbound primary antibody.
-
Secondary Antibody: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG) for 1-2 hours at room temperature.
-
-
Signal Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme on the secondary antibody will react with the substrate to produce light.
-
Capture the signal using an imaging system or X-ray film. The intensity of the band corresponds to the amount of target protein.
-
Caption: Standard experimental workflow for Western Blot analysis.
Conclusion and Future Perspectives
Both (+)-β-Caryophyllene and α-Humulene are compelling natural sesquiterpenes with significant, experimentally verified anticancer properties.
-
BCP stands out for its broad-spectrum cytotoxicity, favorable selectivity towards cancer cells, and its unique role as a CB2 agonist.[4] Its most significant attribute may be its demonstrated ability to act as a chemosensitizer, potentiating the activity of other compounds, including its own isomer, HUM.[6][7]
-
HUM exhibits potent anticancer activity primarily through the induction of oxidative stress and the suppression of critical inflammatory and survival pathways like NF-κB and Akt.[3][14]
The evidence strongly suggests that while both are valuable as standalone agents, their true potential may lie in combination therapy. The synergistic effect observed between BCP and HUM warrants further investigation.[6] Future research should focus on in vivo animal models to validate these in vitro findings, exploring their pharmacokinetics, bioavailability, and efficacy in a physiological context. Elucidating the precise mechanisms behind BCP-mediated chemosensitization could pave the way for novel adjuvant therapies that reduce the required doses of toxic chemotherapeutics, thereby improving patient outcomes and quality of life.
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A Comparative Guide to the Replicability of (+)-β-Caryophyllene's Neuroprotective Effects in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Peril of Preclinical Neuroprotection
(+)-β-Caryophyllene (BCP), a natural bicyclic sesquiterpene found in the essential oils of numerous plants, has garnered significant attention for its potential neuroprotective properties.[1][2] A key attribute of BCP is its selective agonism of the cannabinoid type 2 receptor (CB2R), which is predominantly expressed in immune cells, including microglia within the central nervous system.[3][4] This targeted action, devoid of the psychoactive effects associated with cannabinoid receptor 1 (CB1R) activation, positions BCP as a promising therapeutic candidate for a range of neurodegenerative and neurological disorders.[3][5] However, as with any preclinical candidate, the path to clinical translation is paved with the critical need for robust and replicable in vivo evidence. This guide provides a comparative analysis of the existing in vivo literature on BCP's neuroprotective effects, focusing on the replicability of findings across different disease models and experimental paradigms.
Comparative Analysis of In Vivo Studies
The neuroprotective efficacy of BCP has been investigated in a variety of animal models, primarily focusing on ischemic stroke, Alzheimer's disease (AD), and Parkinson's disease (PD). A consistent theme across these studies is the anti-inflammatory and antioxidant action of BCP.[1][6]
Ischemic Stroke Models
In models of cerebral ischemia-reperfusion (I/R) injury, multiple studies have demonstrated the ability of BCP to reduce infarct volume and improve neurological deficits.[7][8] These effects are often attributed to the inhibition of neuroinflammatory pathways and a reduction in neuronal death.
| Study (Year) | Animal Model | BCP Dosage & Route | Key Neuroprotective Outcomes | Reported Mechanisms of Action |
| Yang et al. (2017) | Mice (MCAO) | 8, 24, 72 mg/kg, i.p. | Reduced infarct volume, improved neurological scores.[8] | Inhibition of necroptotic neuronal death and inflammation.[7] |
| Lou et al. (2024) | Mice (MCAO) | Not specified | Mitigated white matter lesions, improved sensorimotor and cognitive function.[9] | Inhibition of NLRP3-mediated pyroptosis.[9] |
| Elliott et al. (2017) | Mice (Photothrombosis) | 3-30 mg/kg, i.p. | Significantly reduced infarct size.[10] | Not explicitly detailed, focused on combination therapy with CBD.[10] |
The data from stroke models show a good degree of replicability in the primary outcome of infarct size reduction. For instance, both Yang et al. and Elliott et al., despite using different ischemia models (transient MCAO vs. photothrombosis), observed a significant decrease in brain injury with BCP treatment.[7][8][10] The dosages used are also within a comparable range, lending further credence to the findings. The more recent work by Lou et al. expands on these findings by demonstrating protection of white matter, a critical but often overlooked component of stroke injury.[9]
Alzheimer's Disease Models
In the context of AD, research has focused on BCP's ability to mitigate amyloid-beta (Aβ) pathology and associated neuroinflammation.
| Study (Year) | Animal Model | BCP Dosage & Route | Key Neuroprotective Outcomes | Reported Mechanisms of Action |
| Cheng et al. (2014) | APP/PS1 Mice | Not specified (oral) | Prevented cognitive impairment, reduced Aβ burden, astrogliosis, and microglial activation.[11][12] | CB2R activation and the PPARγ pathway.[11][12] |
| Zhang et al. (2022) | In vitro (PC-12 cells) | 5, 10, 20 µM | Increased cell viability, protected cell morphology, inhibited APP, BACE1, JAK2, and STAT3 expression.[13] | Inhibition of the JAK2-STAT3-BACE1 signaling pathway.[13] |
The in vivo work by Cheng et al. provides strong evidence for BCP's multifaceted benefits in a transgenic AD mouse model, demonstrating improvements in both pathology and cognitive function.[11][12] While the study by Zhang et al. is an in vitro study, it provides a plausible and complementary mechanism of action by implicating the JAK2-STAT3-BACE1 pathway in Aβ production, which warrants further in vivo validation.[13] The consistency in observing reduced neuroinflammation across different models is a key point of replicability.[11][14]
Parkinson's Disease Models
Studies using toxin-induced models of PD have consistently shown that BCP can protect dopaminergic neurons and improve motor function.
| Study (Year) | Animal Model | BCP Dosage & Route | Key Neuroprotective Outcomes | Reported Mechanisms of Action |
| Viveros-Paredes et al. (2017) | Mice (MPTP) | 10 mg/kg, i.p. | Ameliorated motor dysfunction, protected dopaminergic neurons, alleviated glia activation.[15] | CB2R-mediated inhibition of inflammatory cytokines.[15] |
| Ojha et al. (2016) | Rats (Rotenone) | 50 mg/kg, p.o. | Rescued dopaminergic neurons, decreased microglia and astrocyte activation.[6] | Potent antioxidant and anti-inflammatory activities.[6] |
| Chavez-Hurtado et al. (2020) | Mice (MPTP) | 10 mg/kg, p.o. | Ameliorated motor dysfunction, protected dopaminergic cells.[16] | Augmentation of NQO1 activity (antioxidant effect).[16] |
The findings in PD models are highly consistent. Multiple independent groups, using both the MPTP mouse model and the rotenone rat model, have reported significant protection of dopaminergic neurons and attenuation of motor deficits.[6][15][16] The central role of CB2R in mediating these effects is a recurring and replicable finding, as demonstrated by the reversal of BCP's protective effects with a CB2R antagonist.[15] Furthermore, the identification of both anti-inflammatory and antioxidant mechanisms across different studies strengthens the overall evidence.[6][16]
Methodological Considerations and Replicability
While the overall picture of BCP's neuroprotective effects is positive and shows a good degree of replicability, several methodological factors can influence outcomes and should be carefully considered by researchers.
-
Dosage and Route of Administration: The effective dose of BCP appears to vary depending on the animal model and the route of administration (intraperitoneal vs. oral). Oral administration is more clinically relevant, but bioavailability can be a concern.[17][18] Future studies should aim to standardize dosing and report pharmacokinetic data to improve cross-study comparisons.
-
Animal Models: The choice of animal model is critical. While toxin-based models (e.g., MPTP, rotenone) are useful for studying specific pathological mechanisms, transgenic models (e.g., APP/PS1) may better recapitulate the progressive nature of neurodegenerative diseases.
-
Outcome Measures: A comprehensive assessment of neuroprotection should include both histological (e.g., neuronal counts, infarct volume) and functional (e.g., behavioral tests) outcome measures. The consistent use of a battery of well-validated behavioral tests across studies would enhance replicability.
-
Timing of Treatment: The timing of BCP administration (prophylactic vs. therapeutic) can significantly impact efficacy. Many studies have employed a pretreatment paradigm, which may not be clinically translatable. Future research should focus more on therapeutic interventions initiated after disease onset or injury.
Key Signaling Pathways Implicated in BCP's Neuroprotective Effects
Several key signaling pathways have been identified as central to the neuroprotective actions of BCP. The activation of the CB2 receptor is a primary and consistently reported event.
Caption: Key signaling pathways modulated by (+)-β-Caryophyllene.
Activation of CB2R by BCP leads to the downstream inhibition of the NF-κB pathway, a critical regulator of neuroinflammation.[5] This, in turn, reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β and dampens the activation of microglia and astrocytes.[11][15] Additionally, BCP has been shown to activate PPARγ, which also contributes to the suppression of neuroinflammation.[11][12] Beyond its anti-inflammatory effects, BCP directly inhibits pathways of programmed cell death, including necroptosis and pyroptosis, and enhances the endogenous antioxidant response by upregulating enzymes like NQO1.[7][9][16]
Experimental Protocols
To facilitate the replication and extension of these findings, detailed protocols for key experimental assays are provided below.
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
Causality Behind Experimental Choices: The MCAO model is widely used to mimic focal cerebral ischemia in humans. The transient occlusion of the MCA followed by reperfusion induces a cascade of events including excitotoxicity, oxidative stress, and inflammation, providing a relevant context to test neuroprotective agents.
Protocol:
-
Anesthesia: Anesthetize the mouse with isoflurane (4% for induction, 1.5-2% for maintenance) in a 70:30 N2O:O2 mixture.
-
Surgical Procedure:
-
Place the mouse in a supine position and make a midline cervical incision.
-
Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature around the CCA.
-
Introduce a 6-0 nylon monofilament suture with a rounded tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Occlusion and Reperfusion:
-
Maintain the occlusion for 60 minutes.
-
Withdraw the filament to allow for reperfusion.
-
-
Post-operative Care: Suture the incision, provide post-operative analgesia, and allow the animal to recover in a heated cage.
-
BCP Administration: Administer BCP (e.g., 24 mg/kg, i.p.) or vehicle at a predetermined time point (e.g., 30 minutes before reperfusion).
-
Outcome Assessment: At 24 or 48 hours post-MCAO, assess neurological deficits and sacrifice the animal for infarct volume analysis using TTC staining.
Immunohistochemistry for Microglial Activation (Iba-1)
Causality Behind Experimental Choices: Iba-1 is a calcium-binding protein specifically expressed in microglia and is upregulated upon activation. Immunohistochemical staining for Iba-1 allows for the visualization and quantification of microglial response to injury and its modulation by therapeutic agents.
Protocol:
-
Tissue Preparation:
-
Perfuse the animal transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection.
-
Cut 30 µm coronal sections using a cryostat.
-
-
Staining Procedure:
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary (e.g., citrate buffer, pH 6.0, at 95°C for 10 minutes).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate with a primary antibody against Iba-1 (e.g., rabbit anti-Iba-1) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.
-
Counterstain with DAPI to visualize nuclei.
-
-
Imaging and Analysis:
-
Mount the sections on slides and coverslip with an anti-fade mounting medium.
-
Capture images using a fluorescence or confocal microscope.
-
Quantify the number and morphology of Iba-1 positive cells in the region of interest.
-
Discussion: Synthesizing the Evidence and Future Directions
The collective in vivo evidence strongly supports the neuroprotective potential of (+)-β-Caryophyllene across various models of neurological disorders. The replicability of its anti-inflammatory and antioxidant effects, primarily mediated through the CB2 receptor, is a significant strength of the preclinical data. However, to advance BCP towards clinical application, future research should address the existing methodological variabilities.
A critical next step will be to conduct more studies with therapeutic, rather than prophylactic, administration of BCP. Investigating its efficacy in chronic models of neurodegeneration that more closely mimic the human condition is also essential. Furthermore, exploring the oral bioavailability and brain penetration of different BCP formulations will be crucial for optimizing its therapeutic potential.[17]
The consistent findings across different laboratories and disease models provide a solid foundation for the continued investigation of (+)-β-Caryophyllene as a neuroprotective agent. By addressing the current gaps in knowledge and employing rigorous and standardized experimental designs, the research community can pave the way for the potential clinical translation of this promising natural compound.
References
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Yang, Z., et al. (2017). Neuroprotective Effect of β-Caryophyllene on Cerebral Ischemia-Reperfusion Injury via Regulation of Necroptotic Neuronal Death and Inflammation: In Vivo and in Vitro. Frontiers in Neuroscience, 11, 584. [Link]
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Alberti, T. B., et al. (2017). (-)-β-Caryophyllene, a CB2 Receptor-Selective Phytocannabinoid, Suppresses Motor Paralysis and Neuroinflammation in a Murine Model of Multiple Sclerosis. International Journal of Molecular Sciences, 18(4), 691. [Link]
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Rychlik, M., et al. (2021). β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain. Molecules, 26(23), 7247. [Link]
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Viveros-Paredes, J. M., et al. (2017). Neuroprotective Effects of β-Caryophyllene against Dopaminergic Neuron Injury in a Murine Model of Parkinson's Disease Induced by MPTP. International Journal of Molecular Sciences, 18(7), 1463. [Link]
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ResearchGate. (n.d.). Neuroprotective Effects of β-Caryophyllene against Dopaminergic Neuron Injury in a Murine Model of Parkinson's Disease Induced by MPTP. [Link]
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Ojha, S., et al. (2016). β-Caryophyllene, a phytocannabinoid attenuates oxidative stress, neuroinflammation, glial activation, and salvages dopaminergic neurons in a rat model of Parkinson disease. Molecular and Cellular Biochemistry, 418(1-2), 59-70. [Link]
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Chavez-Hurtado, P., et al. (2020). β-Caryophyllene exerts protective antioxidant effects through the activation of NQO1 in the MPTP model of Parkinson's disease. Neuroscience Letters, 742, 135534. [Link]
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Viveros-Paredes, J. M., et al. (2022). Beta-caryophyllene inhibits the permeability of the blood–brain barrier in MPTP-induced parkinsonism. Neurología (English Edition). [Link]
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A Comparative Guide to (+)-β-Caryophyllene for Pain Management: A Preclinical Meta-Analysis and Future Clinical Directions
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the relentless pursuit of novel analgesics with improved efficacy and safety profiles, the scientific community has turned its attention to natural compounds with therapeutic potential. Among these, (+)-β-Caryophyllene (BCP), a bicyclic sesquiterpene found in numerous plants like black pepper, cloves, and cannabis, has emerged as a compelling candidate for pain management.[1][2] This guide provides a comprehensive meta-analysis of the existing preclinical data on BCP's analgesic properties, evaluates its mechanistic underpinnings, and proposes a framework for future clinical investigation to bridge the current translational gap.
The Analgesic Promise of a Dietary Cannabinoid
Unlike many other plant-derived compounds, BCP possesses a unique pharmacological profile: it acts as a selective full agonist of the cannabinoid receptor 2 (CB2).[2][3] This is of particular significance because the CB2 receptor is primarily expressed in peripheral tissues, especially on immune cells, and is critically involved in modulating inflammation and pain responses without the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation.[3][4] This selective activity positions BCP as a potentially safer therapeutic agent for chronic pain management.
Mechanism of Action: Beyond the CB2 Receptor
The primary analgesic and anti-inflammatory effects of BCP are mediated through the activation of the CB2 receptor.[4][5] This interaction initiates a signaling cascade that leads to a reduction in the release of pro-inflammatory cytokines and a decrease in neuroinflammation.[6][7][8] However, emerging evidence suggests that BCP's therapeutic actions may be more complex. Studies indicate that BCP can also modulate opioid receptors and inhibit the activity of monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), thereby indirectly influencing the endocannabinoid system.[3][9]
Caption: Signaling pathways of (+)-β-Caryophyllene in pain modulation.
Preclinical Evidence: A Synthesis of Animal Studies
While a formal meta-analysis of human clinical trials is not yet possible due to a lack of sufficient studies, a review of the extensive preclinical research provides compelling evidence for the analgesic efficacy of BCP across various pain models.
Inflammatory Pain
Numerous studies have demonstrated that orally administered BCP effectively reduces inflammatory pain responses.[4][5] For instance, in formalin-induced inflammatory pain models in mice, BCP significantly attenuated the late phase pain responses in a CB2 receptor-dependent manner.[4][5] Furthermore, BCP has been shown to reduce the production of pro-inflammatory mediators like TNF-α and IL-1β.[5]
Neuropathic Pain
In animal models of neuropathic pain, chronic oral administration of BCP has been shown to attenuate thermal hyperalgesia and mechanical allodynia, key symptoms of this debilitating condition.[4][5] Importantly, prolonged treatment with BCP did not lead to tolerance, a significant advantage over many conventional analgesics.[4][5] Studies in models of diabetic peripheral neuropathy have also shown that topical BCP administration can provide sustained pain relief and modulate neuroinflammatory pathways.[6][7]
Synergistic Effects
Interestingly, preclinical research suggests that BCP may act synergistically with other compounds, such as cannabidiol (CBD), to enhance pain relief.[10] A study in mice with inflammatory pain found that the combination of CBD and BCP produced a greater analgesic effect than either compound alone, without the unwanted side effects associated with CB1 receptor activation.[10]
| Pain Model | Animal Model | Key Findings | References |
| Inflammatory Pain | Mouse (formalin test) | Reduced late-phase pain responses in a CB2 receptor-dependent manner. | [4][5] |
| Neuropathic Pain | Mouse (chronic constriction injury) | Attenuated thermal hyperalgesia and mechanical allodynia; no tolerance observed with chronic administration. | [4][5] |
| Diabetic Neuropathy | Mouse (streptozotocin-induced) | Topical administration alleviated mechanical allodynia and reduced pro-inflammatory cytokines. | [6][7] |
| Post-surgical Pain | Rat | Demonstrated antihyperalgesic effects. | [9] |
The Current State of Clinical Evidence: A Call for Rigorous Trials
To date, the clinical evidence for BCP's analgesic effects in humans is limited but promising. One study in patients with peptic ulcers reported that BCP administration improved dyspepsia symptoms, including epigastric pain, and was associated with a decrease in serum IL-1β levels.[11] Another study involving patients with painful diabetic polyneuropathy showed a significant reduction in pain with good tolerance and no adverse effects.[8]
While these initial findings are encouraging, they are not from large-scale, randomized controlled trials. Therefore, there is a critical need for well-designed clinical studies to definitively establish the efficacy and safety of BCP for pain management in humans.
Comparative Analysis: BCP vs. Other Pain Management Strategies
Based on its preclinical profile, BCP offers several potential advantages over existing pain therapies:
-
Safety Profile: As a selective CB2 agonist, BCP is not expected to have the psychotropic side effects associated with CB1-activating cannabinoids or the addictive potential of opioids.[3] Furthermore, it is a common dietary component and has been granted "Generally Recognized as Safe" (GRAS) status by the FDA as a food additive.[12]
-
Anti-inflammatory Action: BCP's potent anti-inflammatory properties suggest it may be particularly effective for pain conditions with an inflammatory component, such as arthritis.[8]
-
Lack of Tolerance: The absence of tolerance development with chronic use in preclinical models is a significant potential benefit over opioids.[4][5]
However, it is crucial to acknowledge the limitations. The vast majority of the evidence for BCP's analgesic effects comes from animal studies, and the optimal dosage, formulation, and long-term safety in humans have yet to be determined.
Proposed Experimental Protocol: A Roadmap for Clinical Validation
To address the current knowledge gap, a well-structured, randomized, double-blind, placebo-controlled clinical trial is essential. The following protocol outlines a potential framework for such a study.
Study Design and Objectives
-
Primary Objective: To evaluate the efficacy of orally administered (+)-β-Caryophyllene in reducing pain intensity in patients with chronic neuropathic pain compared to a placebo.
-
Secondary Objectives: To assess the safety and tolerability of BCP, its impact on quality of life, and changes in inflammatory biomarkers.
Participant Population
-
Adult patients with a confirmed diagnosis of chronic neuropathic pain (e.g., painful diabetic neuropathy, post-herpetic neuralgia) with an average pain intensity of ≥ 4 on a 0-10 Numeric Rating Scale (NRS).
Intervention
-
Treatment Group: Encapsulated, purified (+)-β-Caryophyllene (e.g., 250 mg, twice daily).
-
Control Group: Matched placebo capsules.
-
Treatment Duration: 12 weeks.
Outcome Measures
-
Primary Outcome: Change from baseline in the weekly average of daily pain scores on the NRS.
-
Secondary Outcomes:
-
Patient Global Impression of Change (PGIC).
-
Short-Form McGill Pain Questionnaire (SF-MPQ).
-
Beck Depression Inventory (BDI) and Generalized Anxiety Disorder 7-item (GAD-7) scale.
-
Serum levels of inflammatory markers (e.g., hs-CRP, TNF-α, IL-6).
-
Adverse event monitoring.
-
Caption: Proposed workflow for a randomized controlled clinical trial of BCP.
Conclusion and Future Perspectives
(+)-β-Caryophyllene represents a promising, naturally derived compound for the management of pain, particularly conditions with an inflammatory or neuropathic component. Its selective action on the CB2 receptor and favorable preclinical safety profile make it an attractive alternative to conventional analgesics. However, the current body of evidence is predominantly preclinical. Rigorous, well-controlled clinical trials are now imperative to translate these promising preclinical findings into tangible therapeutic benefits for patients suffering from chronic pain. The framework provided in this guide offers a starting point for the systematic clinical evaluation of this intriguing molecule.
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comparative study of extraction methods for (+)-beta-Caryophyllene from black pepper
A Comparative Guide to the Extraction of (+)-β-Caryophyllene from Piper nigrum
For researchers, scientists, and professionals in drug development, the efficient isolation of bioactive compounds is a critical first step. (+)-β-Caryophyllene, a bicyclic sesquiterpene found in the essential oil of black pepper (Piper nigrum L.), has garnered significant attention for its anti-inflammatory, analgesic, and anticancer properties.[1][2] This guide provides an in-depth comparative analysis of various methods for extracting this valuable compound, offering experimental insights to inform your selection of the most suitable technique.
The choice of extraction method profoundly impacts the yield, purity, and overall profile of the extracted essential oil.[3] Factors such as the polarity of the target compound, the stability of the plant matrix, and the desired scale of operation must be carefully considered. Here, we delve into the mechanics and performance of prevalent extraction techniques, from traditional distillation-based approaches to modern, green technologies.
Conventional Extraction Methods: A Foundation in Distillation
Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials.[4] In this process, the black pepper is fully submerged in water, and the mixture is heated to boiling. The resulting steam, carrying the volatile essential oils, is then condensed and collected.
Causality of Experimental Choices: The direct contact between the plant material and boiling water facilitates the rupture of oil-containing cells. The choice of the material-to-water ratio is critical; a higher ratio can enhance the extraction yield up to an optimal point.[5][6] For instance, studies have shown that a material-to-water ratio of 1:15 g/mL can yield up to 2.19% essential oil.[5] Extraction time is another key parameter, with optimal yields often achieved within 60 to 210 minutes.[5][6]
In steam distillation, live steam is passed through the plant material.[7] This method is generally considered gentler than hydrodistillation as it avoids direct boiling of the plant material, which can cause degradation of thermolabile compounds.[8]
Expertise & Experience: Steam distillation often results in a higher concentration of less volatile compounds like sesquiterpenes. One study reported that the essential oil obtained via steam distillation contained a higher amount of β-caryophyllene (29.86%) compared to hydrodistillation.[5] The process involves passing steam through the crushed black pepper, which vaporizes the volatile oils.[7] The subsequent condensation separates the essential oil from the water.[7]
Modern and Green Extraction Technologies
In recent years, there has been a shift towards more efficient and environmentally friendly extraction methods. These "green" technologies often offer shorter extraction times, reduced solvent consumption, and higher yields of target compounds.
Supercritical fluid extraction, particularly with carbon dioxide (SC-CO2), is a highly selective and efficient method.[9] Carbon dioxide in its supercritical state possesses properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.[9]
Trustworthiness of the Protocol: The selectivity of SFE can be finely tuned by adjusting pressure and temperature.[10] Terpenes, including β-caryophyllene, are typically extracted at lower pressures, while higher pressures are needed for less volatile compounds like piperine.[10] This allows for a two-step process to obtain terpene-rich and piperamide-rich fractions.[10] SFE is recognized as a green extraction process, as CO2 is non-toxic, non-flammable, and easily removed from the final product.[9] A standardized black pepper extract produced by SFE was found to contain not less than 30% β-caryophyllene.[11]
Microwave-assisted extraction utilizes microwave energy to heat the solvent and plant material, leading to the rupture of cell walls and the release of essential oils.[12][13] This technique significantly reduces extraction time compared to conventional methods.
Expertise & Experience: The efficiency of MAE is influenced by factors such as microwave power, water content, and solvent type.[12][13] Studies have shown that the extraction of β-caryophyllene from black pepper increases proportionately with an increase in microwave field strength and the incremental addition of water.[12][13] Microwave-assisted hydrodistillation has been shown to be a viable method, though in some direct comparisons, traditional hydrodistillation yielded a higher overall essential oil percentage.[5]
Ultrasound-assisted extraction employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that disrupt cell walls, enhancing mass transfer and accelerating the extraction process.[14][15]
Trustworthiness of the Protocol: UAE is known for its efficiency, reducing extraction times to mere minutes compared to hours for conventional methods.[15] It can also lead to higher yields of target compounds. For instance, one study reported a significantly higher yield of piperine with UAE (5.8 mg/g) compared to Soxhlet (1.67 mg/g) and batch extraction (0.98 mg/g).[15] A combination of ultrasonic and microwave-assisted extraction has also been explored, demonstrating higher yields than either method alone.[16]
Comparative Performance Data
| Extraction Method | Key Parameters | Yield of Essential Oil (%) | β-Caryophyllene Content (%) | Extraction Time | Advantages | Disadvantages |
| Hydrodistillation | Material/Water Ratio: 1:15 g/mL, Time: 60 min[5] | 2.19[5] | ~15-28[6][17][18][19] | 60-210 min[5][6] | Simple, low cost | Potential for thermal degradation of some compounds |
| Steam Distillation | Time: 45 min[5] | Lower than Hydrodistillation[5] | 29.86[5] | ~45 min | Gentler than hydrodistillation, good for thermolabile compounds | Can be less efficient for overall yield |
| Supercritical CO2 Extraction | Pressure: 100-300 bar, Temp: 40-60 °C[10] | Variable | High (can be standardized to >30%)[11] | Short | Highly selective, green solvent, no residual solvent | High initial equipment cost |
| Microwave-Assisted Hydrodistillation | Microwave Power, Water Content | Lower than Hydrodistillation[5] | Variable[20] | Short | Rapid extraction, reduced energy consumption | Potential for localized overheating |
| Ultrasound-Assisted Extraction | Frequency: 55 kHz, Power: 100 W, Time: 45 min[14] | High | High | Very Short (minutes)[15] | Very fast, efficient, can be used with non-toxic solvents | Potential for free radical formation |
| Subcritical Water Extraction | Temp: 170 °C, Time: 10 min[1] | 1.19 mg/g (β-caryophyllene)[1] | Selective for β-caryophyllene[1] | 10-15 min | Green solvent, selective | High pressure and temperature required |
Experimental Protocols
Protocol 1: Hydrodistillation
-
Preparation of Material: Grind dried black pepper berries to a coarse powder.
-
Apparatus Setup: Place 100 g of the ground black pepper into a 2 L round-bottom flask. Add 1500 mL of distilled water (1:15 ratio).[5]
-
Distillation: Connect the flask to a Clevenger-type apparatus. Heat the flask using a heating mantle to initiate boiling.
-
Extraction: Continue the distillation for 60 minutes, collecting the essential oil in the calibrated tube of the Clevenger apparatus.[5]
-
Collection and Drying: After cooling, carefully collect the oil and dry it over anhydrous sodium sulfate.
-
Analysis: Analyze the chemical composition of the essential oil using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Supercritical Fluid Extraction (Two-Step Pressure Gradient)
-
Preparation of Material: Grind dried black pepper berries to a uniform particle size.
-
Apparatus Setup: Load the ground black pepper into the extraction vessel of a supercritical fluid extractor.
-
Step 1: Terpene Fraction Extraction: Set the extraction parameters to a lower pressure (e.g., 100-150 bar) and a temperature of 40-50 °C.[10] Pump supercritical CO2 through the vessel and collect the extract in the first separator. This fraction will be rich in volatile terpenes, including β-caryophyllene.
-
Step 2: Piperamide Fraction Extraction: Increase the pressure to a higher level (e.g., 250-300 bar) while maintaining the temperature.[10] Continue the extraction and collect the extract in a second separator. This fraction will be enriched in less volatile piperamides.
-
Depressurization and Collection: Carefully depressurize the separators to recover the extracted fractions.
-
Analysis: Quantify the β-caryophyllene content in the terpene-rich fraction using GC-MS or High-Performance Liquid Chromatography (HPLC).
Visualizing the Workflows
Caption: Workflow for Hydrodistillation of β-Caryophyllene.
Caption: Two-Step Supercritical Fluid Extraction Workflow.
Conclusion and Future Outlook
The selection of an appropriate extraction method for (+)-β-caryophyllene from black pepper is a multifaceted decision that balances yield, purity, cost, and environmental impact. While traditional methods like hydrodistillation and steam distillation remain relevant due to their simplicity and low cost, modern techniques such as supercritical fluid extraction and ultrasound-assisted extraction offer significant advantages in terms of efficiency, selectivity, and environmental friendliness.
For applications requiring high purity and selective fractionation, SFE stands out as the superior method. For rapid screening and smaller-scale extractions, UAE and MAE provide excellent alternatives. The optimal choice will ultimately depend on the specific research or production goals. As the demand for natural, high-purity bioactive compounds continues to grow, further research into optimizing and scaling up these green extraction technologies will be crucial.
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M. Djaeni, et al., "The study of parameters of essential oil extraction from black pepper seed using microwave hydrodistillation by modeling," ResearchGate, 2017. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (+)-beta-Caryophyllene
This guide provides essential safety and logistical information for the proper disposal of (+)-beta-Caryophyllene (CAS No. 87-44-5), a common bicyclic sesquiterpene used in research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The causality behind each step is explained to empower researchers with the knowledge to handle this chemical waste responsibly.
Hazard Profile & The Rationale for Specialized Disposal
Understanding the inherent hazards of (+)-beta-Caryophyllene is fundamental to appreciating the necessity of specific disposal protocols. Its risk profile is multifaceted, extending beyond simple chemical waste.
-
Aspiration Toxicity: The most severe acute health hazard is its classification as an Aspiration Hazard Category 1.[1] If swallowed and subsequently vomited, the liquid can be aspirated into the lungs, which can be fatal.[1] This is why under no circumstances should vomiting be induced following accidental ingestion.[2]
-
Skin Sensitization: It is a known skin sensitizer, capable of causing an allergic skin reaction upon contact.[1][3] This necessitates the use of appropriate personal protective equipment (PPE) to prevent direct skin exposure.
-
Combustibility: While not highly flammable, it is a combustible liquid. Its vapors are heavier than air and can form explosive mixtures if heated intensely, requiring that it be kept away from ignition sources.
-
Environmental Hazard: Classified as potentially causing long-lasting harmful effects to aquatic life, its release into waterways or sewage systems is strictly prohibited.[1][4] The compound is immiscible with water and can spread across the surface, posing a risk to aquatic ecosystems.[2]
These properties mandate that (+)-beta-Caryophyllene be treated as regulated hazardous waste. It cannot be disposed of via standard laboratory drains or as common refuse.[5]
| Hazard Classification | GHS Hazard Statement | Key Precaution & Disposal Rationale |
| Aspiration Hazard, Category 1 | H304: May be fatal if swallowed and enters airways | Immediate Medical Action Required if Swallowed: Do NOT induce vomiting.[3] Disposal must prevent accidental ingestion scenarios. |
| Skin Sensitization, Category 1B | H317: May cause an allergic skin reaction | Prevent Skin Contact: Always wear protective gloves.[3] All contaminated materials (gloves, wipes) must be disposed of as hazardous waste. |
| Combustible Liquid | Noted in SDS | Control Ignition Sources: Store waste away from heat, sparks, and open flames.[6] Flammable vapors can accumulate in waste containers.[7] |
| Aquatic Hazard, Chronic | H413: May cause long lasting harmful effects to aquatic life | Prevent Environmental Release: Absolutely no disposal down sinks or drains.[5] Spills must be contained to prevent runoff. |
Essential Personal Protective Equipment (PPE)
Prior to handling or preparing (+)-beta-Caryophyllene for disposal, the following PPE is mandatory to mitigate the risks outlined above.
-
Hand Protection: Wear chemically resistant protective gloves (e.g., nitrile). Dispose of contaminated gloves as hazardous waste.[3]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[8]
-
Skin and Body Protection: A standard lab coat is required. For larger quantities or in case of spills, consider additional protective clothing.[7] Ensure any contaminated clothing is removed immediately and washed thoroughly before reuse.[3]
Disposal Decision Workflow
The appropriate disposal procedure depends on the nature of the waste. This workflow provides a clear decision path for laboratory personnel.
Caption: Disposal decision process for (+)-beta-Caryophyllene.
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for the two primary disposal scenarios encountered in a research environment.
Protocol 4.1: Management of Small-Scale Laboratory Spills (<100 mL)
This procedure is designed for the immediate and safe cleanup of minor spills.
-
Alert & Secure: Alert personnel in the immediate area. Ensure adequate ventilation and remove all potential sources of ignition (e.g., hot plates, open flames, electrical equipment).[2][9]
-
Contain: Prevent the spill from spreading and cover any nearby drains.[2]
-
Absorb: Use an inert, non-combustible absorbent material such as sand, diatomaceous earth, vermiculite, or a commercial sorbent like Chemizorb® to cover the spill.[1][2]
-
Collect: Carefully scoop the absorbed material, along with any contaminated items (e.g., gloves, paper towels), into a sealable, chemically resistant container (e.g., a glass jar or a designated hazardous waste pail).[2]
-
Clean: Decontaminate the spill surface. A common procedure is to wash the area with 60-70% ethanol, followed by a thorough wash with soap and water.[9] All cleaning materials must also be placed in the hazardous waste container.
-
Package for Disposal: Seal and label the container as "Hazardous Waste: beta-Caryophyllene" and include the date. Move the container to your laboratory's designated hazardous waste accumulation area.
-
Report: Follow institutional procedures for reporting a chemical spill.
Protocol 4.2: Disposal of Unused Product and Contaminated Lab Waste
This protocol covers the disposal of pure, unused (+)-beta-Caryophyllene and solid lab waste contaminated with it (e.g., pipette tips, weighing boats, contaminated vials).
-
Segregate Waste: Do not mix (+)-beta-Caryophyllene waste with any other chemical waste streams. Keep it in its original container whenever possible.
-
Select Container: If the original container is not viable, transfer the waste to a suitable container made of glass, or an appropriate metal or plastic that will not react with the chemical.[10] The container must have a tightly sealing lid.[10]
-
Label Accurately: Clearly label the waste container with a "Hazardous Waste" tag.[10] The label must explicitly state the full chemical name: "(+)-beta-Caryophyllene".[10] General identifiers like "Solvent Waste" or "Aqueous Waste" are not compliant.[10]
-
Store Safely: Keep the sealed waste container closed at all times except when adding waste.[10] Store it in a designated, cool, and well-ventilated satellite accumulation area that is away from heat and ignition sources.[6][11] Ensure the storage location has secondary containment.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to schedule a pickup.[6][10] Do not attempt to transport the waste off-site yourself.
Final Regulatory Mandate
The ultimate authority on chemical disposal rests with governmental regulations. All procedures described here are designed to meet general safety standards but must be executed in accordance with all applicable local, state, and federal laws.[12] Your institution's EH&S office is the primary resource for ensuring compliance with these specific regulations.[10] Waste material must be disposed of via an approved waste disposal plant or a licensed contractor.[3]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (+)-β-Caryophyllene
As researchers and drug development professionals, our work with promising compounds like (+)-β-Caryophyllene demands not only scientific rigor but also an unwavering commitment to safety. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe handling of this versatile sesquiterpene. Here, we synthesize technical data with field-proven practices to ensure every protocol is a self-validating system of safety.
Foundational Risk Profile of (+)-β-Caryophyllene
Understanding the inherent chemical risks of (+)-β-Caryophyllene is the critical first step in establishing a robust safety plan. It is a pale yellow, oily liquid with a characteristic woody, spicy aroma.[1] While not acutely toxic via ingestion, its primary hazards, as defined by the Globally Harmonized System (GHS), dictate our handling procedures.
-
Aspiration Hazard (Category 1, H304): This is the most severe risk. If swallowed and it enters the airways, it can be fatal.[2][3][4] This potential dictates immediate and specific first-aid responses, primarily the strict avoidance of inducing vomiting after accidental ingestion.[2][4][5]
-
Skin Sensitization (Category 1, H317): Repeated or prolonged skin contact may cause an allergic skin reaction, such as a rash or irritation.[2][3][4] This necessitates reliable skin protection.
-
Reactivity: As an unsaturated hydrocarbon, it can react with strong oxidizing agents.[6] It is also combustible, though it has a relatively high flash point of approximately 101°C (214°F).[1][6]
Occupational exposure limits have not been established for β-Caryophyllene, meaning control measures should focus on minimizing all potential routes of exposure.[7]
The Core Directive: Engineering Controls and Ventilation
Before any Personal Protective Equipment (PPE) is selected, engineering controls must be in place. PPE is the last line of defense.
-
Primary Control: Always handle (+)-β-Caryophyllene in a well-ventilated area.[8] A standard chemical fume hood is recommended for all procedures involving open transfers of the neat oil or volatile solutions.
-
General Laboratory Ventilation: For handling small quantities (e.g., preparing dilute solutions), good general room ventilation may be sufficient, but a formal risk assessment must justify this deviation from using a fume hood.[2][5]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not static; it must be adapted to the specific task, scale, and potential for exposure.
Hand Protection: Preventing Sensitization
Given its classification as a skin sensitizer, appropriate gloves are mandatory.
-
Glove Type: Nitrile gloves provide adequate protection for incidental contact.[5][8] They must be inspected for tears or holes before each use.
-
Causality: β-Caryophyllene is an oily, non-polar hydrocarbon. Nitrile is a suitable barrier for such substances during routine laboratory work. For prolonged contact or immersion, consult a glove manufacturer's compatibility chart for more robust options like Viton® or heavyweight nitrile.
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8] Contaminated gloves must be disposed of as chemical waste in accordance with local regulations.[8]
Eye and Face Protection: Shielding from Splashes
-
Standard Operations: For handling small amounts or dilute solutions, safety glasses with side shields are the minimum requirement.[5]
-
Higher Risk Operations: When transferring larger volumes, working with the neat oil, or if there is a significant splash risk, chemical safety goggles are required.[3] For tasks with a high potential for splashing, a full-face shield should be worn over safety goggles.
Skin and Body Protection
-
Standard Attire: A standard, buttoned laboratory coat should be worn to protect against minor spills and contamination of personal clothing.[8]
-
Enhanced Protection: For larger-scale work or where significant splashing is possible, consider disposable Tyvek-type sleeves taped to your gloves or a chemical-resistant apron.[6] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[2][4]
Respiratory Protection: When Ventilation is Not Enough
Respiratory protection is generally not required when adequate engineering controls, such as a fume hood, are used.[2][5] However, it becomes essential under specific circumstances:
-
Emergency Situations: During a large spill cleanup.
-
Inadequate Ventilation: If work must be performed in an area with poor ventilation.
-
Aerosol Generation: During procedures that may generate a mist or aerosol of the substance.
In these cases, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
Data Presentation: Recommended PPE by Task
| Task/Scale | Required Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Stock Solution Prep (<10 mL) | Chemical Fume Hood or Well-Ventilated Benchtop | Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Not Required |
| Weighing/Transfer of Neat Oil (>10 mL) | Chemical Fume Hood | Nitrile Gloves | Chemical Safety Goggles | Lab Coat | Not Required |
| Large-Scale Transfers (>100 mL) | Chemical Fume Hood | Nitrile Gloves | Chemical Safety Goggles & Face Shield | Lab Coat / Chemical Apron | Recommended |
| Spill Cleanup | Maximize Ventilation | Heavyweight Nitrile Gloves | Chemical Safety Goggles & Face Shield | Chemical Resistant Apron/Suit | Required (NIOSH-approved, organic vapor) |
Procedural Guidance: Protocols and Emergency Plans
Experimental Protocol: Safe Handling and Weighing of Neat (+)-β-Caryophyllene
-
Preparation: Confirm the chemical fume hood is operational. Gather all necessary materials: (+)-β-Caryophyllene stock, beaker, spatula, weigh paper, and waste container.
-
Don PPE: Don a lab coat, chemical safety goggles, and nitrile gloves.
-
Positioning: Place all materials, including a designated waste container, inside the fume hood, at least 6 inches from the sash opening.
-
Transfer: Carefully open the stock container. Use a clean pipette or spatula to transfer the desired amount of the oily liquid to a tared weigh boat or secondary container.
-
Cleaning: Immediately cap the stock container. Use a disposable wipe lightly dampened with 70% ethanol to clean any minor drips on the work surface or exterior of the container.
-
Disposal: Dispose of all contaminated disposables (pipette tips, wipes, gloves) into the designated hazardous waste container inside the fume hood.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.[8]
Mandatory Visualization: PPE Selection Workflow
Caption: PPE selection workflow based on task-specific risk assessment.
Operational Plan: Emergency Spill Response
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.
-
Ventilate: Ensure the area is well-ventilated. If safe to do so, open the fume hood sash.
-
Don Emergency PPE: Before cleanup, don appropriate PPE, including a respirator, chemical goggles, a lab coat/apron, and double nitrile gloves or heavy-duty gloves.
-
Contain: For small spills, use absorbent paper.[6] For larger spills, contain the liquid with an inert absorbent material like sand, diatomaceous earth, or universal binders.[6][8] Do not use combustible materials like paper towels for large spills.
-
Clean: Carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.[8]
-
Decontaminate: Wash the contaminated surface with a soap and water solution.[6]
-
Dispose: Dispose of all contaminated materials (absorbents, PPE) as hazardous waste according to institutional and local regulations.[5][8]
Mandatory Visualization: Spill Response Logical Flow
Caption: Logical workflow for responding to a (+)-β-Caryophyllene spill.
First Aid: Immediate Actions for Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area thoroughly with plenty of soap and water.[2][3] If irritation or a rash develops, seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. [2][4][5] Immediately call a poison control center or physician.[2][5] If the victim is conscious, rinse their mouth with water.[7] The risk of aspiration into the lungs is a primary concern.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects both the researcher and the integrity of the research itself.
References
-
Safety Data Sheet - CARYOPHYLLENE BETA. (2023). directpcw. [Link]
-
BETA CARYOPHYLLENE Safety Data Sheet. (2017). Perfumer's Apprentice. [Link]
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beta-Caryophyllene Standard (1X1 mL) - Safety Data Sheet. (2024). Agilent Technologies. [Link]
-
Safety Data Sheet - β-Caryophyllene. (2023). Carl ROTH. [Link]
-
MATERIAL SAFETY DATA SHEET -MSDS Product #: Beta Caryophyllene. PerfumersWorld. [Link]
-
SAFETY DATA SHEET - beta-Caryophyllene, Natural. (2022). Axxence. [Link]
-
(-)-Caryophyllene. PubChem, NIH. [Link]
-
Safety Data Sheet - β-Caryophyllene. (2020). Consolidated Chemical & Solvents. [Link]
Sources
- 1. (-)-Caryophyllene | C15H24 | CID 5281515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. directpcw.com [directpcw.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. files.trueterpenes.com [files.trueterpenes.com]
- 6. BETA-CARYOPHYLLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
